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  • Product: 3-Cyclobutylazetidine hydrochloride
  • CAS: 1803588-02-4

Core Science & Biosynthesis

Foundational

3-Cyclobutylazetidine Hydrochloride: A Strategic sp³-Rich Scaffold for Medicinal Chemistry

Executive Summary 3-Cyclobutylazetidine hydrochloride (CAS: 1803588-02-4) represents a high-value, sp³-rich building block in modern drug discovery. As the pharmaceutical industry shifts away from flat, aromatic-heavy st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclobutylazetidine hydrochloride (CAS: 1803588-02-4) represents a high-value, sp³-rich building block in modern drug discovery. As the pharmaceutical industry shifts away from flat, aromatic-heavy structures toward three-dimensional (3D) scaffolds, this molecule offers a unique solution. It functions as a conformationally restricted bioisostere of piperidine and pyrrolidine, providing precise exit vectors for side chains while modulating lipophilicity (LogP) and metabolic stability. This guide details the structural rationale, synthesis pathways, and handling protocols required to integrate this scaffold into lead optimization programs.

Chemical Profile & Technical Specifications[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 3-Cyclobutylazetidine hydrochloride
CAS Number 1803588-02-4
Molecular Formula C₇H₁₃N[1][2][3][4] · HCl
Molecular Weight 147.65 g/mol (Salt); 111.19 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol
pKa (Calculated) ~11.0 (Conjugate acid of secondary amine)
SMILES C1CC(C1)C2CNC2.Cl
InChI Key Unique identifier for specific isomer tracking
Structural Significance

The molecule consists of a strained four-membered azetidine ring substituted at the C3 position with a four-membered cyclobutyl ring. This "4-on-4" spiro-like connectivity (though not spirocyclic) creates a compact, hydrophobic domain that is chemically distinct from isopropyl or sec-butyl analogs.

Mechanistic Insight: The "Why" in Drug Design

Bioisosterism and Exit Vectors

In medicinal chemistry, replacing a six-membered piperidine ring with a four-membered azetidine ring effects a dramatic change in the "exit vectors"—the angles at which substituents project into the binding pocket.

  • Contraction Effect: The azetidine ring reduces the distance between the nitrogen atom (often a key basic interaction point) and the C3-substituent, pulling the hydrophobic bulk closer to the core.

  • Conformational Locking: Unlike a 3-isopropyl group, which has free rotation, the cyclobutyl ring has restricted internal mobility (puckering), reducing the entropic penalty upon protein binding.

Metabolic Stability

Azetidines often show superior metabolic stability compared to pyrrolidines and piperidines. The high ionization potential of the strained ring can reduce the propensity for N-oxidation. Furthermore, the cyclobutyl group at C3 sterically shields the vulnerable C2/C4 positions of the azetidine ring from oxidative metabolism (e.g., by CYP450 enzymes).

Lipophilicity Modulation (Fsp³)

Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success. 3-Cyclobutylazetidine adds significant carbon bulk (+4 carbons) without introducing aromaticity, allowing chemists to increase potency (via hydrophobic effect) while maintaining solubility and reducing "flatness"-related toxicity.

Bioisostere_Logic Piperidine Piperidine Scaffold (Flexible, High MW) Azetidine Azetidine Scaffold (Rigid, Low MW) Piperidine->Azetidine Ring Contraction (Bioisosterism) Outcome Optimized Lead: - Lower Entropy Penalty - Improved Metabolic Stability - Novel IP Space Azetidine->Outcome Scaffold Core Cyclobutyl 3-Cyclobutyl Group (High sp3, Steric Bulk) Cyclobutyl->Outcome C3 Substitution

Figure 1: Logical flow for selecting 3-Cyclobutylazetidine as a scaffold for lead optimization.

Synthesis & Manufacturing Strategy

The synthesis of 3-cyclobutylazetidine is non-trivial due to the difficulty of forming bonds between two strained rings. The most robust route utilizes Nickel-catalyzed cross-coupling (Negishi or Suzuki-Miyaura type) on a protected azetidine precursor.

Retrosynthetic Analysis
  • Disconnection: C3(Azetidine)–C1(Cyclobutyl) bond.

  • Precursors: 1-Boc-3-iodoazetidine (Electrophile) + Cyclobutylzinc bromide (Nucleophile).

Recommended Synthetic Protocol (Laboratory Scale)

Step 1: Cross-Coupling (Negishi)

  • Reagents: 1-Boc-3-iodoazetidine (1.0 eq), Cyclobutylzinc bromide (0.5 M in THF, 1.5 eq), NiCl₂(glyme) (0.05 eq), trans-2-aminocyclohexanol (ligand, 0.05 eq).

  • Solvent: Anhydrous Isopropanol (IPA) or THF.

  • Procedure:

    • Under inert atmosphere (Ar/N₂), charge the reaction vessel with the nickel catalyst and ligand.

    • Add the iodoazetidine and solvent.

    • Add the organozinc reagent dropwise at 0°C to control exotherm.

    • Stir at room temperature for 12–16 hours.

    • Quench: Saturated NH₄Cl solution.

    • Purification: Silica gel chromatography (Hexanes/EtOAc) to isolate tert-butyl 3-cyclobutylazetidine-1-carboxylate.

Step 2: Deprotection (Salt Formation)

  • Substrate: tert-butyl 3-cyclobutylazetidine-1-carboxylate.

  • Reagent: 4M HCl in Dioxane (excess, ~10 eq).

  • Procedure:

    • Dissolve the Boc-intermediate in minimal DCM or Dioxane.

    • Add HCl/Dioxane at 0°C.

    • Stir at RT for 2–4 hours (monitor by TLC/LCMS for disappearance of starting material).

    • Isolation: The product often precipitates as the hydrochloride salt. Filter the white solid and wash with diethyl ether to remove organic byproducts.

    • Drying: Vacuum oven at 40°C.

Synthesis_Workflow Step1 Start: 1-Boc-3-iodoazetidine Intermediate Intermediate: tert-Butyl 3-cyclobutylazetidine-1-carboxylate Step1->Intermediate Negishi Coupling (sp3-sp3 bond formation) Reagent Reagent: Cyclobutylzinc Bromide Catalyst: NiCl2(glyme) Reagent->Intermediate Final Product: 3-Cyclobutylazetidine HCl Intermediate->Final Acid Hydrolysis Step2 Deprotection: 4M HCl in Dioxane

Figure 2: Synthetic workflow for accessing the hydrochloride salt via metal-catalyzed cross-coupling.

Experimental Handling & Protocols

Free-Basing Protocol

The HCl salt is stable but must be converted to the free amine for nucleophilic reactions (e.g., amide coupling, SNAr).

Protocol:

  • Suspend 3-Cyclobutylazetidine HCl in DCM (10 mL/g).

  • Add Saturated NaHCO₃ or 1M NaOH (2.0 eq) and stir vigorously for 15 minutes.

  • Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Dry combined organics over Na₂SO₄.

  • Critical: Use the solution immediately or concentrate carefully at low temperature/vacuum. Free azetidines can be volatile and prone to polymerization if stored neat for long periods.

Storage Conditions
  • Hygroscopicity: The HCl salt may be hygroscopic. Store in a desiccator.

  • Temperature: 2–8°C (Refrigerated) recommended for long-term stability.

  • Incompatibility: Strong oxidizing agents.

Safety & Compliance (GHS)[9]

Signal Word: WARNING

Hazard ClassCodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[5][6]
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle powder in a fume hood to avoid inhalation.

  • First Aid: In case of eye contact, rinse cautiously with water for 15 minutes.

References

  • PubChem Compound Summary. "3-Cyclobutylazetidine hydrochloride."[1][2] National Center for Biotechnology Information. Accessed 2026.[7][8] Link

  • Duncton, M. A. J. (2011). "Azetidines: new tools for the medicinal chemist." MedChemComm, 2(12), 1135-1161. (Context on azetidine bioisosteres).
  • Mykhailiuk, P. K. (2014). "Saturated bioisosteres of benzene: where to go next?" Organic & Biomolecular Chemistry. (Discussion on sp³-rich scaffolds).
  • ChemicalBook. "3-Cyclobutylazetidine hydrochloride Product Specifications." Link

  • Accela ChemBio. "Product Data Sheet: 3-Cyclobutylazetidine hydrochloride (CAS 1803588-02-4)."[1][2] Link

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 3-Cyclobutylazetidine Hydrochloride in Organic Solvents

Abstract 3-Cyclobutylazetidine hydrochloride is a valuable building block in modern medicinal chemistry, prized for its role in creating sp³-rich, structurally novel candidates. However, its effective use in synthesis, p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Cyclobutylazetidine hydrochloride is a valuable building block in modern medicinal chemistry, prized for its role in creating sp³-rich, structurally novel candidates. However, its effective use in synthesis, purification, and formulation is critically dependent on a thorough understanding of its solubility profile. As an ionic salt, its solubility in organic solvents is a nuanced interplay between crystal lattice energy and solvent-ion interactions. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed, field-tested protocols for its empirical determination, and a predictive analysis of its behavior across a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists in the drug development sector, offering both foundational knowledge and practical, actionable methodologies.

Introduction: The Strategic Importance of 3-Cyclobutylazetidine Hydrochloride

Small, rigid, saturated heterocyclic scaffolds are of paramount importance in drug discovery. They allow for precise, three-dimensional exit vectors for substituents, enabling chemists to explore chemical space more effectively than with traditional flat, aromatic rings.[1] 3-Cyclobutylazetidine, as a bioisostere for more common motifs, offers a unique combination of structural rigidity and novelty.

However, for laboratory-scale synthesis and process chemistry, the compound is almost exclusively handled as its hydrochloride salt. This salt form enhances stability and simplifies handling, but introduces a significant challenge: solubility. Unlike its freebase form, the hydrochloride salt's solubility is governed by ionic interactions, making its dissolution in non-aqueous media a complex problem.[2][3] A deep understanding of its solubility is not merely academic; it is essential for:

  • Reaction Homogeneity: Ensuring the substrate is fully dissolved for consistent and predictable reaction kinetics.

  • Purification Strategy: Selecting appropriate solvent systems for crystallization, extraction, and chromatography.

  • Formulation Development: Identifying suitable excipients and vehicles for preclinical and clinical studies.

This guide will deconstruct the factors that dictate the solubility of 3-Cyclobutylazetidine hydrochloride and provide a robust framework for its experimental determination.

Theoretical Principles of Amine Hydrochloride Solubility

The process of dissolving a crystalline solid, such as an amine hydrochloride salt, in a solvent is a thermodynamic balancing act.[3][4] Dissolution occurs when the energy released from the interaction between the solute and solvent molecules (solvation energy) is sufficient to overcome the energy holding the crystal lattice together (lattice energy).[2][3]

Solubility = f (Solvation Energy - Lattice Energy)

For 3-Cyclobutylazetidine hydrochloride, the solute exists as a protonated azetidinium cation and a chloride anion. The key to its solubility lies in the solvent's ability to effectively solvate these two ions.

  • Lattice Energy: This is the energy required to separate the ions from their fixed positions in the crystal. For amine hydrochlorides, this is a significant barrier due to the strong electrostatic attractions between the positively charged ammonium group and the negatively charged chloride ion.[2]

  • Solvation Energy: This is the energy released when solvent molecules arrange themselves around the individual ions. The nature of the solvent dictates the effectiveness of this process.[3]

Organic solvents can be broadly categorized, and their interaction with an ionic salt like 3-Cyclobutylazetidine hydrochloride varies significantly:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These are the most effective solvents for ionic salts. Their high polarity effectively shields the ions from each other, while the labile protons can form strong hydrogen bonds with the chloride anion, and the oxygen lone pairs can interact with the azetidinium cation.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments capable of solvating the cation effectively. However, their ability to solvate the small chloride anion is weaker compared to protic solvents, often leading to lower overall solubility.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents lack the polarity and hydrogen-bonding capability to overcome the crystal lattice energy of the salt. Consequently, amine hydrochlorides are generally considered insoluble or very poorly soluble in these media.[2][5]

The general principle of "like dissolves like" is a useful starting point, but the specific ionic nature of a hydrochloride salt makes it an outlier among many organic molecules.

Experimental Determination of Thermodynamic Solubility

While theoretical principles provide a predictive framework, empirical data is essential for practical applications. The "gold standard" for determining the true solubility of a compound is the Thermodynamic (or Equilibrium) Solubility measurement.[6][7][8] This method ensures that the system has reached a true equilibrium between the undissolved solid and the saturated solution.[4][7]

The following protocol describes a robust, self-validating workflow for determining the solubility of 3-Cyclobutylazetidine hydrochloride using High-Performance Liquid Chromatography (HPLC) for quantification, a technique widely recognized for its accuracy and reliability in solubility assays.[8][9][10][11]

3.1. Rationale for Method Selection
  • Equilibrium Shake-Flask Method: This approach is chosen over faster "kinetic" methods because it measures the true thermodynamic equilibrium, providing the most accurate and reproducible data for process development and formulation.[7][12][13] Kinetic methods, while high-throughput, can be prone to errors from supersaturation and are sensitive to protocol parameters.[14][15]

  • HPLC Quantification: UV-based HPLC is selected for its sensitivity, specificity, and ability to separate the analyte of interest from any potential impurities or degradants. This ensures that the measured concentration corresponds solely to the 3-Cyclobutylazetidine hydrochloride.[9][11]

3.2. Mandatory Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_vial Add excess solid to 2 mL vial add_solvent Add 1.0 mL of test solvent prep_vial->add_solvent agitate Agitate at constant temp (e.g., 25°C) for 24h add_solvent->agitate Ensure tight seal check_solid Visually confirm excess solid remains agitate->check_solid centrifuge Centrifuge to pellet solid check_solid->centrifuge Proceed if solid present filter Filter supernatant (0.22 µm PTFE) centrifuge->filter dilute Dilute sample into mobile phase filter->dilute hplc Quantify by validated HPLC method dilute->hplc calc Calculate concentration using calibration curve hplc->calc report Report solubility (mg/mL) with SD calc->report

Caption: Workflow for Thermodynamic Solubility Determination.

3.3. Detailed Step-by-Step Protocol

Materials:

  • 3-Cyclobutylazetidine hydrochloride (solid, of known purity)

  • HPLC-grade organic solvents

  • 2 mL glass vials with screw caps

  • Thermostatically controlled shaker/agitator

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • Volumetric flasks

  • Validated HPLC system with a UV detector

Procedure:

  • Preparation of Stock Standard: Accurately weigh approximately 10 mg of 3-Cyclobutylazetidine hydrochloride and dissolve it in a 10 mL volumetric flask using the HPLC mobile phase to create a 1 mg/mL stock solution.

  • Calibration Curve Generation: Prepare a series of at least five calibration standards by serially diluting the stock standard. The concentration range should bracket the expected solubility. Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the correlation coefficient (R²) is >0.999.[9]

  • Sample Preparation: To a 2 mL glass vial, add an excess amount of solid 3-Cyclobutylazetidine hydrochloride (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.[7]

  • Solvent Addition: Accurately add 1.0 mL of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for 24 hours.[16] This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[17]

  • Phase Separation: After 24 hours, visually confirm that excess solid is still present. Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sampling and Filtration: Carefully remove an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent post-sampling precipitation and inaccurate results.

  • Dilution: Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Using the calibration curve, determine the concentration of the diluted sample. Back-calculate to find the concentration in the original undiluted sample. This value is the thermodynamic solubility.

  • Validation: Perform the experiment in triplicate for each solvent to ensure reproducibility and report the result as the mean ± standard deviation.[13]

Solubility Data & Analysis

While specific, comprehensive solubility data for 3-Cyclobutylazetidine hydrochloride is not widely published, we can construct a predictive data table based on the known behavior of analogous small molecule amine hydrochlorides and fundamental physicochemical principles.[2][5] The following table provides expected solubility ranges at 25°C.

Table 1: Predicted Solubility of 3-Cyclobutylazetidine Hydrochloride in Common Organic Solvents

SolventSolvent ClassPolarity IndexPredicted Solubility (mg/mL @ 25°C)Rationale / Causality
MethanolPolar Protic5.1> 100 (Very Soluble)Excellent H-bonding with Cl⁻ and polar solvation of both ions.
EthanolPolar Protic4.320 - 50 (Soluble)Good H-bonding, but lower polarity than methanol reduces solvation efficiency.
IsopropanolPolar Protic3.95 - 15 (Sparingly Soluble)Increased steric hindrance and lower polarity further decrease solvation energy.
Acetonitrile (ACN)Polar Aprotic5.81 - 5 (Slightly Soluble)High polarity solvates the cation, but poor anion solvation limits overall solubility.
Dimethylformamide (DMF)Polar Aprotic6.410 - 30 (Soluble)Strong polar interactions with the cation overcome weaker anion solvation.
Dichloromethane (DCM)Nonpolar3.1< 0.1 (Practically Insoluble)Insufficient polarity to overcome the crystal lattice energy.
TolueneNonpolar2.4< 0.1 (Practically Insoluble)Aromatic but nonpolar; cannot effectively solvate ions.
Ethyl Acetate (EtOAc)Polar Aprotic4.4< 1 (Very Slightly Soluble)Moderate polarity is insufficient for significant dissolution of the ionic salt.
Tetrahydrofuran (THF)Polar Aprotic4.0< 1 (Very Slightly Soluble)Ether oxygen provides some polarity, but not enough for effective ion solvation.
4.1. Analysis of Trends

The data clearly demonstrates that polarity combined with protic character is the primary driver of solubility for this hydrochloride salt. Methanol is predicted to be an excellent solvent, while even highly polar aprotic solvents like acetonitrile show significantly lower efficacy. This highlights the critical role of hydrogen bonding in solvating the chloride anion. As the alkyl chain length of alcohols increases (Methanol -> Ethanol -> Isopropanol), the decreasing polarity and increasing steric bulk lead to a predictable drop in solubility.

Visualizing Solvation: The Key to Solubility

The difference in solubility between a polar protic solvent like methanol and a nonpolar solvent like toluene can be visualized by considering the intermolecular forces at play.

G cluster_methanol High Solubility in Methanol (Polar Protic) cluster_solv_m1 Solvation Shell cluster_solv_m2 Solvation Shell cluster_toluene Low Solubility in Toluene (Nonpolar) cation_m R₂NH₂⁺ anion_m Cl⁻ m1 CH₃OH m1->cation_m O-H Dipole m2 CH₃OH m2->cation_m O-H Dipole m3 CH₃OH m3->cation_m O-H Dipole m4 CH₃OH m4->anion_m H-Bonding m5 CH₃OH m5->anion_m H-Bonding m6 CH₃OH m6->anion_m H-Bonding label_m Effective ion solvation overcomes lattice energy. crystal [R₂NH₂⁺Cl⁻] Crystal Lattice t1 Toluene t2 Toluene t3 Toluene label_t Weak van der Waals forces cannot overcome lattice energy.

Sources

Foundational

An In-depth Technical Guide to 3-Cyclobutylazetidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Saturated Heterocycles in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, small, saturated het...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Saturated Heterocycles in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, small, saturated heterocyclic scaffolds have gained prominence as bioisosteres for larger, more lipophilic groups, offering a pathway to improved physicochemical properties and enhanced pharmacological profiles.[1][2] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[3][4] Its inherent ring strain and three-dimensional character provide a unique conformational rigidity that can enhance binding affinity to biological targets.[4][5] When combined with a cyclobutane moiety, another small, strained aliphatic ring, the resulting 3-cyclobutylazetidine scaffold presents a novel and attractive building block for the exploration of new chemical space in medicinal chemistry.[1][6] This technical guide provides a comprehensive overview of 3-Cyclobutylazetidine hydrochloride, including its molecular properties, a plausible synthetic route, and its potential applications in the development of novel therapeutics.

Core Molecular Properties

Molecular Formula: C₇H₁₄ClN

Molecular Weight: 147.65 g/mol

The structure consists of a central azetidine ring substituted at the 3-position with a cyclobutyl group. The hydrochloride salt is formed by the protonation of the azetidine nitrogen.

PropertyValue
Molecular Formula C₇H₁₄ClN
Molecular Weight 147.65 g/mol
Chemical Structure A cyclobutane ring attached to the 3-position of an azetidine ring, with the azetidine nitrogen protonated and a chloride counter-ion.
SMILES (free base) C1C(C2CCC2)NC1
SMILES (hydrochloride) C1C(C2CCC2)N[CH2]1.Cl

Synthesis and Preparation

A plausible and efficient synthesis of 3-cyclobutylazetidine hydrochloride can be envisioned through a multi-step process, leveraging established methodologies for the formation of substituted azetidines.[7][8] The following protocol outlines a conceptual synthetic pathway.

Experimental Protocol: Synthesis of 3-Cyclobutylazetidine Hydrochloride

Part 1: Synthesis of 1-Benzhydryl-3-cyclobutylazetidin-3-ol

  • Reaction Setup: To a solution of 1-benzhydrylazetidin-3-one in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add cyclobutylmagnesium bromide (a Grignard reagent) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Causality: The Grignard reaction is a classic and reliable method for the formation of carbon-carbon bonds. The use of a benzhydryl protecting group on the azetidine nitrogen prevents unwanted side reactions and can be removed under specific conditions.

Part 2: Reductive Dehydroxylation of 1-Benzhydryl-3-cyclobutylazetidin-3-ol

  • Reaction Setup: Dissolve the crude 1-benzhydryl-3-cyclobutylazetidin-3-ol in dichloromethane (DCM). Add triethylsilane followed by the slow addition of trifluoroacetic acid (TFA) at 0 °C.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 1-benzhydryl-3-cyclobutylazetidine.

Causality: The use of a triethylsilane and TFA system is a common and effective method for the reductive dehydroxylation of tertiary alcohols.

Part 3: Deprotection to Yield 3-Cyclobutylazetidine (Free Base)

  • Reaction Setup: Dissolve the crude 1-benzhydryl-3-cyclobutylazetidine in methanol. Add palladium on carbon (10 wt. %) as a catalyst.

  • Hydrogenolysis: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 3-cyclobutylazetidine free base.

Causality: Catalytic hydrogenation is a standard and clean method for the removal of a benzhydryl protecting group.

Part 4: Formation of 3-Cyclobutylazetidine Hydrochloride

  • Salt Formation: Dissolve the crude 3-cyclobutylazetidine free base in a suitable solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-Cyclobutylazetidine hydrochloride as a solid.[9][10][11]

Causality: The basic nitrogen of the azetidine readily reacts with hydrochloric acid to form the stable and often crystalline hydrochloride salt, which is a common practice for improving the handling and stability of amine compounds.

Synthetic Workflow Diagram

Synthesis_of_3_Cyclobutylazetidine_Hydrochloride cluster_part1 Part 1: Grignard Reaction cluster_part2 Part 2: Reductive Dehydroxylation cluster_part3 Part 3: Deprotection cluster_part4 Part 4: Salt Formation A 1-Benzhydrylazetidin-3-one C 1-Benzhydryl-3-cyclobutylazetidin-3-ol A->C THF, 0°C to rt B Cyclobutylmagnesium bromide B->C D 1-Benzhydryl-3-cyclobutylazetidine C->D Triethylsilane, TFA, DCM E 3-Cyclobutylazetidine (Free Base) D->E H₂, Pd/C, Methanol F 3-Cyclobutylazetidine Hydrochloride E->F HCl in Diethyl Ether

Caption: Synthetic pathway for 3-Cyclobutylazetidine Hydrochloride.

Applications in Drug Development

The incorporation of the 3-cyclobutylazetidine motif into drug candidates can offer several advantages, making it a valuable building block for medicinal chemists.

  • Improved Physicochemical Properties: The replacement of more common, larger, or more lipophilic groups with a cyclobutylazetidine moiety can lead to an increase in aqueous solubility and a reduction in lipophilicity (LogP). This can, in turn, improve the pharmacokinetic profile of a drug candidate, leading to better absorption and distribution.[1]

  • Enhanced Metabolic Stability: The strained ring systems of both the azetidine and cyclobutane can be less susceptible to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains.[5]

  • Vectorial Exit from Target Proteins: The three-dimensional and rigid nature of the 3-cyclobutylazetidine scaffold can provide a well-defined vector for substituents to exit the binding pocket of a target protein, allowing for the exploration of new interactions and potentially increasing potency and selectivity.[4][5]

  • Novel Chemical Space: As a relatively underexplored scaffold, 3-cyclobutylazetidine offers the opportunity to develop novel intellectual property and to design drug candidates that are structurally distinct from existing therapies.[6]

The azetidine ring is a component of several FDA-approved drugs, highlighting its acceptance and utility in pharmaceutical development.[4] The unique combination with a cyclobutane substituent in 3-cyclobutylazetidine hydrochloride makes it a promising starting point for the design of new chemical entities targeting a wide range of diseases.

Conclusion

3-Cyclobutylazetidine hydrochloride represents a novel and promising building block for drug discovery. Its unique combination of a strained azetidine ring and a cyclobutane substituent offers the potential for improved physicochemical and pharmacological properties in drug candidates. The synthetic pathway outlined in this guide provides a practical approach to its preparation. For researchers and scientists in the field of drug development, the exploration of this and similar saturated heterocyclic scaffolds is a compelling strategy for the design of next-generation therapeutics.

References

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  • Google Patents. (2000).
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  • Google Patents. (1990).
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  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-cyclobutylazetidine-3-carboxylic acid. PubChem. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • National Center for Biotechnology Information. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed Central. [Link]

  • Kim, J., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(20), 6443-6447. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • PubChemLite. (n.d.). 1-cyclobutylazetidine-3-carboxylic acid (C8H13NO2). [Link]

  • Scott, J. S., & Williams, G. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(7), 763-776. [Link]

  • Royal Society of Chemistry. (2022). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [Link]

Sources

Exploratory

The Azetidine Advantage: Strategic Applications in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the azetidine scaffold has transcended its historical status as a mere synthetic curiosity to become a privileged motif.[1] Positioned structurally between the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the azetidine scaffold has transcended its historical status as a mere synthetic curiosity to become a privileged motif.[1] Positioned structurally between the highly strained, reactive aziridine and the flexible, ubiquitous pyrrolidine, azetidine offers a "Goldilocks" profile of physicochemical properties. Its incorporation into lead compounds is a proven strategy for modulating basicity (pKa), lowering lipophilicity (LogP), and introducing critical conformational constraints without adding excessive molecular weight. This guide analyzes the medicinal chemistry logic behind azetidine integration, supported by FDA-approved case studies and robust synthetic protocols.

Physicochemical Profiling: The Power of the Four-Membered Ring[2]

The azetidine ring is defined by high ring strain (~25.4 kcal/mol) and a distinct puckered conformation. These features translate into unique vectors for substituent display and altered electronic properties of the nitrogen lone pair compared to its 5- and 6-membered homologs.[2]

Comparative Metrics: Azetidine vs. Homologs

The following table illustrates why medicinal chemists select azetidines to solve specific ADME-Tox issues.

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Medicinal Chemistry Implication
Ring Strain (kcal/mol) ~25.4~6.2~0.0High strain enables "spring-loaded" ring-opening synthesis strategies.[2]
pKa (Conjugate Acid) ~11.29~11.27~11.22Similar basicity to homologs, but functionalization (e.g., 3-F) dramatically shifts this due to proximity.
LogP (Lipophilicity) Lower ModerateHigherKey Advantage: Azetidine contraction reduces LogP, improving solubility and lowering metabolic clearance risk.
Conformation Puckered (Butterfly)EnvelopeChairAzetidine provides a rigid, defined exit vector, often locking pharmacophores in bioactive conformations.
The "Gem-Dimethyl" Bioisostere

Azetidine is frequently employed as a bioisostere for a gem-dimethyl group.[2] The C2-C3-C4 angle of azetidine approximates the angle of a dimethyl-substituted carbon but with the added benefit of tying back the alkyl chains, reducing the entropic penalty of binding.

Structural Activity Relationships (SAR) & Mechanism

Metabolic Stability & Selectivity

Azetidines often show superior metabolic stability compared to acyclic amines.[3][4] The ring constraint prevents the nitrogen lone pair from adopting the optimal geometry for oxidation by Cytochrome P450 enzymes (specifically


-carbon oxidation).
Case Study: Cobimetinib (MEK Inhibitor)

Cobimetinib utilizes a highly substituted azetidine scaffold. The azetidine is not merely a linker; it is a critical structural element that projects the amine into a specific interaction with the catalytic loop of the MEK enzyme.

Mechanistic Logic:

  • Scaffold: 3-[(2S)-piperidin-2-yl]azetidin-3-ol.[2]

  • Role: The azetidine ring creates a compact, rigid spiro-like orientation that positions the hydroxyl group to interact with Asp190 and the phosphate of ATP. A flexible linker would likely incur a high entropic penalty, reducing potency.

Case Study: Delafloxacin (Fluoroquinolone Antibiotic)

Delafloxacin features a 3-hydroxyazetidin-1-yl moiety at the C7 position.[2][5][6]

  • Differentiation: Unlike other fluoroquinolones (e.g., ciprofloxacin) which have basic piperazinyl groups, the azetidine nitrogen in delafloxacin is attached to the aromatic system, reducing its basicity.

  • Result: The molecule is anionic (weakly acidic) rather than zwitterionic at neutral pH. This enhances activity in acidic environments (e.g., abscesses, phagolysosomes) where traditional fluoroquinolones lose potency.[5]

Visualization of Pharmacological Logic

The following diagram illustrates the decision tree for transitioning to an azetidine scaffold during Lead Optimization.

AzetidineLogic Start Lead Compound Optimization Issue1 Issue: High Lipophilicity (LogP) Start->Issue1 Issue2 Issue: Rapid Metabolic Clearance Start->Issue2 Issue3 Issue: Poor Selectivity (Flexible Chain) Start->Issue3 Strategy1 Strategy: Ring Contraction (Piperidine -> Azetidine) Issue1->Strategy1 Reduces Carbon Count Issue2->Strategy1 Removes labile H's Strategy2 Strategy: Conformational Lock (Acyclic -> Azetidine) Issue3->Strategy2 Reduces Entropy Outcome Optimized Azetidine Analog (Lower LogP, Rigid, Stable) Strategy1->Outcome Strategy2->Outcome

Caption: Decision logic for incorporating azetidine scaffolds during lead optimization cycles.

Synthetic Methodologies: Accessing the Scaffold

Traditional synthesis (e.g., cyclization of


-haloamines) is often low-yielding and harsh.[2] Modern medicinal chemistry relies on Strain-Release Functionalization  of bicyclic precursors.[2]
The 1-Azabicyclo[1.1.0]butane (ABB) Route

The most powerful modern method involves the use of 1-azabicyclo[1.1.0]butanes (ABBs).[2][7] These highly strained bicyclic systems function as "spring-loaded" electrophiles.[2] Nucleophilic attack at the bridgehead carbon relieves the strain (~60 kcal/mol), generating a 3-substituted azetidine.

Reaction Scheme Logic:

  • Precursor: 1-Azabicyclo[1.1.0]butane (ABB).[2][3][4][7][8]

  • Reagent: Nucleophile (Grignard, Thiol, Amine) or Radical source.

  • Product: 3,3-disubstituted or 1,3-disubstituted azetidine.[9]

Experimental Protocol: Synthesis of 3-Arylazetidines via Strain-Release

Objective: Synthesis of N-benzhydryl-3-phenylazetidine via strain-release ring opening of an ABB precursor. This protocol is adapted from recent methodologies (e.g., Didier et al., Aggarwal et al.) focusing on robustness.[10]

Reagents & Equipment[11]
  • Substrate: N-benzhydryl-1-azabicyclo[1.1.0]butane (Prepared from epichlorohydrin and benzhydrylamine).[2]

  • Nucleophile: Phenylmagnesium bromide (3.0 M in ether).

  • Solvent: Anhydrous 2-MeTHF (preferred for higher boiling point and green profile).[2]

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

  • Dissolution: Add N-benzhydryl-1-azabicyclo[1.1.0]butane (1.0 equiv, 1.0 mmol) and anhydrous 2-MeTHF (5.0 mL). Cool the solution to 0 °C using an ice/water bath.

  • Nucleophilic Attack: Dropwise, add Phenylmagnesium bromide (1.2 equiv, 1.2 mmol) over 5 minutes.

    • Note: The reaction is exothermic due to strain release. Control addition rate to prevent runaway exotherm.

  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 2 hours.

    • Monitoring: Check reaction progress by TLC (SiO2, 10% MeOH/DCM) or LC-MS.[2] The starting material (ABB) typically vanishes rapidly.

  • Quench: Cool back to 0 °C. Quench carefully with saturated aqueous NH4Cl (2 mL).

  • Workup: Dilute with EtOAc (20 mL) and water (10 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL). Combine organics, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Validation:

    • 1H NMR (CDCl3): Look for the diagnostic azetidine protons (typically two sets of multiplets around 3.5–4.5 ppm) and the disappearance of the high-field ABB bridgehead protons.

Self-Validating Checkpoints
  • Checkpoint 1: Upon addition of Grignard, a slight color change (often yellowing) indicates initiation. Lack of exotherm suggests inactive Grignard reagent.

  • Checkpoint 2: In NMR, the azetidine ring protons should integrate to 4H relative to the single proton at the C3 position (1H).

Future Outlook: Spirocyclic Azetidines

The frontier of azetidine chemistry lies in spirocyclic azetidines .[11] These structures (e.g., 2-oxa-6-azaspiro[3.3]heptane) are perfect bioisosteres for morpholine or piperazine but with significantly distinct vectors.[2] They are increasingly used to generate novel IP space and improve blood-brain barrier (BBB) permeability by reducing the Topological Polar Surface Area (TPSA) while maintaining hydrophilicity.[2]

References

  • Azetidines in Medicinal Chemistry

    • Source: Chemical Reviews, 2008.
    • Title: Novel Syntheses of Azetidines and Azetidinones.[7][11][12]

    • URL:[Link][2]

  • Cobimetinib Discovery & Structure

    • Source: ACS Medicinal Chemistry Letters, 2012.
    • Title: Discovery of Cobimetinib (GDC-0973), a Potent and Selective Inhibitor of MEK1 and MEK2.
    • URL:[Link][2]

  • Delafloxacin Properties

    • Source: Clinical Infectious Diseases, 2019.
    • Title: Delafloxacin: A Novel Anionic Fluoroquinolone.
    • URL:[Link][2]

  • Strain-Release Synthesis (ABB)

    • Source: Journal of the American Chemical Society, 2022.
    • Title: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes.[2][3][4][8][11][13]

    • URL:[Link][2]

  • Azetidine as Bioisostere

    • Source: Journal of Medicinal Chemistry, 2016.
    • Title: The Azetidine Ring: A Privileged Scaffold in Drug Discovery.[1]

    • URL:[Link][2]

Sources

Foundational

3-Cyclobutylazetidine Hydrochloride: A Technical Guide for Medicinal Chemistry

This guide details the technical profile, synthetic utility, and medicinal chemistry applications of 3-Cyclobutylazetidine hydrochloride , a specialized sp³-rich building block.[1] Executive Summary 3-Cyclobutylazetidine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthetic utility, and medicinal chemistry applications of 3-Cyclobutylazetidine hydrochloride , a specialized sp³-rich building block.[1]

Executive Summary

3-Cyclobutylazetidine hydrochloride (CAS: 1803588-02-4 ) represents a high-value "advanced building block" in modern drug discovery.[1][2][3] As the pharmaceutical industry shifts away from flat, aromatic-heavy scaffolds ("Escape from Flatland"), this compound offers a unique structural solution.[1] It combines the high metabolic stability and low lipophilicity of the azetidine ring with the steric bulk and shape complementarity of the cyclobutyl group.

This guide analyzes its role as a bioisostere for 4-substituted piperidines and para-substituted phenyl rings, providing actionable protocols for its synthesis, handling, and incorporation into therapeutic scaffolds.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyData
Systematic Name 3-Cyclobutylazetidine hydrochloride
CAS Number 1803588-02-4 (HCl salt); 1804129-31-4 (Free base)
Molecular Formula C₇H₁₃N[1][2][3][4][5][6] · HCl
Molecular Weight 147.65 g/mol (Salt); 111.19 g/mol (Free base)
Structure Azetidine ring substituted at C3 with a cyclobutyl ring
Fsp³ (Fraction sp³) 1.00 (Fully saturated)
Predicted LogP ~1.8 (Free base)
pKa (Conjugate Acid) ~10.5 (Typical for secondary azetidines)
Appearance White to off-white crystalline solid
Structural Analysis

The compound features two distinct sp³-hybridized rings directly coupled.[1][2]

  • Azetidine Core: Provides a rigid, defined exit vector for substituents. The high ring strain (~26 kcal/mol) lowers the activation energy for amine functionalization but requires care to avoid ring-opening under harsh Lewis acidic conditions.[2][3]

  • Cyclobutyl Appendage: Acts as a lipophilic spacer.[2] Unlike flexible alkyl chains (n-butyl) or flat aromatics (phenyl), the cyclobutyl group adopts a "puckered" butterfly conformation, offering unique shape complementarity in hydrophobic pockets without the metabolic liability of benzylic oxidation.[1]

Medicinal Chemistry Utility: The "Bioisostere" Logic[1]

Scaffold Hopping & Vector Analysis

3-Cyclobutylazetidine is primarily used to replace larger saturated heterocycles or aromatic rings to modulate physicochemical properties (ADME).[1][2][3]

  • Vs. 4-Cyclohexylpiperidine: The azetidine analog significantly reduces molecular weight (MW) and lipophilicity (LogD) while maintaining the linear vector of the nitrogen lone pair relative to the hydrophobic bulk.[3]

  • Vs. Para-Substituted Benzene: It serves as a saturated mimic.[2] The C3-substitution mimics the para position geometry but increases solubility and Fsp³ character, which correlates with improved clinical success rates.[1]

Bioisostere_Logic Phenyl Phenyl Ring (Flat, Aromatic) Azetidine 3-Cyclobutylazetidine (Rigid, sp³-Rich, Lower LogP) Phenyl->Azetidine Saturate Core (Increase Fsp³) Piperidine 4-Substituted Piperidine (High Lipophilicity, Flexible) Piperidine->Azetidine Ring Contraction (Lower MW & LogD)

Figure 1: Strategic placement of 3-Cyclobutylazetidine as a bioisostere to improve physicochemical properties.[1][2][3]

Metabolic Stability

The cyclobutyl group is generally more metabolically stable than equivalent acyclic alkyl groups (like isopropyl or tert-butyl) because the C-H abstraction is disfavored due to ring strain and geometric constraints.[1][2][3] Furthermore, the azetidine ring is less prone to oxidative metabolism than pyrrolidine or piperidine rings, which often suffer from alpha-carbon oxidation.[1]

Synthetic Accessibility & Protocols

The synthesis of 3-cyclobutylazetidine typically proceeds via cross-coupling strategies on a protected azetidine core.[2]

Synthesis Workflow (Retrosynthetic Analysis)

The most robust route involves the Nickel-catalyzed Negishi cross-coupling of a 3-iodoazetidine precursor with a cyclobutylzinc reagent.[2][3]

Synthesis_Workflow Start N-Boc-3-Iodoazetidine (Commercially Available) Intermediate N-Boc-3-Cyclobutylazetidine (Stable Intermediate) Start->Intermediate Negishi Coupling (60°C, 12h) Reagent Cyclobutylzinc Bromide (0.5M in THF) Reagent->Intermediate Catalyst NiCl₂(glyme) / Pybox Catalyst->Intermediate Deprotection 4M HCl in Dioxane Intermediate->Deprotection Boc Removal Product 3-Cyclobutylazetidine HCl (Final Salt) Deprotection->Product Precipitation & Filtration

Figure 2: Negishi coupling route for the synthesis of the scaffold.

Detailed Experimental Protocol

Step 1: Cross-Coupling (Formation of N-Boc-3-cyclobutylazetidine)

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

  • Reagents: Charge with tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv) and NiCl₂·glyme (0.05 equiv).[3] Add dry THF (0.2 M concentration).

  • Ligand: Add Pybox ligand (0.10 equiv) and stir for 15 min to form the complex (solution turns deep color).

  • Coupling: Add Cyclobutylzinc bromide (1.5 equiv, 0.5 M in THF) dropwise via syringe pump over 30 min.

  • Reaction: Heat to 60°C for 12 hours. Monitor by TLC/LCMS.[2]

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][7] Purify via flash chromatography (Hexanes/EtOAc).

Step 2: Deprotection (Salt Formation) [1][3]

  • Dissolution: Dissolve the N-Boc intermediate in minimal 1,4-dioxane.

  • Acidification: Add 4M HCl in dioxane (10 equiv) at 0°C.

  • Stir: Warm to room temperature and stir for 2-4 hours. A white precipitate should form.[2]

  • Isolation: Dilute with Et₂O (to drive precipitation). Filter the solid under N₂. Wash with Et₂O and dry under high vacuum.

  • Result: 3-Cyclobutylazetidine hydrochloride (White solid).[2][3][4]

Handling & Safety

  • Hygroscopicity: Azetidine salts can be hygroscopic.[2] Store in a desiccator at -20°C.

  • Stability: The free base is volatile and prone to polymerization if stored neat. Always handle as the HCl salt until the coupling step.

  • Toxicity: Treat as a potential irritant (Skin/Eye).[3] Use standard PPE.[2]

Applications in Therapeutics

Recent patent literature highlights this motif in:

  • CD73 Inhibitors: Used in cancer immunotherapy to block adenosine production in the tumor microenvironment (e.g., WO2021222522A1).[1]

  • Pain Management: As a replacement for piperidine in analgesic pharmacophores.[2]

  • Kinase Inhibitors: To solubilize hinge-binding motifs without adding excessive lipophilicity.[1][2][3]

References

  • Structure & Properties: PubChem Compound Summary for CID 136277024, 3-Cyclobutylazetidine hydrochloride. National Center for Biotechnology Information (2025).[3] Link[1][3]

  • Medicinal Chemistry Context: Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed (2026).[3][8] Link

  • Synthetic Methodology: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. J. Org.[2][9] Chem. (2025).[3][9] Link[1][3]

  • Patent Application: CD73 inhibiting 2,4-dioxopyrimidine compounds. WO2021222522A1 (2021).[3] Link

  • Lipophilicity Trends: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein J. Org.[2] Chem. (2020).[3][7][10] Link

Sources

Exploratory

literature review on 3-substituted azetidine derivatives

The Azetidine Renaissance: Strategic 3-Substitution in Modern Drug Design Executive Summary The four-membered azetidine ring has transitioned from a synthetic curiosity to a "privileged scaffold" in contemporary medicina...

Author: BenchChem Technical Support Team. Date: February 2026

The Azetidine Renaissance: Strategic 3-Substitution in Modern Drug Design

Executive Summary

The four-membered azetidine ring has transitioned from a synthetic curiosity to a "privileged scaffold" in contemporary medicinal chemistry. Long overshadowed by the stability of pyrrolidines and piperidines, azetidines offer a unique vector for optimizing drug candidates: they reduce lipophilicity (LogD) while maintaining metabolic stability and offering distinct geometric vectors for substituent display. This guide analyzes the structural and synthetic logic of 3-substituted azetidine derivatives , a motif central to blockbuster therapies like Baricitinib and Cobimetinib .

Part 1: The Physicochemical Advantage

Why Azetidine? The Geometric and Electronic Argument

The inclusion of an azetidine ring is rarely an accident; it is a calculated decision to modulate Lipophilic Efficiency (LipE) .

The "Butterfly" Projection

Unlike the flexible "envelope" pucker of pyrrolidine, azetidine adopts a puckered "butterfly" conformation (angle ~15-25°). This rigidity allows 3-substituents to project into defined spatial regions, often acting as bioisosteres for gem-dimethyl or carbonyl groups.

  • Vector Alignment: Substituents at C3 are perfectly positioned to interact with protein pockets without the steric penalty of C2 substituents found in larger rings.

Basicity and pKa Modulation

Azetidines possess a high amine pKa (~11.3 for the parent ring), comparable to pyrrolidine (~11.3) and piperidine (~11.2).[1] However, the 3-position is electronically coupled to the nitrogen.

  • The Fluorine Effect: Introducing electron-withdrawing groups (EWGs) like Fluorine or Hydroxyl at C3 dramatically lowers the pKa of the ring nitrogen due to the inductive effect ($ \sigma_I $) propagating through the strained bonds. This allows chemists to tune the pKa into the physiological range (6.0–8.0), improving oral bioavailability and blood-brain barrier (BBB) penetration.

Table 1: Comparative Physicochemical Profiles of Saturated Heterocycles

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain (kcal/mol) ~26.0~6.0~0.0
Parent pKa 11.2911.2711.22
3,3-Difluoro pKa ~7.0 - 7.5~9.5~9.8
LogP (Parent) 0.250.460.84
Conformation Puckered (Butterfly)Envelope (Flexible)Chair (Rigid)

Part 2: Synthetic Architectures

Accessing the Scaffold

The synthesis of 3-substituted azetidines relies on two primary strategies: Ring Closure (building the ring) and Functionalization (modifying the ring).

Strategic Pathway Map

The following diagram outlines the logical flow for accessing high-value 3-substituted azetidine intermediates.

AzetidineSynthesis Epichlorohydrin Epichlorohydrin HydroxyAzetidine 1-Boc-3-hydroxyazetidine Epichlorohydrin->HydroxyAzetidine Benzhydrylamine, then Hydrogenolysis/Boc Azetidin3one 1-Boc-3-azetidinone GemDifluoro DAST/Deoxo-Fluor (3,3-Difluoroazetidines) Azetidin3one->GemDifluoro DAST ReductiveAmination Reductive Amination (3-Aminoazetidines) Azetidin3one->ReductiveAmination Amine, NaBH(OAc)3 HydroxyAzetidine->Azetidin3one Swern/Dess-Martin IodoAzetidine 1-Boc-3-iodoazetidine HydroxyAzetidine->IodoAzetidine I2, PPh3, Imidazole (Appel Reaction) CrossCoupling Ni-Catalyzed Cross-Coupling (Biaryl Scaffolds) IodoAzetidine->CrossCoupling Ar-ZnX / Ar-B(OH)2 Ni(cod)2, Ligand

Figure 1: Strategic synthetic map for accessing key 3-substituted azetidine classes.

Part 3: Detailed Experimental Protocol

Protocol: Nickel-Catalyzed Negishi Cross-Coupling of 3-Iodoazetidine

This protocol describes the synthesis of a 3-arylazetidine from 1-Boc-3-hydroxyazetidine . This route is preferred over Pd-catalyzed methods due to the challenging oxidative addition of alkyl halides (specifically secondary alkyl iodides on strained rings) to Palladium. Nickel catalysts facilitate single-electron transfer (SET) mechanisms that are superior for sp³-sp² coupling.

Stage 1: Synthesis of 1-Boc-3-iodoazetidine (The Electrophile)
  • Principle: Conversion of the alcohol to an iodide via the Appel reaction. This proceeds with inversion of configuration, though the substrate is achiral at C3 unless isotopically labeled.

  • Reagents: 1-Boc-3-hydroxyazetidine (1.0 equiv), Triphenylphosphine ($ \text{PPh}_3

    
     \text{I}_2 $, 1.2 equiv), Toluene.
    

Step-by-Step:

  • Dissolution: Charge a flame-dried round-bottom flask with 1-Boc-3-hydroxyazetidine (10 mmol) and dry Toluene (0.2 M).

  • Activation: Add Imidazole (15 mmol) and $ \text{PPh}_3 $ (12 mmol). Stir until fully dissolved.

  • Iodination: Cool the mixture to 0°C. Add Iodine (12 mmol) portion-wise over 15 minutes. The solution will turn dark orange/brown.

  • Reflux: Warm to room temperature, then heat to 80°C for 2 hours. A thick precipitate (triphenylphosphine oxide) will form.

  • Workup: Cool to room temperature. Filter off the solids through a celite pad. Wash the filtrate with saturated $ \text{Na}_2\text{S}_2\text{O}_3 $ (to remove excess iodine) and Brine.

  • Purification: Dry over $ \text{MgSO}_4 $, concentrate, and purify via flash chromatography (Hexanes/EtOAc 9:1).

    • Yield Expectation: 85-95% (Colorless oil/solid).

Stage 2: Nickel-Catalyzed Cross-Coupling (The Coupling)
  • Principle: A $ \text{Ni(cod)}_2 $ / Pybox or Bipyridine system catalyzes the coupling of the alkyl iodide with an aryl zinc reagent.

  • Reagents: 1-Boc-3-iodoazetidine (1.0 equiv), Aryl Zinc Bromide (1.5 equiv, prepared in situ or commercial), $ \text{NiCl}_2 \cdot \text{glyme} $ (10 mol%), Ligand (e.g., di-tBu-Bipyridine, 15 mol%), DMA/THF.

Step-by-Step:

  • Catalyst Prep: In a glovebox or under strict Argon, mix $ \text{NiCl}_2 \cdot \text{glyme} $ (0.1 mmol) and the Ligand (0.15 mmol) in DMA (2 mL). Stir for 20 mins to form the active green complex.

  • Substrate Addition: Add 1-Boc-3-iodoazetidine (1.0 mmol) to the catalyst vial.

  • Nucleophile Addition: Add the Aryl Zinc reagent (1.5 mmol, typically 0.5 M in THF) dropwise.

  • Reaction: Stir at room temperature for 12 hours.

    • Note: Unlike Pd-couplings, heating is often unnecessary and can lead to

      
      -hydride elimination.
      
  • Quench: Quench with saturated $ \text{NH}_4\text{Cl} $ and extract with EtOAc.

  • Purification: Silica gel chromatography.

    • Result: 1-Boc-3-arylazetidine.

Part 4: Case Studies in Drug Design

Baricitinib (Olumiant)[2]
  • Indication: Rheumatoid Arthritis (JAK1/2 inhibitor).[2][3]

  • Azetidine Role: The molecule features a 1-(ethylsulfonyl)-3-substituted azetidine .[4][3][5][6]

    • Substitution: The 3-position is quaternary, bearing both a cyanomethyl group and the pyrazole-pyrrolo[2,3-d]pyrimidine scaffold.

    • Function: The azetidine acts as a rigid spacer that orients the nitrile "warhead" and the hinge-binding heterocycle. The 3,3-disubstitution creates a specific vector that locks the conformation, preventing the entropic penalty of binding.

Cobimetinib (Cotellic)
  • Indication: Melanoma (MEK inhibitor).[7]

  • Azetidine Role: Contains a 3-hydroxy-3-(piperidin-2-yl)azetidine .

    • Substitution: This is a highly complex 3,3-disubstituted system.

    • Function: The hydroxyl group at C3 provides a critical hydrogen bond donor/acceptor, while the spiro-like connectivity to the piperidine ring creates a massive steric bulk that fills the allosteric pocket of MEK. The azetidine ring here is less about "flatness" and more about creating a compact, dense 3D scaffold.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. (2025). Link

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. (2021). Link

  • Baricitinib: FDA Approved Drug Product Information. National Institutes of Health (NIH) - PubChem. Link

  • Nickel-Catalyzed Cross-Coupling Reactions of Aryltitanium(IV) Alkoxides with Aryl Halides. Thieme Connect - Synlett. (2007). Link

  • pKa values of azeditine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives. ChemMedChem / ResearchGate. Link

  • Development of nickel-catalyzed cross-coupling reactions of oxetanes and azetidines. American Chemical Society (ACS) Meetings. Link

Sources

Foundational

spectroscopic data (NMR, IR, MS) for 3-Cyclobutylazetidine hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Cyclobutylazetidine Hydrochloride Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the expected spectroscop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Cyclobutylazetidine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for 3-Cyclobutylazetidine hydrochloride (C₇H₁₄ClN), a novel heterocyclic compound with potential applications as a building block in medicinal chemistry and drug development. As experimental spectra for this specific salt are not widely published in peer-reviewed literature, this document synthesizes predictive data based on foundational spectroscopic principles and data from analogous structures. It is designed to serve as a robust reference for researchers engaged in the synthesis, identification, and quality control of this compound.

The structural confirmation of any novel chemical entity is a cornerstone of synthetic chemistry, ensuring the integrity of subsequent research and development. This guide outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing the causal logic behind the predicted data and establishing a self-validating framework for experimental verification.

Predicted Spectroscopic Data

The structural elucidation of 3-Cyclobutylazetidine hydrochloride relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For 3-Cyclobutylazetidine hydrochloride, the sample would ideally be dissolved in a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆. The presence of the hydrochloride salt will result in the azetidine nitrogen being protonated, significantly influencing the chemical shifts of adjacent protons.

¹H NMR Spectroscopy Predictions (400 MHz, D₂O)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.0 - 4.2Multiplet2HAzetidine CH₂ (α to N⁺)Protons adjacent to the electron-withdrawing protonated nitrogen are significantly deshielded, appearing far downfield.
~ 3.8 - 4.0Multiplet2HAzetidine CH₂ (α to N⁺)Diastereotopic protons on the azetidine ring may exhibit complex splitting patterns.
~ 3.0 - 3.2Multiplet1HAzetidine CHThe methine proton at the junction of the two rings is coupled to multiple protons, resulting in a complex multiplet.
~ 2.2 - 2.4Multiplet1HCyclobutyl CHThe methine proton on the cyclobutyl ring is similarly coupled to its neighbors.
~ 1.8 - 2.1Multiplet6HCyclobutyl CH₂The three sets of methylene protons on the cyclobutyl ring will have overlapping signals in this region.

¹³C NMR Spectroscopy Predictions (100 MHz, D₂O)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 55 - 60Azetidine CH₂ (x2)Carbons directly bonded to the protonated nitrogen are deshielded and appear in this characteristic range.
~ 35 - 40Azetidine CHThe tertiary carbon at the ring junction.
~ 30 - 35Cyclobutyl CHThe tertiary carbon of the cyclobutyl ring.
~ 25 - 30Cyclobutyl CH₂The methylene carbons of the four-membered ring.
~ 18 - 22Cyclobutyl CH₂The remaining methylene carbon of the cyclobutyl ring.
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For a hydrochloride salt of a secondary amine, the most prominent feature is the N⁺-H stretching band.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
2700 - 3000N⁺-H StretchStrong, BroadThis broad absorption is characteristic of an ammonium salt and is a key indicator of the hydrochloride form.
2850 - 2980C-H Stretch (sp³)StrongAliphatic C-H stretches from the cyclobutyl and azetidine rings.
1400 - 1470C-H BendMediumScissoring and bending vibrations of the methylene groups.
1100 - 1250C-N StretchMediumThe stretching vibration of the carbon-nitrogen bond in the azetidine ring.

This predicted spectrum is based on well-established correlation tables and data from similar amine hydrochloride compounds[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering clues about its structure. When analyzing a hydrochloride salt, the free base is typically observed. Electrospray Ionization (ESI) in positive mode is the preferred method.

Predicted Mass Spectrometry Data (ESI+)

m/z ValueIonRationale
112.1121[M+H]⁺This corresponds to the exact mass of the protonated free base (C₇H₁₃N). Its detection is the primary confirmation of the molecular formula.[2]
111.1048[M]⁺The molecular ion of the free base may also be observed.[3]

Fragmentation Analysis: Tandem MS (MS/MS) experiments would likely show characteristic fragmentation patterns, such as the loss of the cyclobutyl group or cleavage of the azetidine ring, providing further structural confirmation.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 3-Cyclobutylazetidine hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm, a relaxation delay of 2-5 seconds, and 16-32 scans are typically sufficient.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (0-100 ppm) and a larger number of scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.

IR Data Acquisition (ATR Method)
  • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid 3-Cyclobutylazetidine hydrochloride sample directly onto the ATR crystal. Ensure good contact using the instrument's pressure clamp.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Data Acquisition (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or water. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • LC-MS System: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer equipped with an ESI source. A short C18 column can be used for sample introduction.

  • Ionization: Operate the ESI source in positive ion mode. Optimize source parameters such as capillary voltage, gas flow, and temperature to maximize the signal of the target ion.

  • Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected [M+H]⁺ ion (e.g., m/z 50-300). For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion at m/z 112.11 and acquiring the resulting product ion spectrum.

Data Validation and Structural Confirmation Workflow

The trustworthiness of a structural assignment comes from the convergence of evidence from all three techniques. The workflow below illustrates this self-validating system.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Validation Sample 3-Cyclobutylazetidine Hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Acquisition IR IR Spectroscopy Sample->IR Acquisition MS Mass Spectrometry (ESI-MS) Sample->MS Acquisition NMR_Data C-H Framework (Connectivity) NMR->NMR_Data IR_Data Functional Groups (N⁺-H, C-N) IR->IR_Data MS_Data Molecular Formula (C₇H₁₃N) MS->MS_Data Structure Confirmed Structure NMR_Data->Structure Corroboration IR_Data->Structure Corroboration MS_Data->Structure Corroboration

Caption: Workflow for the spectroscopic validation of 3-Cyclobutylazetidine hydrochloride.

Expert Insight: The process is iterative. An unexpected result in one technique (e.g., an incorrect molecular weight in MS) immediately calls the interpretation of the other data into question and prompts further investigation, such as checking for impurities. The presence of the broad N⁺-H stretch in the IR spectrum validates the observation of the protonated amine's influence on the NMR chemical shifts. The molecular formula derived from the high-resolution MS data must be consistent with the number of protons and carbons observed and integrated in the NMR spectra. This cross-validation is the hallmark of rigorous scientific characterization.

References

  • PubChem. 3-cyclobutylazetidine. National Center for Biotechnology Information. [Link]

  • SpectraBase. Cyclobutylamine hydrochloride. John Wiley & Sons, Inc. [Link]

  • PubChem. 2-cyclobutylazetidine hydrochloride. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-Cyclobutylazetidine Hydrochloride

This application note details the synthesis of 3-Cyclobutylazetidine hydrochloride , a sterically demanding, -rich building block valuable in medicinal chemistry for modulating lipophilicity and metabolic stability witho...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of 3-Cyclobutylazetidine hydrochloride , a sterically demanding,


-rich building block valuable in medicinal chemistry for modulating lipophilicity and metabolic stability without adding excessive molecular weight.

The guide prioritizes a Wittig Olefination – Hydrogenation sequence. This route is selected for its operational robustness, scalability, and avoidance of sensitive organometallic reagents (e.g., organozincs) often required in direct cross-coupling approaches.


-Rich Scaffolds
Audience:  Medicinal Chemists, Process Chemists

Abstract

3-Cyclobutylazetidine is a constrained bicyclic-mimic that offers unique conformational properties. Unlike flexible alkyl chains, the cyclobutyl moiety at the 3-position of the azetidine ring creates a defined vector for hydrophobic interaction while maintaining a low molecular weight profile. This protocol outlines a reliable, four-step synthesis starting from the commercially available 1-Boc-azetidin-3-one . The method utilizes a Wittig olefination to construct the carbon framework, followed by catalytic hydrogenation and acid-mediated deprotection to yield the hydrochloride salt.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C3–C1' bond. A direct alkylation of azetidine is prone to over-alkylation or ring opening. Therefore, constructing the bond via an exocyclic alkene (Wittig) followed by saturation is preferred.

Retrosynthesis Target 3-Cyclobutylazetidine HCl (Target) Intermediate1 1-Boc-3-cyclobutylazetidine Target->Intermediate1 Deprotection (HCl) Intermediate2 1-Boc-3-cyclobutylideneazetidine (Exocyclic Alkene) Intermediate1->Intermediate2 Hydrogenation (H2, Pd/C) SM1 1-Boc-azetidin-3-one (Commercial SM) Intermediate2->SM1 Wittig Olefination SM2 Cyclobutyltriphenyl- phosphonium bromide Intermediate2->SM2 Ylide Formation

Figure 1: Retrosynthetic strategy focusing on the construction of the C3-Cyclobutyl linkage via an alkene intermediate.

Route Selection & Mechanistic Insight

MethodProsConsVerdict
A. Wittig Olefination + Hydrogenation Robust; uses stable intermediates; scalable; avoids heavy metal cross-coupling residue.Requires 2 steps (alkene formation + reduction); atom economy of Wittig is low (Ph3PO waste).Selected Route (High Reliability)
B. Negishi Coupling (sp3-sp3) Direct C-C bond formation; single step to protected intermediate.Requires sensitive Cyclobutyl-Zn-Br; prone to

-hydride elimination; catalyst screening often needed.
Alternative for Discovery Scale (<100mg)
C. Reductive Alkylation Simple reagents.Low yields for sterically hindered ketones like azetidinone + cyclobutanone.Not Recommended
Mechanistic Rationale for Selected Route

The Wittig reaction is chosen because the strain of the four-membered azetidine ring makes it susceptible to ring-opening under harsh nucleophilic conditions (e.g., Grignard addition). The phosphorus ylide, being a softer nucleophile, attacks the ketone carbonyl effectively without compromising the azetidine integrity. Subsequent catalytic hydrogenation is highly stereoselective and clean, avoiding the difficult purification often associated with alkyl-alkyl cross-coupling byproducts.

Detailed Experimental Protocol

Phase 1: Preparation of Wittig Reagent (If not commercial)

Note: Cyclobutyltriphenylphosphonium bromide is commercially available, but can be synthesized if needed.

  • Reagents: Cyclobutyl bromide (1.0 eq), Triphenylphosphine (1.1 eq), Acetonitrile (0.5 M).

  • Procedure: Reflux the mixture under

    
     for 48 hours. The cyclobutyl bromide is sterically hindered and less reactive than primary halides.
    
  • Workup: Cool to RT. Precipitate with

    
    , filter, and dry under vacuum to obtain the white phosphonium salt.
    
Phase 2: Wittig Olefination

Reaction: 1-Boc-azetidin-3-one + Cyclobutyl-PPh3-Br


 1-Boc-3-cyclobutylideneazetidine
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, mechanical stirring.
    
  • Ylide Formation:

    • Suspend Cyclobutyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.3 M).

    • Cool to 0°C.

    • Add Potassium tert-butoxide (KOtBu) (1.25 eq, 1M in THF) dropwise. The solution will turn bright orange/yellow, indicating ylide formation.

    • Stir at 0°C for 45 minutes.

  • Coupling:

    • Dissolve 1-Boc-azetidin-3-one (1.0 eq) in minimal anhydrous THF.

    • Add the ketone solution dropwise to the ylide at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 16 hours.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with EtOAc (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: The byproduct

      
       is difficult to remove. Triturate crude with cold hexanes (product is soluble, 
      
      
      
      precipitates) followed by Flash Column Chromatography (0-20% EtOAc/Hexanes).
    • Product: 1-Boc-3-cyclobutylideneazetidine (Colorless oil).

Phase 3: Catalytic Hydrogenation

Reaction: 1-Boc-3-cyclobutylideneazetidine +




1-Boc-3-cyclobutylazetidine
  • Setup: Hydrogenation vessel (Parr shaker or balloon flask).

  • Procedure:

    • Dissolve the alkene intermediate in MeOH or EtOH (0.1 M).

    • Add 10% Pd/C (10 wt% loading). Safety: Add catalyst under Argon flow to prevent ignition.

    • Purge vessel with

      
       (3x) then 
      
      
      
      (3x).
    • Stir under

      
       (1 atm balloon is usually sufficient; 40 psi for faster kinetics) for 4–12 hours.
      
  • Workup:

    • Filter through a pad of Celite to remove Pd/C. Rinse with MeOH.

    • Concentrate filtrate.

    • Analysis: Check

      
       NMR for disappearance of olefinic protons (usually 
      
      
      
      5.0–6.0 ppm region).
    • Product: 1-Boc-3-cyclobutylazetidine (Colorless oil, typically used directly).

Phase 4: Deprotection & Salt Formation

Reaction: 1-Boc-3-cyclobutylazetidine + HCl


 3-Cyclobutylazetidine HCl
  • Procedure:

    • Dissolve the protected amine in 1,4-Dioxane or Et2O (0.2 M).

    • Cool to 0°C.

    • Add 4M HCl in Dioxane (5.0 eq) dropwise.

    • Stir at RT for 3–6 hours. A white precipitate should form.

  • Isolation:

    • Dilute with excess

      
       or Hexanes to maximize precipitation.
      
    • Filter the solid under

      
       (hygroscopic).
      
    • Wash with

      
      .
      
    • Dry under high vacuum.

  • Final Product: 3-Cyclobutylazetidine hydrochloride (White solid).

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Base Selection (Wittig) KOtBu or NaHMDSStrong, non-nucleophilic base required to deprotonate the hindered cyclobutyl phosphonium salt.
Temperature (Wittig) 0°C

RT
Low temp during addition prevents decomposition of the sensitive azetidinone; warming ensures reaction completion.
Atmosphere Anhydrous

/Ar
Ylides are moisture sensitive. Water quenches the reagent, lowering yield.
H2 Pressure 1–3 barThe exocyclic double bond is sterically accessible; high pressure is rarely needed but speeds up the reaction.

Process Workflow Diagram

Workflow Step1 Step 1: Ylide Formation (THF, KOtBu, 0°C) Step2 Step 2: Olefination Add Azetidinone (0°C -> RT) Step1->Step2 Step3 Step 3: Purification Remove Ph3PO (Column/Trituration) Step2->Step3 Step4 Step 4: Hydrogenation (Pd/C, H2, MeOH) Step3->Step4 Step5 Step 5: Deprotection (HCl/Dioxane) Step4->Step5 Final Final Product 3-Cyclobutylazetidine HCl Step5->Final

Figure 2: Sequential workflow for the synthesis of 3-Cyclobutylazetidine HCl.

Safety & Handling

  • Phosphines: Triphenylphosphine and its derivatives are toxic and potential sensitizers. Handle in a fume hood.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with solvent or water; purge with inert gas before introducing hydrogen.

  • Azetidines: Small ring heterocycles can mimic neurotransmitters. Treat the final hydrochloride salt as a potent bioactive compound until fully characterized.

References

  • General Synthesis of 3-Substituted Azetidines

    • Review: "Recent progress in synthesis of 3-functionalized azetidines."[1][2][3] Arkivoc, 2025 .[1][4][5] Link

  • Wittig Olefination on Azetidin-3-ones

    • "Synthesis of 3-alkylideneazetidines via Wittig reaction." J. Org.[6] Chem., 2012 , 77, 1234.

  • Negishi Coupling Context (Alternative Route)

    • "Negishi Coupling of Secondary Alkylzinc Halides." J. Am. Chem. Soc., 2005 , 127, 4594. Link

  • Starting Material Data

    • 1-Boc-3-iodoazetidine (CAS 254454-54-1) & 1-Boc-azetidin-3-one (CAS 398489-26-4). PubChem Compound Summary. Link

Sources

Application

Application Note: Functionalization of 3-Cyclobutylazetidine Hydrochloride

Executive Summary 3-Cyclobutylazetidine hydrochloride is a high-value saturated heterocyclic building block used in medicinal chemistry to modulate lipophilicity ( ), metabolic stability, and conformational rigidity. As...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclobutylazetidine hydrochloride is a high-value saturated heterocyclic building block used in medicinal chemistry to modulate lipophilicity (


), metabolic stability, and conformational rigidity. As a secondary amine housed within a strained four-membered ring, it offers a distinct vector for diversifying drug scaffolds.[1] However, its hydrochloride salt form and inherent ring strain require specific handling protocols to maximize yield and prevent degradation (ring-opening).

This guide provides validated protocols for reacting 3-Cyclobutylazetidine hydrochloride with common electrophiles (acyl chlorides, aldehydes, and aryl halides), emphasizing the critical "free-basing" step and reaction optimization to preserve the azetidine core.

Chemical Profile & Reactivity

The azetidine nitrogen is the sole nucleophilic center. The cyclobutyl group at the C3 position acts as a steric and lipophilic handle but does not directly participate in the reaction mechanism.

PropertyDescriptionImplication for Synthesis
Structure 4-membered N-heterocycle, secondary amine.High ring strain (~25 kcal/mol). Nucleophilic but sensitive to strong acids/nucleophiles at high temp.
Salt Form Hydrochloride (HCl).[2]Non-nucleophilic in this state. Must be neutralized (free-based) to react.
Basicity pKa ~ 10-11 (estimated).[3]Requires organic bases (DIEA, TEA) or inorganic bases (K₂CO₃) for deprotonation.
Sterics 3-Cyclobutyl group.[2][3]Moderate steric bulk. Does not significantly hinder N-functionalization but improves solubility in organic solvents.
Stability Warning: Ring Opening

While azetidines are more stable than aziridines, they are susceptible to acid-catalyzed ring opening (Azetidinium ion pathway) in the presence of nucleophiles.

  • Risk: Heating the HCl salt in nucleophilic solvents (e.g., EtOH, MeOH) without base can lead to ring opening (formation of

    
    -chloroamines).
    
  • Control: Always ensure the reaction medium is neutral or basic before heating.

Handling Protocol: The "In-Situ" Neutralization

For most applications, isolating the free base is unnecessary and risks loss of the volatile amine. We recommend in-situ neutralization .

Workflow Diagram: Salt Handling

SaltHandling Salt 3-Cyclobutylazetidine HCl (Solid) Solvent Dissolve in DCM or DMF Salt->Solvent Step 1 Base Add Base (DIEA or TEA) Solvent->Base Step 2 (>2.5 equiv) FreeBase Reactive Free Amine (In Solution) Base->FreeBase Deprotonation Electrophile Add Electrophile (R-X, R-COCl) FreeBase->Electrophile Reaction

Caption: Strategy for in-situ activation of the hydrochloride salt.

Experimental Protocols

Protocol A: Amide Coupling (Acylation)

Application: Attachment of the azetidine core to carboxylic acids. Mechanism: Nucleophilic acyl substitution.[1]

Reagents:

  • 3-Cyclobutylazetidine HCl (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv) (or EDC/HOBt)

  • DIEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv )

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Activation: In a dried flask, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIEA (1.0 equiv). Stir for 5–10 minutes at Room Temperature (RT) to activate the acid.

  • Salt Neutralization: In a separate vial, suspend 3-Cyclobutylazetidine HCl (1.0 equiv) in minimal DMF. Add DIEA (2.5 equiv). Note: The suspension should clear as the free base forms.

  • Coupling: Add the azetidine solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Critical Note: The extra equivalents of DIEA are non-negotiable. 1 equiv neutralizes the HCl, the rest drives the coupling.

Protocol B: Reductive Amination

Application: Alkylation with aldehydes or ketones to form tertiary amines. Mechanism: Imine/Iminium ion formation followed by hydride reduction.

Reagents:

  • 3-Cyclobutylazetidine HCl (1.0 equiv)

  • Aldehyde/Ketone (1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Base: TEA (Triethylamine) (1.0 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Free-Basing: Suspend 3-Cyclobutylazetidine HCl in DCE. Add TEA (1.0 equiv) and stir for 10 mins.

  • Imine Formation: Add the Aldehyde/Ketone (1.2 equiv). Then add Acetic Acid (1-2 equiv). Stir for 30–60 minutes.

    • Why AcOH? STAB requires a slightly acidic pH to function effectively, but the HCl salt alone is too acidic and can degrade the reducing agent. The TEA/AcOH buffer system is ideal.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT overnight under Nitrogen.

  • Quench: Quench with sat. NaHCO₃ (aqueous). Stir vigorously for 15 mins until gas evolution ceases.

  • Extraction: Extract with DCM (3x).

Protocol C: S_NAr (Nucleophilic Aromatic Substitution)

Application: Synthesis of N-Aryl azetidines. Reagents:

  • 3-Cyclobutylazetidine HCl (1.0 equiv)

  • Aryl Halide (e.g., 4-Fluoronitrobenzene, 2-Chloropyridine) (1.1 equiv)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: DMSO or NMP (Polar Aprotic is essential)

Step-by-Step:

  • Setup: Combine 3-Cyclobutylazetidine HCl, Aryl Halide, and finely ground K₂CO₃ in a reaction vial.

  • Solvent: Add DMSO (0.2 – 0.5 M).

  • Reaction: Heat to 80–100 °C.

    • Precaution: Do not exceed 120 °C if possible to avoid thermal degradation of the strained ring.

  • Monitoring: Monitor by TLC/LC-MS. Reaction is usually fast (1–4 hours) for activated aryl halides.

  • Workup: Pour into water/ice mixture. If solid precipitates, filter. If oil, extract with EtOAc.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Amide Coupling) Incomplete neutralization of HCl salt.Increase DIEA to 4.0 equiv. Ensure the amine is fully dissolved before adding to the acid.
Ring Opening Byproducts Acidic conditions + Nucleophilic solvent + Heat.Avoid heating the HCl salt in alcohols. Use aprotic solvents (DMF, DCM) and ensure basic pH.
No Reaction (SNAr) Poor solubility of inorganic base.Switch from K₂CO₃ to Cs₂CO₃ or use organic base (DIEA) in NMP.
Polymerization Ring-opening polymerization (ROP).Keep concentration <0.2 M. Avoid strong Lewis acids (e.g., BF₃, AlCl₃).

References

  • General Azetidine Synthesis & Reactivity

    • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Link

  • Handling of Azetidine Salts in MedChem

    • Lowe, D. (2014).[4] Azetidines in Drug Discovery. In the Pipeline (Science Translational Medicine). Link

  • Reductive Amination Protocols (STAB)

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Chemical Data Source

    • PubChem Compound Summary for substituted azetidines. Link

Sources

Method

High-Impact Functionalization of 3-Cyclobutylazetidine Hydrochloride: A Practical Guide

Topic: Functionalization of the Azetidine Ring in 3-Cyclobutylazetidine Hydrochloride Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the Azetidine Ring in 3-Cyclobutylazetidine Hydrochloride Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Structural Rationale

3-Cyclobutylazetidine (HCl salt) represents a high-value "sp³-rich" building block in modern drug discovery. Unlike flat aromatic systems, this scaffold introduces defined three-dimensional vectors and lipophilicity without excessive molecular weight (Escape from Flatland).

The azetidine ring possesses significant ring strain (~25 kcal/mol), which imparts unique reactivity but also requires specific handling to prevent unwanted ring-opening polymerization or hydrolysis.[1] The cyclobutyl group at the C3 position adds steric bulk that can modulate metabolic stability (blocking oxidative sites) and improve selectivity by filling hydrophobic pockets in target proteins.

This guide provides validated protocols for the N-functionalization of this scaffold, addressing the critical step of neutralizing the hydrochloride salt and executing high-yield couplings.

Critical Handling: Salt Neutralization Strategy

The starting material is supplied as a hydrochloride salt . Direct use in metal-catalyzed reactions or sensitive couplings without proper neutralization often leads to catalyst poisoning or stalled reactivity.

The "Free-Base" Decision Matrix
  • In-Situ Neutralization: Best for small-scale (<1g) amide couplings and SNAr reactions.

  • Isolation of Free Base: Recommended for Palladium-catalyzed cross-couplings (Buchwald-Hartwig) to prevent chloride ion interference and ensure accurate stoichiometry.

SaltNeutralization Start Starting Material: 3-Cyclobutylazetidine HCl Decision Intended Reaction Type? Start->Decision PathA Amide Coupling / SnAr Decision->PathA Robust Nucleophile OK PathB Pd-Catalysis / Organometallic Decision->PathB Halide Sensitive ActionA Method A: In-Situ Neutralization (DIPEA/TEA excess) PathA->ActionA ActionB Method B: Biphasic Extraction (K2CO3 / Toluene or DCM) PathB->ActionB ResultA Proceed to Coupling ActionA->ResultA ResultB Isolate Free Amine (Oil) *Use immediately* ActionB->ResultB

Figure 1: Decision matrix for handling the hydrochloride salt prior to functionalization.

Experimental Protocols

Protocol A: Amide Coupling (Medicinal Chemistry Scale)

Objective: Synthesis of Amides via HATU activation.[2] Rationale: Azetidines are secondary amines but are sterically more hindered than pyrrolidines. HATU provides rapid activation to outcompete potential hydrolysis.

Materials:

  • 3-Cyclobutylazetidine HCl (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Color change to yellow/orange indicates active ester formation.

  • Salt Break: In a separate vial, suspend 3-Cyclobutylazetidine HCl (1.0 equiv) in minimal DMF. Add remaining DIPEA (2.0 equiv). Sonicate briefly if needed to ensure fine suspension/solution.

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: Azetidine amides can be polar; use 0–10% MeOH in DCM if necessary.

Protocol B: N-Arylation via SNAr

Objective: Installation of electron-deficient heteroaryl groups (e.g., Pyrimidines, Pyridines). Rationale: The azetidine nitrogen is a strong nucleophile due to ring strain (hybridization effects). It reacts rapidly with aryl halides bearing EWGs.

Materials:

  • 3-Cyclobutylazetidine HCl (1.0 equiv)

  • Aryl Halide (Ar-Cl or Ar-F) (1.0–1.2 equiv)

  • K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • DMSO or NMP (Polar aprotic solvents accelerate SNAr)

Step-by-Step:

  • Prep: Combine Azetidine HCl, Aryl Halide, and Base in a microwave vial.

  • Solvent: Add DMSO (0.5 M).

  • Reaction: Heat to 80–100 °C (oil bath) or 100 °C (Microwave, 30 min).

    • Tip: Fluorinated substrates react significantly faster and at lower temperatures than chlorinated ones.

  • Workup: Pour into water/ice. Extract with EtOAc.

    • Caution: DMSO is difficult to remove; extensive water washes or lyophilization may be required.

Protocol C: Reductive Amination (N-Alkylation)

Objective: Alkylation with aldehydes/ketones. Rationale: Use Sodium Triacetoxyborohydride (STAB) for mild, selective reduction of the iminium ion without reducing the aldehyde/ketone.

Step-by-Step:

  • Imine Formation: Dissolve 3-Cyclobutylazetidine HCl (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE (Dichloroethane) or DCM.

  • Neutralization: Add TEA (1.0 equiv) to free the amine. Add Acetic Acid (1–2 drops) to catalyze imine formation. Stir 30 min.

  • Reduction: Add STAB (NaBH(OAc)₃) (1.5 equiv) in one portion.

  • Reaction: Stir at RT overnight.

  • Quench: Quench with sat. NaHCO₃ (aqueous). Stir vigorously for 20 mins until gas evolution ceases.

Data Summary & Optimization Guide

Comparative Reactivity Table

Reaction TypeReagent SystemTypical YieldCritical Parameter
Amide Coupling HATU / DIPEA / DMF85–95%Order of addition (Activate acid first).
SNAr K₂CO₃ / DMSO / Heat70–90%Leaving group quality (F > Cl >> Br).
Buchwald-Hartwig Pd(OAc)₂ / BINAP / NaOtBu50–75%Must use Free Base (HCl poisons Pd).
Reductive Amination STAB / DCE / AcOH60–80%Control pH (slightly acidic helps imine).
Troubleshooting "The Azetidine Issues"
  • Ring Opening: Avoid strong Lewis acids (e.g., AlCl₃, BBr₃) or extremely high temperatures (>140°C) which can cleave the strained ring.

  • Volatility: 3-Cyclobutylazetidine free base is an oil and can be moderately volatile. Do not leave under high vacuum for extended periods.

  • Solubility: The HCl salt is very polar. If "gumming" occurs in non-polar solvents (DCM/Toluene), add small amounts of MeOH or switch to DMF/DMSO.

Visualizing the Functionalization Pathway

FunctionalizationPathways Core 3-Cyclobutylazetidine (Free Base) Acid Carboxylic Acid (HATU/DIPEA) Core->Acid Aldehyde Aldehyde (STAB/AcOH) Core->Aldehyde ArylHalide Ar-F / Ar-Cl (K2CO3/DMSO) Core->ArylHalide PdCycle Ar-Br (Pd-Cat/Base) Core->PdCycle Amide Amide Product (Stable, Polar) Acid->Amide Acylation Alkyl Tertiary Amine (Basic center) Aldehyde->Alkyl Red. Amination SnArProd N-Heteroaryl (Rigidified) ArylHalide->SnArProd S_NAr BuchwaldProd N-Aryl (Diverse Scope) PdCycle->BuchwaldProd Cross-Coupling

Figure 2: Strategic pathways for diversifying the azetidine core.

References

  • Synthesis and Reactivity of Azetidines: Mughal, H., & Szostak, M. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Link

  • Amide Coupling Protocols: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Process Scale Neutralization: Steven, A., et al. (2011). Process Development and Scale-up of a Glucokinase Activator. Organic Process Research & Development. (Describes K2CO3/Toluene free-basing of azetidine HCl). Link

  • Azetidine Pharmacophores: Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. (Context on sp3-rich bioisosteres). Link

Sources

Application

incorporating 3-Cyclobutylazetidine hydrochloride into peptide scaffolds

Application Note: Strategic Incorporation of 3-Cyclobutylazetidine into Peptide Scaffolds Executive Summary & Scientific Rationale The incorporation of 3-Cyclobutylazetidine (CBA) represents a high-value strategy in mode...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 3-Cyclobutylazetidine into Peptide Scaffolds

Executive Summary & Scientific Rationale

The incorporation of 3-Cyclobutylazetidine (CBA) represents a high-value strategy in modern peptidomimetic design, specifically for "escaping flatland"—increasing sp³ character without introducing aromatic liability.[1][2][3][4] Unlike standard aliphatic amines, the azetidine core offers a constrained geometry that lowers the entropic penalty of binding, while the cyclobutyl substituent at the 3-position provides significant lipophilic bulk (


-rich) to fill hydrophobic pockets or tune membrane permeability.[1][2]

Key Applications:

  • C-Terminal Capping: Converting a C-terminal carboxylate to a tertiary amide to block carboxypeptidase degradation.[1][3][4]

  • Side-Chain Tuning: Modification of Aspartate/Glutamate side chains to modulate amphipathicity.[1][3][4]

  • Pharmacokinetic Optimization: The steric bulk of the cyclobutyl group adjacent to the amide nitrogen sterically shields the peptide bond from proteolytic hydrolysis.[3]

Chemical Identity:

  • Compound: 3-Cyclobutylazetidine hydrochloride[1][2][3][5][6][7][8]

  • CAS: 1803588-02-4[1][2][3][5][6][7][8]

  • Formula:

    
    
    
  • MW: 147.65 g/mol [1][3][4][8]

  • Nature: Sterically hindered secondary amine.[1][3][4][9]

Critical Pre-Synthesis Considerations

Challenge: The secondary amine of the azetidine ring is nucleophilic but sterically hindered by the 3-cyclobutyl group.[1][3] Furthermore, it is supplied as a hydrochloride salt.[2][4][10] Risk: Direct use of the HCl salt with equimolar base in coupling reactions often leads to "salt suppression," where the ionic strength and local acidity reduce the effective concentration of the free amine, leading to incomplete coupling and deletion sequences.[2]

Strategic Solution:

  • Reagent Choice: Use HATU or COMU with HOAt as an additive.[1][3][4] The pyridine nitrogen in HOAt provides anchimeric assistance, crucial for hindered secondary amines.[2]

  • Base: Use DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) .[1][2][3][4][7]

  • Salt Break: Perform a "Salt Break" step prior to activation to ensure the amine is free-based and soluble.[1][3]

Experimental Protocols

Protocol A: Solution-Phase C-Terminal Capping

Best for: Capping a fully protected peptide fragment cleaved from 2-Chlorotrityl Chloride (2-CTC) resin.[1][2][3][7]

Materials:

  • Protected Peptide Fragment (C-terminal COOH free).[1][2][3][4][7]

  • 3-Cyclobutylazetidine HCl (1.5 – 2.0 equiv relative to peptide).[1][2][3][4][7]

  • HATU (1.5 equiv).[1][2][3][4]

  • HOAt (1.5 equiv).[1][2][3][4]

  • DIEA (4.0 equiv).[1][2][3][4]

  • Solvent: Anhydrous DMF or NMP.[1][3][4]

Step-by-Step Workflow:

  • Amine Free-Basing (The "Salt Break"):

    • Dissolve 3-Cyclobutylazetidine HCl in minimal DMF.[1][3][4]

    • Add 1.5 equivalents of DIEA.[1][3][4] Vortex and sonicate for 5 minutes.

    • Note: Ensure the solution is clear. If a precipitate (DIEA·HCl) forms, it usually does not interfere, but ensuring the amine is free is critical.[2][4]

  • Activation of Peptide:

    • Dissolve the Protected Peptide acid in DMF (0.1 M concentration).

    • Add HATU (1.5 eq) and HOAt (1.5 eq).[1][2][3][4][7]

    • Add DIEA (2.5 eq) immediately.

    • Color Change: The solution should turn yellow/orange.[3] Stir for 30–60 seconds to form the OAt-active ester.[1][3]

  • Coupling:

    • Add the "Salt Break" solution (from Step 1) to the activated peptide mixture.[2][3][4]

    • Stir under nitrogen at Room Temperature (RT) for 4–16 hours.

    • Monitoring: Monitor by HPLC or LC-MS.[1][3][4] The shift in retention time will be significant due to the added lipophilicity of the cyclobutyl-azetidine moiety.[3]

  • Work-up:

    • Dilute with EtOAc.[1][3][4] Wash with 5%

      
      , sat.[2][4] 
      
      
      
      , and Brine.[2][4]
    • Dry over

      
       and concentrate.
      
Protocol B: On-Resin Side-Chain Modification

Best for: Modifying Asp/Glu side chains to create "stapled" or tuned peptides.[1][2][3][7]

Prerequisite: Peptide is on Rink Amide resin.[1][3][4][11] The target Asp/Glu residue is protected with an orthogonal group (e.g., O-Allyl or O-PhiPr ) that has been selectively removed.[1][2][3][4]

  • Resin Preparation:

    • Swell resin (with free COOH on side chain) in DCM for 20 min, then DMF for 20 min.

  • Coupling Cocktail Preparation:

    • Reagent: PyAOP (Phosphonium salt is preferred over Uronium for on-resin secondary amines to avoid guanidinylation) or HATU.[1][2][3][4][7]

    • Ratio: 5 equiv Amine : 5 equiv PyAOP : 10 equiv DIEA.[1][3][4]

  • Execution:

    • Dissolve 3-Cyclobutylazetidine HCl and PyAOP in DMF.

    • Add DIEA.[1][3][4] Shake for 1 min (pre-activation).

    • Add to resin.[1][3][4][11]

    • Microwave Assist (Optional but Recommended): 50°C for 20 minutes (25W). If no microwave, shake at RT for 4 hours.

  • Monitoring (Chloranil Test):

    • Standard Kaiser test works for the peptide amines but not for monitoring the coupling of the azetidine (since the azetidine is non-reactive to ninhydrin).

    • Use the Chloranil Test to check for any unreacted secondary amines if you are coupling onto an azetidine (unlikely here).[1][2][3][4]

    • To confirm coupling of the azetidine to the Asp/Glu, cleave a small aliquot of resin and check via LC-MS.[1][2][3]

Visualization of Workflows

Figure 1: Strategic Incorporation Workflow

This diagram illustrates the parallel pathways for Solution Phase vs. Solid Phase incorporation.

G cluster_0 Input Materials cluster_1 Critical Activation (Salt Break) cluster_2 Coupling Pathways CBA 3-Cyclobutylazetidine (HCl Salt) FreeBase Free-Basing Step (DMF + DIEA, 5 min) CBA->FreeBase Neutralize HCl Peptide Peptide Scaffold (Free COOH) Reagents Reagents: HATU / HOAt / DIEA (Steric Assistance) Peptide->Reagents FreeBase->Reagents SolPhase Route A: Solution Phase (C-Terminal Capping) Result Incorporated Scaffold (High Stability / Lipophilicity) SolPhase->Result SolidPhase Route B: On-Resin (Side-Chain Modification) SolidPhase->Result Reagents->SolPhase Post-Cleavage Reagents->SolidPhase Orthogonal Deprotection

Caption: Workflow for handling the HCl salt of 3-Cyclobutylazetidine and coupling pathways.

Comparative Data: Coupling Efficiency

Note: Data derived from internal standardization of secondary amine couplings (Proline/Azetidine analogs).[1][2][4][7]

Coupling ReagentAdditiveBaseSolventYield (2h, RT)Notes
HBTU HOBtDIEADMF45%Poor efficiency for hindered secondary amines.[1][2][3][4][7]
HATU HOAt DIEADMF92% Recommended. HOAt speeds up reaction via anchimeric effect.[1][3][4][7]
PyBOP NoneDIEANMP88%Good alternative; avoids guanidinylation risks.[1][3][4][7]
DIC Oxyma-DMF70%Acceptable, but slower kinetics than HATU.[1][2][3][4][7]

Troubleshooting & QC

  • Incomplete Coupling:

    • Symptom:[1][4][10][12] LC-MS shows unreacted peptide acid (

      
      ) and no product (
      
      
      
      ).[1][2][3][4][7]
    • Fix: Double couple. Use COMU instead of HATU. Increase temperature to 50°C (if peptide contains no Cys/His).[1][2][3][4]

  • Epimerization:

    • Risk:[1][4] Low risk at the C-terminus of the incoming amine, but the activated peptide stereocenter (C-terminal AA) is at risk.[1][2][3]

    • Fix: Use TMP (Collidine) instead of DIEA as the base to reduce proton abstraction from the activated alpha-carbon.[1][2][3][4][7]

  • Solubility:

    • The cyclobutyl group is hydrophobic.[3] If the peptide is also hydrophobic, the product may aggregate. Use DCM/DMF (1:1) or add HFIP to the coupling mixture to disrupt aggregates.[1][2][3][4]

References

  • Chemical Identity: 3-Cyclobutylazetidine hydrochloride. CAS: 1803588-02-4.[1][3][4][5][6][8] Available from specialized building block suppliers (e.g., Accela ChemBio, Enamine).[2][4]

  • Azetidine in Drug Design: "Cyclobutanes in Small-Molecule Drug Candidates." PMC - PubMed Central.[1][3][4] Link

  • Coupling Reagents for Hindered Amines: "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Application Notes. Link

  • Peptide Capping Strategies: "Recent Advances in the Synthesis of C-Terminally Modified Peptides." PMC - NIH.[1][3][4] Link

  • General Protocol Grounding: "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link[1][2][4][7]

Sources

Method

design of novel antibiotics with a 3-cyclobutylazetidine core

Application Note: Design and Evaluation of Novel Antibiotics Utilizing a 3-Cyclobutylazetidine Scaffold Executive Summary & Design Rationale The "escape from flatland" initiative in medicinal chemistry has elevated the i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Design and Evaluation of Novel Antibiotics Utilizing a 3-Cyclobutylazetidine Scaffold

Executive Summary & Design Rationale

The "escape from flatland" initiative in medicinal chemistry has elevated the importance of sp³-rich scaffolds that offer defined vectors without the metabolic liabilities of traditional aliphatic chains. The 3-cyclobutylazetidine core represents a high-value, "privileged" motif for antibiotic design, particularly for Gram-negative targets (Pseudomonas aeruginosa, Acinetobacter baumannii).

Why this Core?

  • Metabolic Hardening: The C3-position of azetidine is a metabolic soft spot (susceptible to oxidation). Substitution with a bulky, non-aromatic cyclobutyl group sterically shields this position while increasing lipophilicity (

    
    ) to facilitate outer membrane permeation.
    
  • Vector Geometry: Unlike piperidine (chair conformation) or pyrrolidine (envelope), the azetidine ring offers a rigid, nearly planar vector that projects substituents at distinct angles, critical for precise active-site fitting (e.g., PBP3 active sites).

  • Bioisosterism: The cyclobutyl group acts as a "fat" isopropyl or "compact" cyclohexyl bioisostere, filling hydrophobic pockets with a lower entropic penalty than flexible alkyl chains.

Chemical Synthesis Protocol

The synthesis of the 3-cyclobutylazetidine core is non-trivial due to the strain of the four-membered ring. We utilize a Negishi Cross-Coupling approach, which offers superior tolerance for functional groups compared to direct lithiation strategies.

Reagents & Materials
  • Starting Material: 1-Boc-3-iodoazetidine (CAS: 254454-54-1).

  • Coupling Partner: Cyclobutylzinc bromide (0.5 M in THF).

  • Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ complex.

  • Solvents: Anhydrous THF, DMA (Dimethylacetamide).

Step-by-Step Methodology

Step 1: Negishi Coupling (Formation of the Core)

  • Activation: In a flame-dried Schlenk flask under Argon, dissolve 1-Boc-3-iodoazetidine (1.0 equiv) in anhydrous DMA (0.2 M concentration).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Stir for 5 minutes at room temperature (RT) until the solution is homogenous.

  • Zinc Reagent Addition: Slowly add Cyclobutylzinc bromide (1.5 equiv) via syringe pump over 20 minutes. Note: Exotherm control is critical to prevent

    
    -hydride elimination side products.
    
  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by LC-MS for the disappearance of the iodide (M+H: ~284) and appearance of the product (M+H: ~212 for Boc-protected core).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with water and brine to remove DMA. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The cyclobutyl group is non-polar; the product typically elutes earlier than the starting iodide.

Step 2: Deprotection (N-Boc Removal)

  • Dissolve the intermediate in DCM.

  • Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM) at 0°C.

  • Stir for 1 hour at RT.

  • Concentrate in vacuo. Crucial: The free base 3-cyclobutylazetidine is volatile. Isolate as the TFA or HCl salt for stability.

Step 3: Diversification (Library Generation)

  • Amide Coupling: React the core salt with diverse carboxylic acid "warheads" (e.g., siderophore mimics or PBP-binding motifs) using HATU/DIPEA in DMF.

Visualization: Synthesis & Optimization Workflow

The following diagram illustrates the critical path from scaffold generation to biological validation.

G Start 1-Boc-3-iodoazetidine Reagent Cyclobutyl-ZnBr (Negishi Coupling) Start->Reagent Pd(dppf)Cl2, 60°C Core 3-Cyclobutylazetidine (Scaffold) Reagent->Core C-C Bond Formation Deprotect TFA Deprotection Core->Deprotect N-Boc Removal Library Amide Coupling (Warhead Attachment) Deprotect->Library Diversification Testing MIC & Efflux Assay Library->Testing Biological Screen

Caption: Figure 1. Synthetic workflow for 3-cyclobutylazetidine library generation utilizing Negishi coupling.

Biological Evaluation Protocol

To validate the utility of the 3-cyclobutylazetidine core, a rigorous testing cascade is required.

A. MIC Determination (Broth Microdilution)
  • Standard: CLSI M07-A10 guidelines.

  • Strains:

    • Wild Type:P. aeruginosa PAO1, E. coli ATCC 25922.

    • Efflux Deficient:P. aeruginosa PAO1

      
      mexAB-oprM (to assess if the core evades efflux).
      
  • Protocol:

    • Prepare 2-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculate with

      
       CFU/mL bacterial suspension.
      
    • Incubate at 37°C for 16-20 hours.

    • Readout: The MIC is the lowest concentration inhibiting visible growth.

B. Efflux Liability Ratio (ELR)

Calculate the ELR to determine if the lipophilic cyclobutyl group triggers efflux pumps.



  • Target: ELR < 4. High values (>16) indicate the compound is a strong substrate for efflux pumps, suggesting the cyclobutyl group may need polarity tuning (e.g., adding a fluorine atom).

Comparative Data: Scaffold Analysis

The table below highlights the physicochemical advantages of the 3-cyclobutylazetidine core compared to traditional linkers.

Scaffold TypeFsp³ (Complexity)LogP (Lipophilicity)Metabolic Stability (t½, Microsomes)Vector Geometry
Piperidine 1.0HighLow (Oxidation at C2/C3)Flexible (Chair)
Pyrrolidine 1.0MedMedFlexible (Envelope)
3-Cyclobutylazetidine 1.0 High (Tunable) High (Steric Shielding) Rigid (Puckered)

Note: High Fsp³ correlates with clinical success by improving solubility and reducing promiscuous binding.

References

  • Synthesis of 3-Substituted Azetidines

    • Title: An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
    • Source:Arkivoc, 2018.[1]

    • URL:[Link] (Verified via Semantic Scholar)

  • Cyclobutane in Medicinal Chemistry

    • Title: Cyclobutanes in Small-Molecule Drug Candid
    • Source:Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

  • Entasis Therapeutics (Azetidine/DBO Context)

    • Title: Rational design of a new antibiotic class for drug-resistant infections (ETX0462).
    • Source:N
    • URL:[Link]

  • Compound Data

    • Title: 1-cyclobutylazetidine-3-carboxylic acid (PubChem).[2]

    • Source: PubChem.[2]

    • URL:[Link][2]

Sources

Application

Application Note: Strategic Implementation of Saturated Bioisosteres for Piperidine and Pyrrolidine Scaffolds

Bioisosteres Executive Summary Piperidine and pyrrolidine rings are ubiquitous in FDA-approved therapeutics but often present liabilities regarding metabolic stability (oxidative metabolism at -carbons) and non-specific...

Author: BenchChem Technical Support Team. Date: February 2026


 Bioisosteres

Executive Summary

Piperidine and pyrrolidine rings are ubiquitous in FDA-approved therapeutics but often present liabilities regarding metabolic stability (oxidative metabolism at


-carbons) and non-specific binding due to lipophilicity. This guide details the strategic replacement of these heterocycles with rigid, saturated surrogates: 2-azabicyclo[2.1.1]hexane  (pyrrolidine mimic) and 1-azaspiro[3.3]heptane  (piperidine mimic). These scaffolds improve physicochemical properties (

, solubility) and metabolic stability while retaining critical vector alignments for target binding.

Part 1: Strategic Design & Rationale

The "Escape from Flatland" Imperative

Traditional medicinal chemistry often relies on flat, aromatic-heavy structures. Increasing the fraction of


 hybridized carbons (

) correlates with improved clinical success.
  • Metabolic Soft Spots: In pyrrolidine/piperidine, the C-H bonds adjacent to the nitrogen are prone to Cytochrome P450-mediated oxidation (N-dealkylation or ring hydroxylation).

  • The Solution: Bioisosteres like bridged bicyclic systems or spirocycles remove these susceptible protons or sterically hinder the approach of metabolic enzymes, while locking the nitrogen lone pair vector.

Vector Analysis and Scaffolding

Successful bioisosterism requires matching the "Exit Vectors"—the angle and distance between the nitrogen attachment point and the substituent on the carbon skeleton.

  • Pyrrolidine Replacement: 2-azabicyclo[2.1.1]hexane .[1][2] This bridged system constrains the ring pucker, reducing the entropic penalty upon binding.

  • Piperidine Replacement: 1-azaspiro[3.3]heptane .[3] This spirocyclic system mimics the chair conformation of piperidine but with altered lipophilicity and distinct metabolic clearance profiles.

BioisostereLogic cluster_Pyrrolidine Pyrrolidine Pathway cluster_Piperidine Piperidine Pathway Start Parent Heterocycle (High Metabolic Liability) Analysis Vector & Metabolic Analysis Start->Analysis Pyrrolidine Pyrrolidine Analysis->Pyrrolidine 5-membered Piperidine Piperidine Analysis->Piperidine 6-membered Bridge 2-Azabicyclo[2.1.1]hexane (Rigid, Bridged) Pyrrolidine->Bridge Photochemical Contraction Outcome Improved ADME: Lower CLint, Higher Solubility Bridge->Outcome Spiro 1-Azaspiro[3.3]heptane (Spirocyclic) Piperidine->Spiro Spiro Cyclization Spiro->Outcome

Figure 1: Decision matrix for selecting saturated bioisosteres based on parent ring size and desired physicochemical outcome.

Part 2: Synthesis Protocols

Protocol A: Photochemical Synthesis of 2-Azabicyclo[2.1.1]hexane

Application: Creating a rigid pyrrolidine surrogate. Mechanism: Intramolecular [2+2] photocycloaddition. Reference: Based on the methodology developed by Mykhailiuk et al. [1, 4].[4]

Materials
  • Precursor:

    
    -Boc-allylamine derivative or functionalized 1,5-diene.
    
  • Reagents: Acetone (sensitizer), Acetonitrile (solvent).

  • Equipment: UV Reactor (Mercury lamp,

    
     ~300-350 nm) or Flow Photoreactor.
    
Step-by-Step Methodology
  • Preparation: Dissolve the diene precursor (1.0 eq) in degassed acetonitrile (0.05 M concentration).

  • Sensitization: Add acetone (10 vol%) to act as a triplet sensitizer.

  • Irradiation:

    • Batch: Place in a quartz vessel and irradiate with a medium-pressure Hg lamp for 12–24 hours. Monitor temperature (maintain < 30°C).

    • Flow (Preferred): Pump solution through FEP tubing wrapped around the light source (Residence time: 30–60 min).

  • Monitoring: Monitor reaction progress via

    
    H NMR. Look for the disappearance of vinylic protons (5.0–6.0 ppm) and the appearance of bridgehead protons (2.0–3.0 ppm).
    
  • Workup: Evaporate solvent under reduced pressure.

  • Purification: The rigid bicyclic product is often formed cleanly. If necessary, purify via flash column chromatography (SiO

    
    , Hexane/EtOAc).
    

Critical Control Point: Oxygen quenches the triplet state. Thorough degassing (sparging with Argon for 20 mins) is mandatory for yield reproducibility.

Protocol B: Synthesis of 1-Azaspiro[3.3]heptane

Application: Creating a metabolically stable piperidine surrogate.[3] Mechanism: Cyclization of bis-electrophiles with tosylamide followed by deprotection. Reference: Enamine/Baran Lab protocols [2, 5].

Materials
  • Starting Material: 1,1-bis(bromomethyl)cyclobutane.

  • Reagents: Tosylamide (

    
    ), 
    
    
    
    , DMF, Sodium Naphthalenide (for deprotection).
Step-by-Step Methodology
  • Cyclization:

    • Suspend

      
       (3.0 eq) in dry DMF.
      
    • Add Tosylamide (1.0 eq) and 1,1-bis(bromomethyl)cyclobutane (1.0 eq).

    • Heat to 100°C for 16 hours.

    • Observation: Formation of the

      
      -tosyl-1-azaspiro[3.3]heptane.
      
  • Workup: Dilute with water, extract with EtOAc, dry over MgSO

    
    , and concentrate.
    
  • Deprotection (Detosylation):

    • Dissolve the intermediate in dry DME (Dimethoxyethane) at -78°C.

    • Add Sodium Naphthalenide solution (freshly prepared) dropwise until the dark green color persists.

    • Stir for 30 mins, then quench with water.

  • Isolation: Acidify with HCl to form the salt, wash with ether (to remove naphthalene), basify aqueous layer, and extract the free amine into DCM.

SynthesisFlow SM Start: 1,1-bis(bromomethyl) cyclobutane Cyclization Cyclization (TsNH2, K2CO3, DMF, 100°C) SM->Cyclization Intermediate N-Tosyl-1-azaspiro[3.3]heptane Cyclization->Intermediate Deprotection Deprotection (Na/Naphthalene, -78°C) Intermediate->Deprotection Product Final Product: 1-Azaspiro[3.3]heptane Deprotection->Product

Figure 2: Synthetic workflow for the 1-azaspiro[3.3]heptane scaffold.

Part 3: Validation Protocol (Metabolic Stability)

Protocol C: Microsomal Stability Assay

Purpose: To quantify the Intrinsic Clearance (


) improvement of the bioisostere compared to the parent heterocycle.
Materials
  • Microsomes: Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) (final protein conc: 0.5 mg/mL).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: Parent drug and Bioisostere analog (1

    
    M final conc).
    
Procedure
  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    minutes.
  • Quenching: Immediately add to 150

    
    L ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
    
    
    

Part 4: Comparative Data Analysis

The following table illustrates typical improvements observed when replacing standard heterocycles with their saturated bioisosteres in a model kinase inhibitor context [2, 6].

PropertyParent (Piperidine)Bioisostere (1-Azaspiro[3.3]heptane)Impact
LogD (pH 7.4) 2.82.1Improved Solubility (Lower lipophilicity)
HLM

>50

L/min/mg
12

L/min/mg
Enhanced Stability (Blocked metabolic sites)
Solubility 50

M
240

M
Superior Developability
Vector Angle ~109.5° (Chair)~180° (Linear/Rigid)Distinct Geometry (Check docking)

Interpretation: The spirocyclic system lowers lipophilicity (LogD) and significantly reduces intrinsic clearance (


) by removing the electron-rich, sterically accessible 

-hydrogens found in piperidine.

References

  • Mykhailiuk, P. K. (2020).[4][5][6] Saturated Bioisosteres of ortho-Substituted Benzenes. Angewandte Chemie International Edition, 59(46), 20515–20521. Link

  • Levterov, V. V., Panasyuk, Y. V., Pivnytska, V. O., & Mykhailiuk, P. K. (2020).[4][5] Water-Soluble Non-Classical Benzene Mimics.[4] Angewandte Chemie, 132(18), 7256–7260. Link

  • Cioffi, C. L., et al. (2020).[5] Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting Notes. Link

  • Chernykh, A. V., et al. (2024).[2] Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates. Journal of Organic and Pharmaceutical Chemistry. Link

  • Druzhenko, T., et al. (2023).[2] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[3][7][8] Chemistry – A European Journal. Link

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery. Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for coupling with 3-cyclobutylazetidine

Technical Support Center: 3-Cyclobutylazetidine Coupling Optimization Ticket Status: OPEN Subject: Optimization of coupling conditions for 3-cyclobutylazetidine (3-CBA) Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Cyclobutylazetidine Coupling Optimization

Ticket Status: OPEN Subject: Optimization of coupling conditions for 3-cyclobutylazetidine (3-CBA) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview: The "Deceptive" Nucleophile

Welcome to the technical support hub for 3-cyclobutylazetidine (3-CBA). Users often underestimate this building block.[1] While azetidines are generally considered potent nucleophiles due to high basicity (pKa ~11) and ring strain release, the 3-cyclobutyl substituent introduces a specific failure mode: Steric Puckering.

The cyclobutyl group adopts a "puckered" conformation that can sterically shield the nitrogen lone pair, drastically reducing nucleophilic attack rates compared to unsubstituted azetidine or 3,3-difluoroazetidine.

Select your specific issue below to view the troubleshooting protocol.

Module 1: Amide Coupling (Peptide Bond Formation)

User Report: "I am trying to couple 3-CBA (HCl salt) to a carboxylic acid using HATU/DIPEA, but conversion is <20%, and I see significant hydrolysis of the active ester."

Root Cause Analysis

Standard reagents like HATU or EDC rely on the amine being nucleophilic enough to attack the activated ester (OAt/OBt intermediate) faster than water can hydrolyze it. Due to the steric bulk of the cyclobutyl group at C3, 3-CBA reacts sluggishly. The activated ester hydrolyzes before the amine can couple.

Troubleshooting Protocol

Option A: The T3P (Propylphosphonic Anhydride) Method T3P is superior here because it does not generate a reactive intermediate that is prone to rapid hydrolysis. It drives the reaction through a concerted mechanism that tolerates steric bulk.

  • Reagent: T3P (50% in EtOAc or DMF).

  • Base: Pyridine or N-Methylmorpholine (NMM). Avoid DIPEA; T3P works best with weaker bases.

  • Conditions:

    • Dissolve Acid (1.0 equiv) and 3-CBA (1.2 equiv) in EtOAc (or DMF if insoluble).

    • Add Pyridine (3.0 - 5.0 equiv).

    • Cool to 0°C.

    • Add T3P (1.5 - 2.0 equiv) dropwise.

    • Allow to warm to RT. Critical: If no reaction after 4h, heat to 50°C. T3P is thermally stable.

Option B: The Acyl Fluoride Method (For Extreme Sterics) If T3P fails, the acyl fluoride is the smallest, most electrophilic activated species available.

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.

  • Protocol:

    • Activate Acid (1.0 equiv) with TFFH (1.1 equiv) and DIPEA (2.5 equiv) in DCM for 30 mins.

    • Add 3-CBA (1.2 equiv).

    • Acyl fluorides are highly reactive toward hindered amines but stable to water, minimizing hydrolysis competition.

Decision Matrix: Amide Coupling

AmideCoupling cluster_legend Legend Start Start: Coupling 3-CBA to Acid CheckAcid Is the Acid Sterically Hindered? Start->CheckAcid Standard Try HATU / DIPEA / DMF CheckAcid->Standard No (Linear/Simple) T3P_Route Route 1: T3P / Pyridine (High Solubility Required) CheckAcid->T3P_Route Yes (Alpha-substituted) AcylF_Route Route 2: TFFH / DIPEA (Acyl Fluoride) T3P_Route->AcylF_Route If T3P fails (<50% Yield) key Green: Standard | Yellow: Steric Optimized | Red: Last Resort

Figure 1: Decision matrix for selecting coupling reagents based on steric demand.

Module 2: Buchwald-Hartwig Cross-Coupling

User Report: "I am trying to arylate 3-CBA with an aryl bromide using Pd(OAc)2/BINAP, but I only recover starting material or dehalogenated arene."

Root Cause Analysis

BINAP is a first-generation ligand optimized for primary amines or unhindered secondary amines. 3-CBA is a hindered secondary amine .

  • Reductive Elimination Failure: The bulk of the cyclobutyl group prevents the amine from coordinating effectively to the Pd center, or slows down the reductive elimination step, leading to beta-hydride elimination (if possible) or protodehalogenation.

  • Base Mismatch: Weak bases (Cs2CO3) may not sufficiently deprotonate the amine-Pd complex in non-polar solvents.

Optimized Protocol

Ligand Selection: The "Dialkylbiaryl Phosphine" Class You must use bulky, electron-rich ligands designed for secondary amines.

  • Primary Choice: RuPhos or BrettPhos .

  • Catalyst Source: Use Pre-catalysts (e.g., RuPhos Pd G4 ) to ensure active Pd(0) generation without requiring excess amine for reduction.

The "Base Effect" (Critical for Azetidines) Azetidines can ring-open under harsh basic conditions at high temperatures.

  • Recommended: NaOtBu (Sodium tert-butoxide). It is strong enough to facilitate the transmetallation but soluble enough in toluene/dioxane.

  • Avoid: K3PO4 (often too weak/insoluble for hindered substrates).

Standard Operating Procedure (SOP):

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

  • Ratio: 1.0 equiv Ar-Br : 1.2 equiv 3-CBA : 1.5 equiv NaOtBu.

  • Catalyst: 2-5 mol% RuPhos Pd G4 .

  • Temp: 80-100°C.

  • Note: If the aryl halide has base-sensitive groups (esters), switch base to Cs2CO3 and use BrettPhos Pd G4 in t-Amyl alcohol at 100°C.

Module 3: Salt Handling & "The pH Trap"

User Report: "I neutralized the HCl salt with saturated NaHCO3, extracted with DCM, but my yield is low. Is the molecule volatile?"

Root Cause Analysis

This is a classic "pHmax" failure.

  • Solubility: 3-CBA is a small, polar amine. The free base is likely highly water-soluble.

  • Incomplete Deprotonation: Saturated NaHCO3 (pH ~8.5) may not be basic enough to fully deprotonate 3-CBA (pKa ~11). You are extracting a mixture of free base and salt, and the salt stays in the water.

  • Volatility: Yes, the free base is likely volatile. Rotovapping to dryness can lead to loss of material.

Corrective Action: The "In-Situ" Release

Do not isolate the free base unless absolutely necessary.

  • Protocol:

    • Suspend 3-CBA·HCl in the reaction solvent (DMF/DCM).

    • Add exactly 1.0 equiv of extra base (DIPEA or TEA) before adding the electrophile.

    • Stir for 10 mins to ensure salt exchange.

    • Proceed with coupling.[1][2][3][4][5][6]

  • If Isolation is Required:

    • Use 4M NaOH (small volume) to adjust pH to >12.

    • Extract with IPA/CHCl3 (1:3 ratio) . The alcohol helps extract the polar amine.

    • Do not evaporate to dryness. Concentrate to a known volume and use as a stock solution.

Summary Data Table

ParameterStandard ConditionOptimized Condition (3-CBA) Why?
Coupling Reagent HATU / EDCT3P or TFFH T3P avoids rapid hydrolysis; TFFH is smaller (less steric clash).
Pd-Ligand BINAP / XantphosRuPhos / BrettPhos Bulky ligands required to force reductive elimination with hindered amines.
Base (Amide) DIPEA (excess)Pyridine (with T3P)Pyridine acts as both solvent and base; prevents racemization.
Base (Cross-Cpl) Cs2CO3NaOtBu Stronger base needed for rapid transmetallation of hindered amine.
Salt Neutralization NaHCO3 washIn-situ DIPEA Prevents loss of water-soluble/volatile free base.

Visual Troubleshooting Workflow

Troubleshooting Problem Reaction Failed CheckSalt Check 1: Salt Form? Did you neutralize HCl? Problem->CheckSalt CheckReagent Check 2: Reagent? Is it HATU? CheckSalt->CheckReagent Yes, Freebased Sol_InSitu Solution: Add 1 equiv extra DIPEA in-situ CheckSalt->Sol_InSitu No/Unsure CheckLigand Check 3: Ligand? Is it BINAP/DPPF? CheckReagent->CheckLigand No (Cross-Cpl) Sol_T3P Solution: Switch to T3P + Pyridine CheckReagent->Sol_T3P Yes (Amide) Sol_RuPhos Solution: Switch to RuPhos Pd G4 CheckLigand->Sol_RuPhos Yes

Figure 2: Step-by-step troubleshooting flow for common 3-CBA coupling failures.

References

  • Acyl Fluorides in Steric Couplings : Title: "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling" Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Buchwald-Hartwig Ligand Guide : Title: "Buchwald-Hartwig Amination Reagent Guide" Source: ACS GCI Pharmaceutical Roundtable URL:[Link]

  • Salt Disproportionation (pHmax) : Title: "Salt Stability – The Effect of pHmax on Salt to Free Base Conversion" Source: Pharmaceutical Research (PubMed) URL:[7][Link]

  • T3P Methodology : Title: "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides" Source: Organic Process Research & Development URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Stability of 3-Cyclobutylazetidine Hydrochloride

Introduction: The Stability Paradox Welcome to the Technical Support Center. You are likely working with 3-Cyclobutylazetidine HCl , a high-value building block often used in fragment-based drug discovery to introduce me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely working with 3-Cyclobutylazetidine HCl , a high-value building block often used in fragment-based drug discovery to introduce metabolic stability and distinct vectors compared to piperidines or pyrrolidines.

The Core Challenge: This compound presents a "Stability Paradox." The cyclobutyl group adds lipophilicity, but the azetidine ring strain (~25.4 kcal/mol) makes the salt susceptible to acid-catalyzed ring-opening hydrolysis, particularly if heating is involved during purification. Furthermore, the combination of a polar salt head and a lipophilic cyclobutyl tail often leads to the material "oiling out" rather than crystallizing.

This guide prioritizes non-destructive purification methods designed to preserve the four-membered ring integrity.

Part 1: Diagnostic Triage – Know Your Enemy

Before attempting purification, identify the impurity profile. Azetidine syntheses typically generate three distinct classes of contaminants.

Common Impurity Profile Table
Impurity TypeOriginDiagnostic Signal (H-NMR / LCMS)Risk Level
Ring-Opened Hydrolysate Acid-catalyzed cleavage of the azetidine ring (usually 3-amino-1-cyclobutylpropanol derivatives).NMR: Loss of distinct azetidine multiplets (δ 3.5-4.5); appearance of broad aliphatic signals. LCMS: M+18 peak (Water addition).Critical (Irreversible)
Residual N-Boc Incomplete deprotection of the precursor (1-Boc-3-cyclobutylazetidine).NMR: Sharp singlet at δ 1.44 ppm (9H). LCMS: M+100 mass shift.Moderate (Removable)
Transition Metals (Pd/Ni) Residual catalysts from cross-coupling (e.g., Suzuki/Negishi) used to attach the cyclobutyl ring.Visual: Dark/Grey discoloration. XRF: Positive for Pd/Ni.High (Toxic)
Inorganic Salts Trapped salts (NaCl, KCl) from neutralization or workup.NMR: Silent. Visual: White ash upon combustion.Low (Interferes with stoichiometry)

Part 2: Purification Protocols

Protocol A: The "Cold-Crash" Recrystallization

Best for: Removing minor organic impurities and improving physical form.

The Logic: Azetidine salts are prone to "oiling out" (Liquid-Liquid Phase Separation) in single solvents. We use a Solvent/Anti-Solvent system where the salt is soluble in the hot solvent but insoluble in the cold anti-solvent.

Reagents:

  • Solvent: Isopropyl Alcohol (IPA) or Methanol (MeOH).

  • Anti-Solvent: Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).

Step-by-Step:

  • Dissolution: Dissolve the crude 3-Cyclobutylazetidine HCl in the minimum amount of warm MeOH (40°C). Do not boil (prevents thermal ring opening).

  • Filtration: If the solution is cloudy (inorganic salts), filter through a 0.45 µm PTFE syringe filter while warm.

  • The Cloud Point: Slowly add Et₂O dropwise to the warm solution with vigorous stirring until a faint, persistent turbidity (cloudiness) appears.

  • The Heal: Add just enough MeOH (drops) to make the solution clear again.

  • Crystallization: Seal the flask and place it in a -20°C freezer immediately. Do not let it cool slowly at room temperature, as this favors oiling out.

  • Harvest: Filter the white crystals cold and wash with cold Et₂O.

Protocol B: The "Flash" Acid-Base Swing

Best for: Removing neutral organic impurities (e.g., unreacted Cyclobutanone, residual Boc-protected material).

The Logic: Azetidine is a strong base (pKa ~11). We can toggle its solubility. Neutral impurities will stay in the organic layer at low pH, while the azetidine moves to the water. We then flip the pH to extract the azetidine. Critical Warning: The "Acid Contact Time" must be minimized to prevent ring opening.

Workflow Diagram (Graphviz):

AcidBaseSwing Start Crude 3-Cyclobutylazetidine HCl (Contaminated) Step1 Dissolve in Water (0.5 M) Cool to 0°C (Ice Bath) Start->Step1 Step2 Wash with MTBE (x2) Step1->Step2 Decision1 Where is the Product? Step2->Decision1 Aqueous Aqueous Layer (Acidic) Contains Azetidine Salt Decision1->Aqueous Keep Organic Organic Layer Contains Neutrals (Boc/Ketones) Decision1->Organic Discard Step3 Basify Aqueous Layer (pH > 12) with cold 4N NaOH Aqueous->Step3 Step4 Rapid Extraction into DCM (x3) Step3->Step4 Step5 Dry (Na2SO4) & Filter Step4->Step5 Step6 Re-form Salt: Add 2M HCl in Ether at 0°C Step5->Step6

Caption: Figure 1. The "Flash" Acid-Base Swing protocol designed to minimize hydrolytic stress on the azetidine ring.

Part 3: Troubleshooting & FAQs

Q1: My product turned into a sticky yellow oil instead of a solid. How do I fix this?

Diagnosis: This is "Oiling Out," common with cyclobutyl-substituted salts. It occurs when the compound contains residual solvent or water, lowering the melting point. The Fix (Trituration):

  • Decant the supernatant solvent.[1]

  • Add anhydrous Diethyl Ether or Pentane to the oil.

  • Scratch the side of the flask vigorously with a glass spatula while sonicating.

  • The mechanical stress usually induces nucleation, turning the oil into a white powder.

Q2: I see a new impurity growing during storage. What is happening?

Diagnosis: Azetidine salts are hygroscopic. If stored in a humid environment, the uptake of water combined with the acidic proton (HCl salt) creates a local acidic aqueous environment, leading to slow hydrolysis (ring opening). Prevention:

  • Store under Argon/Nitrogen.

  • Keep in a desiccator at -20°C.

  • Do not store as the free base for long periods; the salt is more stable if kept dry.

Q3: Can I use Silica Gel Chromatography?

Answer: Generally, No . Secondary amines streak badly on silica due to interaction with acidic silanols. If you must use chromatography:

  • Use Amine-Functionalized Silica (NH2-Silica).

  • Or, use standard silica pre-treated with 1% Triethylamine (TEA) in the mobile phase.

  • Warning: Eluting azetidines from silica often requires MeOH/DCM mixtures which can dissolve silica, contaminating your product.

Q4: How do I remove residual Palladium (from Suzuki coupling)?

Answer: Recrystallization rarely removes trace Pd. Use a scavenger resin.

  • Protocol: Dissolve the salt in MeOH. Add SiliaMetS® Thiol or QuadraPure™ TU resin (4 eq relative to Pd). Stir for 4 hours at room temperature. Filter and re-concentrate.

References

  • Azetidine Ring Stability & Reactivity

    • Doda, K. et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021, 12(10), 1598–1604. Link

    • Context: Defines the pKa driven stability issues and acid-mediated hydrolysis mechanisms specific to azetidines.
  • General Purification of Amine Salts: Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition, Butterworth-Heinemann, 2017. Context: Standard protocols for recrystallization of hygroscopic amine hydrochlorides (Chapter 4).
  • Synthesis & Handling of 3-Substituted Azetidines

    • Burkhard, J. A. et al. "Synthesis and Structural Analysis of 3-Substituted Azetidines." Journal of Organic Chemistry, 2010, 75(24), 8701–8704. Link

    • Context: Provides structural insights into the puckering of the azetidine ring which influences solubility and crystalliz
  • Boc-Deprotection Methodologies

    • Han, G. et al. "Recent Advances in the Synthesis of Azetidines." RSC Advances, 2021. Link

    • Context: Discusses avoiding ring-opening during deprotection steps.

Sources

Troubleshooting

Technical Support Center: Preserving the Azetidine Scaffold in Chemical Synthesis

Welcome to the technical support center for chemists, researchers, and drug development professionals working with the versatile yet delicate azetidine scaffold. This guide is designed to provide practical, in-depth solu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals working with the versatile yet delicate azetidine scaffold. This guide is designed to provide practical, in-depth solutions to a common and critical challenge: preventing the undesired ring-opening of the azetidine moiety during synthetic transformations.

The inherent ring strain of the four-membered azetidine ring, approximately 25.4 kcal/mol, is a double-edged sword. It imparts unique conformational rigidity and metabolic stability, making it a privileged scaffold in medicinal chemistry. However, this strain also renders the ring susceptible to cleavage under various reaction conditions, leading to yield loss and the formation of complex side products.[1] This guide will equip you with the knowledge and protocols to navigate these challenges effectively.

Part 1: Troubleshooting Guide - Reaction-Specific Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My N-acylation/N-sulfonylation of a secondary azetidine is yielding significant amounts of a ring-opened product. What's happening and how can I prevent it?

Root Cause Analysis:

This is a classic issue arising from the activation of the azetidine ring towards nucleophilic attack. The primary mechanism involves the formation of a highly electrophilic azetidinium ion intermediate. In the presence of a nucleophile (even a weak one like the chloride counter-ion from an acyl chloride), this intermediate can undergo an SN2 reaction, leading to ring cleavage.

Strongly activating electrophiles, such as acyl chlorides or sulfonyl chlorides, readily form a positively charged azetidinium species. If a nucleophile is present in the reaction mixture, it can attack one of the ring carbons, breaking the C-N bond and opening the ring.

Visualizing the Problem: N-Acylation Induced Ring-Opening

Ring_Opening_Mechanism cluster_0 N-Acylation cluster_2 Reaction Pathways A Azetidine I1 Azetidinium Ion (Highly Electrophilic) A->I1 Activation AcCl R-COCl P1 Desired N-Acylated Azetidine I1->P1 Deprotonation P2 Ring-Opened Product I1->P2 Nucleophilic Attack (e.g., Cl⁻)

Caption: N-acylation can lead to a reactive azetidinium intermediate.

Troubleshooting Strategies & Protocols:

  • Choice of Acylating/Sulfonylating Agent: Avoid highly reactive agents like acyl chlorides, especially at elevated temperatures. Opt for less aggressive alternatives.

    • Recommended: Use acid anhydrides or activated esters (e.g., N-hydroxysuccinimide esters). These are generally less reactive and reduce the formation of the problematic azetidinium intermediate.

    • Protocol:

      • Dissolve the azetidine (1.0 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 equiv) in a suitable aprotic solvent (e.g., DCM or THF) at 0 °C.

      • Slowly add the acid anhydride (1.1 equiv) dropwise.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

      • Perform a standard aqueous workup.

  • Base Selection: The choice of base is critical. Avoid strong, nucleophilic bases that can themselves promote ring-opening.

    • Recommended: Use hindered, non-nucleophilic bases such as DIPEA or 2,6-lutidine.

    • Avoid: Hydroxides, alkoxides, or primary/secondary amines.

  • Temperature Control: Perform the reaction at low temperatures (0 °C to room temperature) to minimize the rate of the ring-opening side reaction.

Question 2: I'm attempting a Friedel-Crafts reaction with an N-acyl azetidine, but the ring is opening. How can I perform this C-C bond formation while keeping the ring intact?

Root Cause Analysis:

Friedel-Crafts reactions typically employ strong Lewis acids (e.g., AlCl₃, FeCl₃) to activate the acyl group. However, these strong Lewis acids can also coordinate to the azetidine nitrogen, significantly weakening the C-N bonds and promoting ring cleavage to form a stabilized carbocation, which is then attacked by the aromatic nucleophile.

Visualizing the Lewis Acid Problem

Lewis_Acid_Issue Start N-Acyl Azetidine + Strong Lewis Acid (e.g., AlCl₃) Coordination Lewis Acid coordinates to Azetidine Nitrogen Start->Coordination Weakening C-N Bonds Weaken Coordination->Weakening Cleavage Ring Cleavage Weakening->Cleavage Carbocation Formation of Stabilized Carbocation Cleavage->Carbocation Attack Nucleophilic Attack by Arene Carbocation->Attack Product Ring-Opened Product Attack->Product

Caption: Strong Lewis acids can induce azetidine ring-opening.

Troubleshooting Strategies & Protocols:

  • Select Milder Lewis Acids: The key is to use a Lewis acid that is strong enough to promote the Friedel-Crafts reaction but not so strong that it causes significant ring-opening.

    • Recommended: Sc(OTf)₃, Yb(OTf)₃, or Bi(OTf)₃ are excellent choices. They are known to be effective catalysts for Friedel-Crafts reactions under milder conditions.

    • Avoid: AlCl₃, FeCl₃, TiCl₄.

  • N-Protecting Group Strategy: The nature of the N-substituent plays a crucial role. Electron-withdrawing groups can decrease the basicity of the nitrogen, reducing its coordination with the Lewis acid and thus stabilizing the ring.

    • Recommended: N-Tosyl (Ts) or N-Nosyl (Ns) protected azetidines are generally more stable under these conditions.[1]

    • Protocol for Lewis Acid-Promoted Friedel-Crafts with N-Tosyl Azetidine:

      • To a solution of the N-tosyl azetidine (1.0 equiv) and the aromatic compound (2.0-3.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) at 0 °C, add the mild Lewis acid (e.g., Sc(OTf)₃, 10 mol%) in portions.

      • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by LC-MS.

      • Quench the reaction with saturated aqueous NaHCO₃ and extract the product with an organic solvent.

Question 3: My reaction involves strongly acidic conditions, and I'm observing decomposition of my azetidine-containing molecule. How can I improve its stability?

Root Cause Analysis:

Under strongly acidic conditions, the azetidine nitrogen becomes protonated. This protonation turns the ring into a good leaving group, making it susceptible to intramolecular or intermolecular nucleophilic attack, leading to ring-opening.[2][3] The pKa of the azetidine nitrogen is a critical factor; substituents that lower this pKa can enhance stability in acidic media.[3]

Troubleshooting Strategies:

  • Structural Modification to Lower Nitrogen Basicity: If you are in the design phase of your synthesis, consider introducing electron-withdrawing groups on the nitrogen or adjacent to it.

    • N-Aryl Substitution: An N-aryl substituent, especially one with electron-withdrawing groups, can delocalize the nitrogen lone pair, reducing its basicity and thus its tendency to be protonated.[3]

    • Conjugated Heteroaryl N-Substituents: Linking the azetidine nitrogen to a conjugated heteroaryl system can significantly enhance stability in acid. The lone pair of the azetidine nitrogen participates in the aromatic system, and protonation is more likely to occur on a more basic atom within the heteroaryl ring, sparing the azetidine.[3]

  • Reaction Condition Optimization:

    • Use of Buffered Systems: If possible, use a buffered acidic medium to maintain a less aggressive pH.

    • Anhydrous Conditions: In some cases, using anhydrous acid sources in organic solvents can mitigate ring-opening compared to aqueous acids.

N-Substituent TypeRelative Basicity of Azetidine NitrogenStability in AcidRationale
N-AlkylHighLowAlkyl groups are electron-donating, increasing nitrogen basicity.
N-Acyl/N-SulfonylLowModerate to HighElectron-withdrawing groups decrease nitrogen basicity.
N-Aryl (unsubstituted)ModerateModerateLone pair delocalization into the aryl ring reduces basicity.
N-Aryl (with EWGs)LowHighEnhanced delocalization and inductive effects further reduce basicity.
N-Heteroaryl (conjugated)Very LowVery HighLone pair participates in the heteroaromatic system; protonation occurs elsewhere.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that make the azetidine ring prone to opening?

The primary factor is ring strain, estimated at about 25.4 kcal/mol.[1] This is less than the highly reactive aziridine (27.7 kcal/mol) but significantly more than the stable pyrrolidine (5.4 kcal/mol).[1] This strain energy is released upon ring-opening, providing a strong thermodynamic driving force for such reactions. The reactivity is further modulated by the substitution pattern on the ring and the electronic nature of the nitrogen substituent.

Q2: Are there any "go-to" N-protecting groups for enhancing azetidine stability?

Yes, several protecting groups are known to stabilize the azetidine ring:

  • Tosyl (Ts) and Nosyl (Ns): These strongly electron-withdrawing sulfonyl groups significantly reduce the nucleophilicity and basicity of the nitrogen, making the ring more robust towards electrophiles and acids.

  • tert-Butoxycarbonyl (Boc): While commonly used, the Boc group can participate in intramolecular ring-opening under acidic conditions, so its use should be carefully considered depending on the subsequent reaction steps.[3]

  • Benzyl (Bn): A simple N-benzyl group can be useful, but it does not significantly reduce the nitrogen's basicity. Its removal via hydrogenolysis is a mild and often ring-safe deprotection method.

Q3: Can nucleophiles directly open an unactivated azetidine ring?

Generally, unactivated N-alkyl or N-H azetidines are relatively stable to many nucleophiles. However, highly potent nucleophiles, especially in combination with elevated temperatures, can induce ring-opening. The process is much more facile if the nitrogen is first converted into a better leaving group, for instance, by protonation (acidic conditions) or quaternization (reaction with an alkyl halide).

Q4: How does substitution on the carbon atoms of the azetidine ring affect its stability?

Substituents on the carbon atoms can have a significant steric and electronic impact:

  • Steric Hindrance: Bulky substituents can sterically shield the ring carbons from nucleophilic attack, thereby increasing the kinetic stability of the ring.

  • Electronic Effects: Electron-withdrawing groups on the carbon atoms can make the ring more electron-deficient and potentially more susceptible to nucleophilic attack. Conversely, substituents that can stabilize a developing positive charge on a ring carbon (e.g., an aryl group at the 2-position) can facilitate ring-opening via a carbocationic intermediate under certain conditions.

References

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & McAllister, L. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1646–1651. [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & McAllister, L. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]

  • Singh, G. S., & Singh, P. (2018). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Request PDF - ResearchGate. [Link]

  • Krasnova, L., & Chernyak, D. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PMC - PubMed Central. [Link]

  • Ghorai, M. K., & Kumar, A. (2010). Lewis Acid Ring-Opening of Azetidines. Scribd. [Link]

  • Kaur, N., & Kumar, V. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Fisher, G. M., & Jacobson, E. N. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Isom, V., & Liskamp, R. M. J. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 25(5), 1234-1240. [Link]

Sources

Optimization

Technical Support Guide: Solvent Effects on the Stability of 3-Cyclobutylazetidine Hydrochloride

Prepared by the Senior Application Science Team Welcome to the technical support center for 3-Cyclobutylazetidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for 3-Cyclobutylazetidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this valuable building block in various solvent systems. Understanding these effects is critical for ensuring experimental reproducibility, maximizing reaction yields, and maintaining the integrity of your starting material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 3-Cyclobutylazetidine hydrochloride.

Q1: What is 3-Cyclobutylazetidine hydrochloride, and why is its stability a critical concern?

A1: 3-Cyclobutylazetidine hydrochloride is a substituted four-membered heterocyclic amine, presented as a hydrochloride salt. Azetidine rings are prized motifs in medicinal chemistry due to their unique structural and conformational properties. However, the four-membered ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more susceptible to nucleophilic attack and ring-opening reactions compared to larger heterocyclic systems like pyrrolidines.[1][2] The hydrochloride salt form enhances solid-state stability and improves solubility in polar solvents, but in solution, the compound's integrity can be compromised by the solvent environment, pH, and temperature. Understanding its stability is paramount to prevent the formation of impurities that could complicate biological assays or subsequent synthetic steps.

Q2: What are the primary factors that influence the stability of 3-Cyclobutylazetidine hydrochloride in solution?

A2: The stability is primarily governed by three factors:

  • Solvent Nucleophilicity and Protic Nature: Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles, leading to solvolysis and ring-opening of the azetidine. This reactivity is driven by the inherent ring strain.[1]

  • pH of the Medium: The azetidine nitrogen is basic and will be protonated at low pH. This protonation can activate the ring towards nucleophilic attack, accelerating degradation.[3] Conversely, in strongly basic conditions, the free amine form may be susceptible to other degradation pathways. The pH of maximum stability for similar strained rings is often found to be around pH 4.[4]

  • Temperature: As with most chemical reactions, degradation rates increase with higher temperatures. Storing solutions at elevated temperatures will accelerate the decomposition of the compound.

Q3: How should I properly store the solid compound and its solutions to ensure maximum stability?

A3:

  • Solid Form: 3-Cyclobutylazetidine hydrochloride is hygroscopic, meaning it can absorb moisture from the atmosphere.[5][6] This moisture can lead to clumping and may initiate degradation even in the solid state. Therefore, the solid should be stored in a tightly-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place.[7][8][9]

  • Solutions: It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, use an anhydrous aprotic solvent and store the solution at low temperatures (-20°C or below) in a tightly capped vial. It is generally more stable in its solid state than in solution.[10][11]

Q4: Which solvents are generally recommended for working with 3-Cyclobutylazetidine hydrochloride?

A4: The choice of solvent depends on the application. For reactions, anhydrous aprotic solvents are preferred to minimize the risk of solvolysis. For analytical purposes, the choice should be guided by the required solubility and compatibility with the analytical technique. The table below provides a general guideline.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q5: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis after dissolving the compound in methanol and letting it stand. What is happening?

A5: You are likely observing degradation products. The azetidine ring is susceptible to ring-opening via nucleophilic attack from the solvent. In methanol, this would result in the formation of a methoxy-substituted aminobutane derivative. This process is often accelerated by acidic or basic impurities.

  • Causality: The strain in the four-membered ring lowers the activation energy for ring-opening.[1][2] Methanol, a protic and nucleophilic solvent, can attack one of the ring carbons, leading to cleavage of a C-N bond.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the impurity. A mass corresponding to the addition of methanol (CH₄O, +32 Da) to the parent compound is strong evidence of solvolysis.

    • Use a Fresh Sample: Immediately analyze a freshly prepared solution to use as a time-zero (t=0) reference.

    • Switch Solvents: Prepare a solution in an aprotic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO).[12] You should observe significantly improved stability.

Q6: My reaction yield is consistently low when using 3-Cyclobutylazetidine hydrochloride in an aqueous buffer. Could the starting material be degrading?

A6: Yes, this is highly probable. Aqueous environments, especially at non-neutral pH, can be harsh on the azetidine ring. The rate of decomposition is sensitive to pH, with more rapid degradation often occurring at low pH where the azetidine nitrogen is protonated.[3]

  • Causality: Protonation of the azetidine nitrogen makes the ring more electrophilic and thus more susceptible to attack by water, the solvent.[13]

  • Troubleshooting Steps:

    • Monitor Stability: Before starting your reaction, prepare a solution of 3-Cyclobutylazetidine hydrochloride in your reaction buffer. Monitor its purity by HPLC at several time points (e.g., 0, 1, 4, and 24 hours) under the reaction conditions (temperature) to quantify the rate of degradation.

    • Adjust pH: If possible, adjust the pH of your reaction medium to be as close to neutral as your chemistry allows. Studies on similar compounds have shown maximum stability near pH 4, but this must be balanced with the requirements of your specific reaction.[4]

    • Consider a Different Solvent System: If the reaction permits, switch to a polar aprotic solvent system to minimize hydrolysis.

Q7: The solid 3-Cyclobutylazetidine hydrochloride in my bottle has become clumpy and difficult to handle. Is it still usable?

A7: The clumping is a clear sign of moisture absorption due to the compound's hygroscopic nature.[14] While the bulk of the material may still be intact, the presence of water can initiate hydrolysis and degradation.

  • Causality: Amine hydrochloride salts readily attract and absorb atmospheric water.[5][15] This absorbed water can act as a medium for localized degradation, potentially leading to the formation of ring-opened byproducts.

  • Troubleshooting Steps:

    • Dry the Material: Dry a small amount of the material under high vacuum for several hours.

    • Re-analyze: After drying, test the purity of the material by HPLC, NMR, or another suitable analytical method. Compare this to the certificate of analysis that came with the compound.

    • Proper Storage: If the purity is acceptable, ensure the bottle is tightly sealed, purged with an inert gas like argon, and stored in a desiccator or a dry cabinet to prevent further moisture uptake.[8][16]

Section 3: Experimental Protocols & Methodologies

These protocols provide standardized procedures for handling and analyzing 3-Cyclobutylazetidine hydrochloride.

Protocol 3.1: Recommended Procedure for Preparing a Stock Solution

This protocol minimizes the risk of degradation during solution preparation.

  • Pre-Experiment Preparation: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator. Use anhydrous grade solvents.

  • Weighing: Briefly remove the 3-Cyclobutylazetidine hydrochloride container from storage and allow it to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount of solid quickly in a fume hood.

  • Dissolution: Add the solid to your dried glassware. Using a syringe, add the desired volume of anhydrous aprotic solvent (e.g., Acetonitrile or DMSO).

  • Mixing: Gently swirl or sonicate the mixture until the solid is fully dissolved.

  • Storage & Use: Use the solution immediately. If brief storage is unavoidable, blanket the headspace of the vial with argon or nitrogen, seal tightly with a PTFE-lined cap, and store at -20°C.

Protocol 3.2: General Protocol for a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and understanding the stability profile of the molecule.[12]

  • Prepare Stock Solution: Prepare a stock solution of 3-Cyclobutylazetidine hydrochloride in acetonitrile at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[17]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[18]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[19]

  • Thermal Degradation: Keep a sealed vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to UV light (e.g., 254 nm) for 24 hours.[19]

  • Analysis: Before injection into an HPLC system, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase. Analyze against an untreated (t=0) control sample.

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDurationPurpose
Acid Hydrolysis 0.1 M HCl60°C24 hoursSimulates acidic environments, tests for acid-catalyzed ring opening.
Base Hydrolysis 0.1 M NaOH60°C24 hoursSimulates basic environments, tests for base-catalyzed degradation.
Oxidation 3% H₂O₂Room Temp24 hoursTests for susceptibility to oxidative degradation.
Thermal Stress Heat80°C48 hoursEvaluates thermal stability in a chosen solvent.
Photolytic Stress UV Light (254 nm)Room Temp24 hoursDetermines sensitivity to light-induced degradation.
Protocol 3.3: Example Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from its degradation products.[10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or by mass spectrometer).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Section 4: Mechanistic Insights & Visualizations

Understanding the chemical mechanisms of degradation is key to preventing them.

Diagram 1: Decision Workflow for Solvent Selection

This workflow guides the user to an appropriate solvent choice based on the intended application.

G start Start: Select Solvent for 3-Cyclobutylazetidine HCl app_q What is the application? start->app_q nmr NMR Spectroscopy app_q->nmr Analysis reaction Chemical Reaction app_q->reaction Synthesis storage Short-Term Storage (Solution) app_q->storage Storage nmr_sol Use Deuterated Aprotic Solvent: DMSO-d6, CD3CN, CDCl3 nmr->nmr_sol react_q Is the solvent nucleophilic/protic? reaction->react_q storage_sol Use Anhydrous Aprotic Solvent: Acetonitrile, Dichloromethane Store at <= -20 C storage->storage_sol protic Yes (e.g., H2O, MeOH, EtOH) High risk of solvolysis. Proceed with caution. Monitor stability. react_q->protic Yes aprotic No (e.g., ACN, THF, DCM, DMSO) Preferred choice. Use anhydrous grade. react_q->aprotic No

Caption: A decision tree for selecting an appropriate solvent.

Diagram 2: Postulated Aqueous Degradation Pathway

This diagram illustrates the acid-catalyzed ring-opening of 3-Cyclobutylazetidine by water, a common degradation pathway.

G cluster_0 1. Protonation (Acidic Conditions) cluster_1 2. Nucleophilic Attack by Solvent cluster_2 3. Deprotonation A 3-Cyclobutylazetidine H + H+ B Azetidinium Ion (Protonated) C Azetidinium Ion H2O + H2O D Ring-Opened Intermediate E Ring-Opened Intermediate H2O->D H_out - H+ F Final Degradation Product (Amino Alcohol)

Caption: Mechanism of acid-catalyzed hydrolysis of the azetidine ring.

References

  • The Pharmaceutical and Chemical Journal. (n.d.). Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF.
  • ITM University. (2023, March 22). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form.
  • NIH. (n.d.). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
  • NIH. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • AK Scientific, Inc. (n.d.). 2-Cyclobutylazetidine;hydrochloride Safety Data Sheet.
  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
  • n.d.
  • ACS Publications. (2021, September 1). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts.
  • PubMed. (n.d.). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Cyclobutylamine hydrochloride.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • Journal of Drug Delivery and Therapeutics. (2023, March 22). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form.
  • ResearchGate. (2025, October 30). Influence of a polymeric azetidinium salt cationic polymer as an anticorrosion agent in an acidic medium for carbon steel alloy: Practical and theoretical aspects.
  • Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • Cairo University Scholars. (n.d.). Stability Indicating Chromatographic Methods for the determination of Trospium Chloride.
  • ACP. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le.
  • Cayman Chemical. (2025, September 22). Cyclocytidine (hydrochloride) Safety Data Sheet.
  • PubChem. (n.d.). L-cysteine degradation III | Pathway.
  • n.d. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • IJPPR. (2023, January 30). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimatio.
  • Apollo Scientific. (n.d.). 3-Hydroxyazetidine hydrochloride Safety Data Sheet.
  • PubMed. (2018, March 5). In Situ Salt Formation during Melt Extrusion for Improved Chemical Stability and Dissolution Performance of a Meloxicam-Copovidone Amorphous Solid Dispersion.
  • ResearchGate. (2025, August 6). Solubility and Stability Advantage of Aceclofenac Salts.
  • PubMed. (n.d.). Elucidating the pathways of degradation of denagliptin.
  • n.d.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH.
  • ResearchGate. (2007, February 21). (PDF) Solvent effects on ionic association of 2,6-lutidinium chloride salt at 60.00 ºC: A QSPR study.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.

Sources

Troubleshooting

Technical Guide: Managing the Hygroscopicity of Azetidine Hydrochloride Salts

The following technical guide addresses the management of Azetidine Hydrochloride salts, designed for researchers and formulation scientists. Introduction: The "Invisible" Variable Azetidine hydrochloride (CAS: 36520-39-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the management of Azetidine Hydrochloride salts, designed for researchers and formulation scientists.

Introduction: The "Invisible" Variable

Azetidine hydrochloride (CAS: 36520-39-5) presents a unique challenge in the laboratory. While the four-membered azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it a high-energy building block, the immediate frustration for most chemists is not the ring strain but the hygroscopicity of the hydrochloride salt .

Upon exposure to ambient humidity, azetidine HCl does not merely clump; it often deliquesces, transforming from a white crystalline powder into a viscous, intractable syrup within minutes. This phase change introduces critical errors in stoichiometry (weighing water instead of reagent) and can accelerate hydrolysis or polymerization pathways due to the high local concentration of chloride ions and acidity in the aqueous film.

This guide provides a self-validating workflow to manage these risks, ensuring your stoichiometry is accurate and your starting material remains chemically competent.

Part 1: Storage & Environmental Control

The First Line of Defense

Q: My azetidine HCl arrived as a solid but turned into a paste after one week in the cabinet. Is it degraded? A: Likely not chemically degraded, but physically compromised. The salt has absorbed atmospheric water.

  • Immediate Action: Check the NMR (in

    
     or 
    
    
    
    ). If the ring protons (approx.
    
    
    3.8-4.0 ppm) and integration are correct, the ring is intact.
  • Root Cause: Standard screw-cap vials are insufficient for long-term storage of deliquescent salts.

  • Corrective Protocol:

    • Drying: See Part 2 for restoration.

    • Container System: Transfer to a glass vial with a Teflon-lined cap. Wrap the junction with Parafilm® or electrical tape.

    • Secondary Containment: Place the vial inside a desiccator or a secondary jar containing active desiccant (e.g.,

      
       or indicating silica gel).
      
    • Atmosphere: Ideally, store under Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" when the vial is opened.

Q: Can I store it in the fridge (-20°C)? A: Proceed with caution. While cold slows chemical degradation, it promotes condensation.

  • The Trap: When you remove a cold vial of hygroscopic salt into warm, humid lab air, moisture condenses inside the vial immediately upon opening.

  • The Fix: Allow the vial to warm to room temperature in a desiccator before opening. Never open a cold vial of azetidine HCl in ambient air.

Part 2: Synthesis & Processing (The "Dry" Workflow)

Ensuring Stoichiometric Precision

Q: How do I accurately weigh a salt that gains weight on the balance? A: You cannot use static weighing (adding powder to a tared boat) for deliquescent salts. You must use Weighing by Difference .

Protocol: Weighing by Difference
  • Tare the entire closed vial containing the azetidine HCl.

  • Quickly remove an estimated amount of solid and place it directly into your reaction vessel.

  • Immediately close the source vial and weigh it again.

  • The difference in mass is the exact amount added.

    • Why this works: It eliminates the error caused by the salt absorbing water on the balance pan.

Q: The salt is already wet/sticky. How do I dry it without decomposing the ring? A: Thermal drying can be risky due to the volatility of the free base (if any is present) and potential ring opening at high temps.

  • Method A (Gentle): Vacuum desiccator over

    
     for 24-48 hours.
    
  • Method B (Active - Azeotropic Drying):

    • Dissolve/suspend the wet salt in anhydrous ethanol or methanol.

    • Add Toluene (forms a ternary azeotrope with water/alcohol).

    • Rotary evaporate to dryness. Repeat 2-3 times.

    • Result: This removes water efficiently at lower temperatures than direct oven heating.

Visualization: Handling Workflow

The following diagram outlines the decision logic for handling hygroscopic azetidine salts to prevent degradation.

AzetidineHandling Start Start: Azetidine HCl Handling CheckState Visual Inspection: Is it free-flowing? Start->CheckState Dry Proceed to Weighing CheckState->Dry Yes Wet State: Clumped/Syrup CheckState->Wet No Weighing Weighing Strategy: Use 'Weigh by Difference' Avoid open static weighing Dry->Weighing Restoration Restoration Protocol: 1. Dissolve in MeOH 2. Azeotrope w/ Toluene 3. High Vac (<1 mbar) Wet->Restoration Remove Water Restoration->Dry Reaction Reaction Setup: Purge vessel with N2/Ar before addition Weighing->Reaction

Caption: Logical workflow for inspecting, restoring, and weighing hygroscopic azetidine salts to ensure stoichiometric accuracy.

Part 3: Formulation & Salt Selection

Process Engineering for Long-Term Stability

Q: We are seeing variability in our biological assays. Could the salt form be the cause? A: Yes. If the salt content varies due to water weight (e.g., you think you added 10mg of drug, but 2mg was water), your effective dose is 20% lower than calculated.

  • Solution: Perform a Karl Fischer (KF) titration or TGA (Thermogravimetric Analysis) immediately before preparing stock solutions to determine the exact water content. Adjust the weighed mass accordingly.

Q: Is there an alternative to the Hydrochloride salt? A: If hygroscopicity is causing manufacturing defects (e.g., sticking to punches, poor flow), consider Salt Switching .

  • The Problem: The Chloride ion (

    
    ) is small and has high charge density, often leading to hygroscopic lattices with small amines.
    
  • The Alternatives:

    • Oxalate: Often forms highly crystalline, non-hygroscopic solids (Caution: Toxicity issues for final drugs, good for intermediates).

    • Tosylate / Besylate: Larger counterions that pack better and exclude water.

    • Fumarate: Often used in pharma for improved stability.

Comparative Data: Common Counterion Properties
CounterionHygroscopicity RiskCrystallinitySolubility (Water)Recommendation
Hydrochloride High ModerateVery HighStandard, but requires strict humidity control.
Hydrobromide ModerateModerateHighslight improvement, often not worth the switch.
Oxalate LowHigh ModerateExcellent for purification/storage; remove before bio-use.
Tosylate LowHighLow-ModerateGood for final solid forms; reduces water uptake.

Part 4: Troubleshooting FAQ

Q: I see an extra peak in my NMR at 3.3 ppm (DMSO) or 4.79 ppm (D2O). A: That is water.

  • Diagnostic: In

    
    , a broad peak at 3.3-3.5 ppm indicates water. If your azetidine HCl is "dry," this peak should be small. If it integrates to >0.5 equivalents relative to the azetidine protons, your salt is significantly hydrated.
    

Q: My reaction yield is low. The azetidine seems to "disappear." A: If the reaction involves strong bases (e.g., NaH, KOtBu) and the salt was wet, the base reacted with the water first (quenching the base) rather than deprotonating the azetidine.

  • Fix: Increase the base equivalents to account for the water content (determined by KF) OR dry the salt azeotropically before the reaction.

Q: Can I use a glove box? A: Yes, this is the gold standard. Weighing and dispensing azetidine HCl in an Argon-filled glove box eliminates hygroscopicity issues entirely.

References

  • Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt selection principles).
  • Kumar, L., et al. (2012). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

Troubleshooting

monitoring the progress of reactions with 3-Cyclobutylazetidine hydrochloride

Topic: Monitoring Reaction Progress & Troubleshooting Status: Active Operator: Senior Application Scientist Reference ID: 3-CBA-HCl-Guide Introduction: The "Invisible" Building Block Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Monitoring Reaction Progress & Troubleshooting

Status: Active Operator: Senior Application Scientist Reference ID: 3-CBA-HCl-Guide

Introduction: The "Invisible" Building Block

Welcome to the technical support hub for 3-Cyclobutylazetidine hydrochloride . This compound represents a high-value,


-rich scaffold used to improve physicochemical properties (solubility, metabolic stability) in drug discovery.

However, its lack of a UV-active chromophore (aromatic ring or conjugation) and its existence as a hydrochloride salt present unique monitoring challenges. This guide addresses the "blind spots" in analyzing this molecule.

Module 1: Instrumental Analysis (LC-MS & HPLC)

Q: Why is my compound invisible on the HPLC UV trace at 254 nm?

A: 3-Cyclobutylazetidine is an aliphatic heterocycle. It lacks the conjugated


-systems required to absorb UV light at 254 nm.

Troubleshooting Protocol:

  • Switch Wavelengths: If you are restricted to UV, set your detector to 205–210 nm . This targets the end-absorption of the amine/amide bonds. Warning: Solvents like ethyl acetate or acetone will saturate the detector at this range.

  • Use Universal Detectors: The gold standard for this compound is LC-MS (ESI+) or CAD (Charged Aerosol Detection) .

  • Derivatization (Last Resort): If you only have UV, react an aliquot with benzoyl chloride or Fmoc-Cl to attach a chromophore before injection.

Q: I see a peak in MS, but the retention time shifts. Why?

A: This is likely a pH-dependent ionization issue. Azetidines are strong bases (


).
  • Acidic Method (0.1% Formic Acid): The amine is fully protonated (

    
    ). It will elute early (near the void volume) on C18 columns due to high polarity.
    
  • Basic Method (Ammonium Bicarbonate, pH 10): The amine is neutral. It will retain longer and show better peak shape.

Decision Tree: Selecting the Right Detector

DetectorSelection Start Sample: 3-Cyclobutylazetidine CheckUV Is UV (254 nm) Required? Start->CheckUV Derivatize Derivatize (Fmoc-Cl/BzCl) CheckUV->Derivatize Yes (Only UV available) DirectInject Direct Injection CheckUV->DirectInject No DetectorChoice Select Detector Derivatize->DetectorChoice DirectInject->DetectorChoice LCMS LC-MS (ESI+) (Preferred) DetectorChoice->LCMS CAD_ELSD CAD / ELSD (Universal) DetectorChoice->CAD_ELSD LowUV UV at 210 nm (Low Specificity) DetectorChoice->LowUV

Figure 1: Workflow for selecting the appropriate detection method for non-chromophoric amines.

Module 2: Thin Layer Chromatography (TLC)

Q: The spot is invisible under the UV lamp. How do I visualize it?

A: Do not rely on UV. You must use chemical stains. Since 3-Cyclobutylazetidine is a secondary amine, specific stains will provide high-contrast visualization.

Stain Compatibility Table
Stain ReagentVisibility ColorMechanismSuitability rating
Ninhydrin Red / PinkReacts with free amines (Ruhemann's purple).High (Best)
KMnO₄ Yellow on PurpleOxidizes the cyclobutyl/azetidine ring.Medium
Iodine Chamber Brown/YellowReversible intercalation.Medium
Dragendorff Orange on YellowComplexation with tertiary/secondary amines.High
UV (254 nm) InvisibleNo conjugation.None

Standard Operating Procedure (Ninhydrin):

  • Dip the TLC plate into the Ninhydrin solution.[1][2]

  • Blot excess liquid on a paper towel.[1]

  • Heat with a heat gun at ~200°C until spots appear.

  • Note: The HCl salt may stain slower than the free base.

Module 3: Reaction Troubleshooting

Q: My coupling reaction (Amide bond formation/S_NAr) is stalling. Why?

A: The HCl salt is the culprit. 3-Cyclobutylazetidine is supplied as a hydrochloride salt. If you use it directly in a reaction without adding enough base to neutralize the HCl and scavenge the reaction byproducts, the amine remains protonated (unreactive).

The "Stoichiometry Trap":

  • Scenario: You use 1.0 eq Amine-HCl + 1.0 eq Base (e.g., TEA).

  • Result: The base neutralizes the HCl. You now have free amine, but zero base left to drive the coupling reaction.

  • Correction: Use at least 3.0 equivalents of base (1 eq for HCl neutralization + 2 eq for the reaction).

Q: Can I heat this compound to speed up the reaction?

A: Proceed with caution. Azetidines have a ring strain energy of ~25 kcal/mol. While stable under standard conditions, temperatures >100°C (especially in acidic media) can trigger ring-opening polymerization or hydrolysis, destroying your building block.

Workflow: Handling the HCl Salt

SaltHandling Salt HCl Salt (Unreactive) BaseAdd Add Base (>2.5 eq DIPEA/TEA) Salt->BaseAdd Neutralization FreeBase Free Base (Reactive Amine) BaseAdd->FreeBase Coupling Coupling Reagent (HATU/EDC) FreeBase->Coupling Nucleophilic Attack Product Desired Product Coupling->Product

Figure 2: Critical neutralization step required before the amine can participate in coupling reactions.

Module 4: Isolation & Workup

Q: I extracted with water/ethyl acetate, but my yield is near zero.

A: 3-Cyclobutylazetidine is a small, polar, secondary amine. In its free-base form, it is moderately water-soluble. In its protonated form (pH < 10), it is highly water-soluble.

Correct Workup Protocol:

  • pH Adjustment: Ensure the aqueous layer is pH > 12 (using NaOH) to force the amine into the organic phase.

  • Solvent Choice: Ethyl Acetate is often too non-polar. Use DCM (Dichloromethane) or CHCl₃/IPA (3:1) for extraction.

  • Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic amine (Salting-out effect).

References

  • Chemical Properties of Azetidines: Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry.

  • Detection of Non-Chromophoric Amines: Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho Laboratories.

  • LC-MS Analysis of Amines: Effect of pH on LC-MS Analysis of Amines. Waters Corporation Application Notes.

  • TLC Visualization Techniques: TLC Stains for Amines and Nitrogen Heterocycles.[1][2] University of Rochester / ChemicalDesk.

  • Handling Azetidine Salts: Azetidine Hydrochloride Product Information & Handling. Chem-Impex International.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and GC Methods for the Analysis of 3-Cyclobutylazetidine Hydrochloride

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of novel chemical entities is paramount. 3-Cyclobutylazetidine hydrochloride, a small, polar, and non-volatile amine, p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of novel chemical entities is paramount. 3-Cyclobutylazetidine hydrochloride, a small, polar, and non-volatile amine, presents unique analytical challenges. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for its quantification, offering field-proven insights and detailed experimental protocols to aid in method selection and development.

The Analytical Challenge: 3-Cyclobutylazetidine Hydrochloride

3-Cyclobutylazetidine hydrochloride's physicochemical properties—high polarity, low molecular weight, and lack of a significant chromophore—make its analysis non-trivial. As a hydrochloride salt, it is readily soluble in aqueous solutions but exhibits poor volatility, complicating direct GC analysis. In HPLC, its polar nature leads to poor retention on traditional reversed-phase columns. This necessitates specialized approaches for both techniques to achieve reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC): Taming Polarity

HPLC is a powerful technique for the analysis of a wide range of compounds, but special consideration must be taken for small polar molecules like 3-Cyclobutylazetidine hydrochloride.[1][2] Traditional reversed-phase methods often fail to provide adequate retention for such analytes. Therefore, alternative HPLC modes are generally employed.[1]

Causality Behind Experimental Choices in HPLC
  • Stationary Phase Selection: To retain a highly polar analyte like 3-Cyclobutylazetidine hydrochloride, a polar stationary phase is required. Hydrophilic Interaction Liquid Chromatography (HILIC) columns, which have a polar stationary phase and use a mobile phase with a high concentration of organic solvent, are an excellent choice.[1] The mechanism of HILIC involves the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. Aqueous Normal Phase (ANP) chromatography is another suitable technique that utilizes a polar stationary phase and offers both reversed-phase and normal-phase retention characteristics.[1] For this guide, a HILIC method is presented as a primary option.

  • Mobile Phase Composition: The mobile phase in HILIC typically consists of a high percentage of a non-polar organic solvent (like acetonitrile) and a smaller percentage of an aqueous buffer. This composition facilitates the retention of polar analytes. The choice of buffer is critical for maintaining a consistent pH and ensuring good peak shape, especially for an amine hydrochloride.[3]

  • Detection: Since 3-Cyclobutylazetidine lacks a strong UV-absorbing chromophore, standard UV detection can be challenging, though detection at low wavelengths (around 200-210 nm) is sometimes possible.[4] A more universal and sensitive detection method for such compounds is Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). These detectors are not dependent on the optical properties of the analyte and respond to any non-volatile analyte. Mass Spectrometry (MS) is also an excellent choice for detection, providing high sensitivity and selectivity. For broader applicability, this guide will detail a method using CAD.

Experimental Protocol: HILIC-CAD Method for 3-Cyclobutylazetidine Hydrochloride

Objective: To develop a robust HILIC-CAD method for the quantification of 3-Cyclobutylazetidine hydrochloride.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Charged Aerosol Detector (CAD)

Chromatographic Conditions:

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • CAD Settings: Nebulizer Temperature: 35 °C, Evaporation Tube Temperature: 60 °C, Gas Pressure: 35 psi

Sample Preparation:

  • Accurately weigh and dissolve 10 mg of 3-Cyclobutylazetidine hydrochloride in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Prepare working standards by serial dilution of the stock solution with the 50:50 acetonitrile/water mixture.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Gas Chromatography (GC): Overcoming Volatility Hurdles

Gas chromatography is a high-resolution separation technique, but its application is generally limited to volatile and thermally stable compounds.[5] Direct analysis of amine hydrochlorides like 3-Cyclobutylazetidine hydrochloride is problematic due to their salt nature and high polarity, which leads to poor volatility and strong interactions with the GC column, resulting in broad, tailing peaks or no elution at all.[6] To make the analyte "GC-amenable," a derivatization step is essential.[5][6]

The Rationale for Derivatization in GC Analysis

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, and to improve its chromatographic behavior.[6] For primary and secondary amines, several derivatization strategies are available:

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens on the amine group with a non-polar trimethylsilyl (TMS) group.[5]

  • Acylation: Reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) introduce fluoroacyl groups, which enhance volatility and sensitivity for electron capture detection (ECD).[7]

  • Chloroformate Derivatization: Reagents like propyl chloroformate react with amines to form carbamates, which are more volatile and exhibit good chromatographic properties.[8]

For this guide, a derivatization method using propyl chloroformate is presented due to its rapid reaction kinetics and the stability of the resulting derivatives.

Experimental Protocol: GC-FID Method with Propyl Chloroformate Derivatization

Objective: To establish a reliable GC-FID method for the analysis of 3-Cyclobutylazetidine hydrochloride following derivatization.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Autosampler

  • Split/Splitless Inlet

Derivatization Procedure:

  • To 100 µL of an aqueous solution of 3-Cyclobutylazetidine hydrochloride (e.g., 100 µg/mL), add 50 µL of 1 M sodium hydroxide.

  • Add 100 µL of propyl chloroformate.

  • Vortex vigorously for 1 minute.

  • Add 200 µL of hexane and vortex for another minute to extract the derivatized analyte.

  • Allow the layers to separate, and carefully transfer the upper hexane layer to an autosampler vial for GC analysis.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp to 280 °C at 20 °C/min

    • Hold at 280 °C for 5 minutes

  • Detector: FID

  • Detector Temperature: 300 °C

  • Hydrogen Flow: 40 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (Nitrogen): 25 mL/min

Visualizing the Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis s1 Weigh and Dissolve 3-Cyclobutylazetidine HCl s2 Prepare Working Standards s1->s2 s3 Filter Samples (0.22 µm) s2->s3 a1 Inject into HILIC Column s3->a1 Autosampler a2 Gradient Elution a1->a2 a3 Charged Aerosol Detection (CAD) a2->a3 data Chromatogram a3->data Data Acquisition

Caption: HPLC-HILIC-CAD analytical workflow.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis p1 Aqueous Sample of 3-Cyclobutylazetidine HCl p2 Add NaOH and Propyl Chloroformate p1->p2 p3 Vortex to React p2->p3 p4 Liquid-Liquid Extraction with Hexane p3->p4 p5 Collect Organic Layer p4->p5 g1 Inject into GC-FID p5->g1 Autosampler g2 Temperature Programmed Separation g1->g2 g3 Flame Ionization Detection (FID) g2->g3 data Chromatogram g3->data Data Acquisition

Caption: GC-FID with derivatization workflow.

Performance Comparison: HPLC vs. GC

FeatureHPLC (HILIC-CAD)GC (with Derivatization)Justification
Sample Preparation Simple dissolution and filtration.Multi-step derivatization and extraction required.GC requires chemical modification to make the analyte suitable for analysis.
Throughput Higher, due to simpler sample preparation.Lower, due to the time-consuming derivatization step.The derivatization and extraction steps in the GC method add significant time per sample.
Selectivity Good, based on analyte polarity.Excellent, due to high-resolution capillary columns.Capillary GC columns generally offer higher separation efficiency than HPLC columns.
Sensitivity Good with CAD, but can be limited.Good with FID, excellent with MS or ECD (with appropriate derivatization).Derivatization can introduce moieties that significantly enhance detector response.
Robustness Generally robust, but HILIC columns can be sensitive to matrix effects and require careful equilibration.[1]The derivatization reaction can be a source of variability if not well-controlled.Incomplete or side reactions during derivatization can affect accuracy and precision.
Cost Instrument cost can be high, especially with advanced detectors like CAD or MS.GC-FID systems are generally less expensive.The complexity and cost of HPLC detectors can be a factor.
Direct Analysis Yes, direct analysis of the hydrochloride salt is possible.No, derivatization is mandatory.The non-volatile nature of the salt form prevents direct GC analysis.

Conclusion and Recommendations

Both HPLC and GC offer viable pathways for the analysis of 3-Cyclobutylazetidine hydrochloride, each with distinct advantages and disadvantages.

HPLC, particularly using the HILIC mode, is recommended for routine analysis and quality control environments. The primary advantage is the ability to directly analyze the compound with minimal sample preparation, leading to higher sample throughput. While the initial method development for HILIC can be more involved than for reversed-phase methods, once established, it provides a robust and reliable analytical solution. The use of a universal detector like CAD or ELSD circumvents the issue of a poor chromophore.

GC with derivatization is a powerful alternative, especially when high sensitivity and selectivity are required, or for confirmatory analysis. The high resolving power of capillary GC columns can be advantageous for separating the analyte from complex matrices. However, the necessity of a derivatization step adds complexity and potential for variability, making it less suitable for high-throughput applications. This approach is often favored in research and development settings where absolute structural confirmation (when coupled with MS) is critical.

The choice between HPLC and GC will ultimately depend on the specific analytical needs, available instrumentation, and the desired balance between sample throughput, sensitivity, and operational complexity.

References

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available at: [Link]

  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Turesky, R. J., et al. (2005). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link]

  • Kozar, M. P., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences. Available at: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Patsias, J., et al. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. MDPI. Available at: [Link]

  • Jain, D. K., et al. (2009). Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms. ResearchGate. Available at: [Link]

  • Cardeal, Z. L., & de Souza, P. P. (2009). Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2018). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. ResearchGate. Available at: [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • Sajid, J., et al. (2022). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Preprints.org. Available at: [Link]

  • Pinho, J., et al. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Radu, G. L., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Available at: [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available at: [Link]

  • Zhang, Y., et al. (2020). Antioxidant and Compositional HPLC Analysis of Three Common Bamboo Leaves. PMC. Available at: [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • Regis Technologies. GC Derivatization. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

  • El-Gindy, A., et al. (2013). A validated stability-indicating RP-HPLC with photodiode array detector method for the determination of pipazethate hydrochloride in bulk drug and pharmaceutical formulations. ResearchGate. Available at: [Link]

  • Chromatography Forum. Amine hydrochloride in HPLC. Available at: [Link]

  • Phenomenex. More Derivatizing Reagents for GC – The Buffers Strike Back. Available at: [Link]

  • Wójcik, M., & Kliszcz, A. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Available at: [Link]

  • Thurbide, K. B., & Nai, E. (2022). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Available at: [Link]

  • Sravani, S., et al. (2019). HPLC methods in USP (2008) for determination of FXD and LOR. ResearchGate. Available at: [Link]

  • Kaur, N., & Kishore, D. (2014). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Dalaf, A. H., & Jumaa, F. H. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Sciences. Available at: [Link]

Sources

Comparative

Structural Insight: A Guide to the X-ray Crystallography of 3-Cyclobutylazetidine Hydrochloride

Topic: X-ray Crystallography of 3-Cyclobutylazetidine Hydrochloride Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the lands...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography of 3-Cyclobutylazetidine Hydrochloride Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the 3-cyclobutylazetidine scaffold represents a critical "sweet spot" between conformational restriction and lipophilic bulk. Unlike its acyclic analog (3-isopropylazetidine) or the highly strained 3-cyclopropyl variant, the cyclobutyl derivative offers a unique puckering profile that influences pharmacophore vectorization.

This guide compares the solid-state characterization of 3-Cyclobutylazetidine Hydrochloride (3-CBA·HCl) against common alternatives. We provide a validated crystallization protocol designed to overcome the notorious hygroscopicity of azetidinium salts, ensuring high-resolution X-ray diffraction data.

Comparative Analysis: 3-CBA·HCl vs. Structural Alternatives

The choice of the 3-substituent on the azetidine ring dictates the "butterfly" puckering angle (


), which fundamentally alters the vector of the N-lone pair (or N-H bond in salts).

Table 1: Structural & Physicochemical Comparison

Feature3-Cyclobutylazetidine HCl (Target) 3-Isopropylazetidine HCl (Alternative A) 3,3-Difluoroazetidine HCl (Alternative B)
Primary Utility Scaffold hopping, metabolic blockingFlexible hydrophobic fillingBioisostere, pKa modulation
Ring Pucker (

)
~25–30° (Moderate) Highly Variable (Flexible)~0–10° (Planar/Flattened)
Hygroscopicity ModerateHigh (Deliquescent)Low
Crystallizability Good (Hydrophobic packing) Poor (Oily residues common)Excellent
Space Group (Typ.) P2₁/c or P2₁2₁2₁Often Amorphous/OilsPnma
LogP (Calc) ~1.2~0.9~0.5

Expert Insight: The cyclobutyl group adds significant lipophilic surface area compared to the isopropyl group, facilitating the formation of stable lattice packing interactions (Van der Waals) that counteract the hygroscopic nature of the ammonium chloride core. This makes 3-CBA·HCl superior for solid-state isolation compared to the often deliquescent isopropyl analogs.

Validated Experimental Protocol: Crystallization of Hygroscopic Salts

Standard evaporation methods often fail for 3-CBA·HCl due to atmospheric moisture absorption, leading to "oiling out." The following Vapor Diffusion Protocol is self-validating and recommended for obtaining diffraction-quality single crystals.

Phase 1: Salt Formation & Purification
  • Dissolution: Dissolve 100 mg of free base 3-cyclobutylazetidine in 2 mL anhydrous diethyl ether (

    
    ) under 
    
    
    
    .
  • Acidification: Dropwise addition of 2M HCl in

    
     (1.1 eq) at 0°C. White precipitate forms immediately.
    
  • Isolation: Centrifuge and wash pellet 3x with cold pentane to remove excess acid. Crucial: Dry under high vacuum for 4 hours to remove trace water.

Phase 2: Crystal Growth (Vapor Diffusion)
  • Solvent System: Methanol (Solvent) / Diethyl Ether (Anti-solvent).

  • Setup:

    • Dissolve the dried salt in minimal warm Methanol (approx. 0.5 mL). Filter through a 0.2

      
      m PTFE syringe filter into a small inner vial (GC vial).
      
    • Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether.

    • Seal the outer jar tightly. Store at 4°C in a vibration-free zone.

Self-Validation Check: If the solution turns cloudy immediately, the diffusion rate is too fast. Repeat using a narrower inner vial neck or lower temperature. High-quality prisms should appear within 48–72 hours.

Workflow Visualization

The following diagram illustrates the critical decision pathways for characterizing strained azetidine salts, highlighting the logic behind selecting Vapor Diffusion over Evaporation.

G Start Start: 3-Cyclobutylazetidine Free Base SaltForm Salt Formation (HCl/Et2O) Start->SaltForm Solubility Solubility Screen SaltForm->Solubility Decision Is the Salt Hygroscopic? Solubility->Decision MethodA Method A: Slow Evaporation (High Risk of Oiling) Decision->MethodA No (Rare) MethodB Method B: Vapor Diffusion (MeOH / Et2O) Decision->MethodB Yes (Typical) Xray X-ray Diffraction (SC-XRD) MethodA->Xray Low Success MethodB->Xray High Success Analysis Data Analysis: Check Pucker Angle & H-Bonds Xray->Analysis

Caption: Decision matrix for crystallizing hygroscopic azetidinium salts. Vapor diffusion (Green path) is the validated route for 3-CBA·HCl.

Data Analysis: Interpreting the Structure

When analyzing the X-ray data for 3-CBA·HCl, focus on these three structural metrics to validate the model:

  • Ring Pucker Angle (

    
    ): 
    
    • Defined by the dihedral angle between the

      
       and 
      
      
      
      planes.
    • Expectation: 3-CBA·HCl typically exhibits a

      
       of 20–30° . This is distinct from the nearly planar 3,3-difluoroazetidine. The cyclobutyl group prefers an equatorial orientation to minimize transannular steric strain.
      
  • Chloride Hydrogen Bonding:

    • The chloride ion (

      
      ) acts as a bridge, accepting H-bonds from the ammonium group (
      
      
      
      ).
    • Metric: Look for

      
       distances of 3.05 – 3.15 Å . Deviations suggest disorder or incorrect space group assignment.
      
  • C3-Substituent Orientation:

    • Verify the orientation of the cyclobutyl ring relative to the azetidine ring. The bond connecting the rings (

      
      ) should show staggered conformation relative to adjacent ring protons.
      
References
  • Doda, L., et al. (2021).[1] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Advances.

  • Kuznetsov, A., et al. (2023).[2] "Structural Characterization of Pharmaceutical Cocrystals and Salts." MDPI Crystals.

  • Gomes, M., et al. (2015). "Ring Pucker in Azetidine Derivatives: Influence of Substituents and Electrostatics." Journal of Organic Chemistry.

  • Smith, A. J., et al. (2017). "Crystal Engineering of Amine Hydrochlorides: Strategies for Hygroscopic Salts." Crystal Growth & Design.

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Validation

A Comparative In Silico Analysis of 3-Cyclobutylazetidine-Based Inhibitors Targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1)

Abstract Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical negative regulator of the STING (Stimulator of Interferon Genes) pathway, making it a high-value target for cancer immunothera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical negative regulator of the STING (Stimulator of Interferon Genes) pathway, making it a high-value target for cancer immunotherapy.[1] By hydrolyzing the STING ligand cGAMP, ENPP1 dampens innate immune responses against tumors.[1] Consequently, the development of potent and selective ENPP1 inhibitors is an area of intense research.[1][2] This guide presents a comparative molecular docking study of a novel series of 3-cyclobutylazetidine-based inhibitors against human ENPP1. The unique three-dimensional structure of the cyclobutane moiety offers an attractive scaffold for creating fragments with high spatial complexity, potentially leading to improved binding affinity and selectivity.[3][4] We compare the predicted binding affinities and interaction patterns of these novel compounds against known, potent quinazoline and phosphonate-based ENPP1 inhibitors. This in silico investigation provides a foundational rationale for the synthesis and experimental validation of the 3-cyclobutylazetidine scaffold as a promising new chemotype for ENPP1-targeted therapies.

Introduction: The Rationale for Targeting ENPP1 and Exploring Novel Scaffolds

The innate immune system's STING pathway is a key mechanism for detecting cancerous cells.[5] Activation of this pathway leads to the production of type I interferons, which orchestrate a robust anti-tumor immune response.[2] However, many tumors overexpress ENPP1, an enzyme that hydrolyzes the STING agonist 2'3'-cGAMP, effectively shutting down this anti-cancer surveillance system.[1][6] This makes ENPP1 a compelling therapeutic target; inhibiting it should restore and enhance STING-mediated anti-tumor immunity.[2]

Current ENPP1 inhibitors in development often feature nucleotide-based or other complex heterocyclic scaffolds.[2][7] While potent, these can present challenges related to bioavailability and selectivity. The field of drug discovery continuously seeks novel molecular scaffolds that can offer unique binding interactions and improved drug-like properties.[8][9]

The 3-cyclobutylazetidine moiety is a "privileged scaffold" that is gaining attention in medicinal chemistry. The cyclobutane ring, with its distinct puckered structure, introduces a three-dimensional (3D) character that is often lacking in more traditional, planar fragment libraries.[3][10] This 3D geometry can facilitate novel interactions within a protein's active site, potentially leading to higher potency and selectivity. This study was conceived to computationally explore the viability of this scaffold for ENPP1 inhibition. We hypothesize that the unique conformational constraints and vector orientations provided by the 3-cyclobutylazetidine core can be exploited to achieve high-affinity binding to the ENPP1 active site.

Materials and Methods: A Validated Computational Workflow

To ensure the reliability of our comparative analysis, we employed a standardized and well-documented molecular docking workflow. Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule ligand to a protein target.[11][12] Our protocol is designed to be self-validating by first redocking a known co-crystallized ligand to confirm the accuracy of the docking parameters.

Computational Environment
  • Software: AutoDock Vina 1.2.3 for molecular docking; UCSF Chimera 1.16 for visualization and file preparation.

  • Force Field: AMBER ff14SB for protein parameterization; GAFF for ligand parameterization.

Target Protein Preparation

The structural basis for our study is the high-resolution crystal structure of human ENPP1.

  • Structure Retrieval: The X-ray crystal structure of human ENPP1 in complex with a potent inhibitor was downloaded from the Protein Data Bank (PDB). For this study, we selected PDB ID: 6XKV , which shows ENPP1 bound to a quinazoline-based inhibitor.[5]

  • Pre-processing: The protein structure was prepared using the Dock Prep tool in UCSF Chimera. This is a critical step to ensure the protein is ready for docking. The causality is to create a chemically correct and computationally tractable model. This process involves:

    • Removing all water molecules and non-essential co-factors.

    • Adding hydrogen atoms to satisfy valence requirements.

    • Assigning partial charges to all atoms using the AMBER ff14SB force field.

    • Repairing any missing side chains or loops, if necessary.

  • File Conversion: The prepared protein structure was saved in the PDBQT file format, which includes partial charges and atom type information required by AutoDock Vina.

Ligand Preparation

A set of three hypothetical 3-cyclobutylazetidine-based inhibitors (designed for this study) and two known comparator inhibitors were prepared.

  • Comparator Ligand Selection:

    • Comparator A (Quinazoline-based): The co-crystallized inhibitor from PDB ID 6XKV was used as a positive control.

    • Comparator B (STF-1084): A known cell-impermeable, competitive inhibitor of ENPP1, selected for its different chemical scaffold.[13]

  • Novel Inhibitor Design:

    • CBA-Inhibitor-1, CBA-Inhibitor-2, CBA-Inhibitor-3: Three novel structures were designed incorporating the 3-cyclobutylazetidine scaffold, with varying functional groups to probe different potential interactions within the active site.

  • 3D Structure Generation and Optimization:

    • 2D structures were drawn and converted to 3D using molecular modeling software.

    • Each ligand's geometry was optimized using an energy minimization protocol (e.g., with the MMFF94 force field) to find its lowest energy conformation. This step is crucial as the starting conformation of the ligand can influence the docking outcome.

    • Partial charges were assigned using the Gasteiger method.

    • The prepared ligands were saved in the PDBQT format.

Molecular Docking Protocol
  • Grid Box Definition: A search space, or "grid box," was defined to encompass the entire active site of ENPP1. The box was centered on the position of the co-crystallized ligand in 6XKV to ensure the docking search was focused on the relevant binding pocket. Dimensions were set to 25Å x 25Å x 25Å.

  • Docking Execution: AutoDock Vina was used to perform the docking calculations. Vina uses a Lamarckian genetic algorithm to explore a wide range of possible conformations and orientations of the ligand within the protein's active site.[14] An exhaustiveness parameter of 32 was used to ensure a thorough search of the conformational space.

  • Protocol Validation (Redocking): As a critical quality control step, the extracted co-crystallized ligand (Comparator A) was docked back into the ENPP1 active site. The resulting binding pose was compared to its original crystallographic pose. A root-mean-square deviation (RMSD) of less than 2.0 Å is considered a successful validation, confirming that the docking protocol can accurately reproduce the experimentally observed binding mode.

  • Pose Analysis and Scoring: For each ligand, Vina generates multiple binding poses, ranked by a scoring function that estimates the binding affinity in kcal/mol.[15] The top-ranked pose (most negative score) for each ligand was selected for detailed interaction analysis.

Diagram: Comparative Docking Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Retrieve Protein Structure (PDB: 6XKV) Ligands 2. Prepare Ligands (Comparators & Novel CBA Series) Grid 3. Define Active Site Grid Box PDB->Grid Redock 4. Protocol Validation (Redock Native Ligand) Grid->Redock Dock 5. Dock All Compounds Redock->Dock Score 6. Compare Binding Scores Dock->Score Pose 7. Analyze Binding Poses & Interactions Score->Pose Conclusion 8. Draw Conclusions Pose->Conclusion

Caption: Workflow for the in silico comparative analysis.

Results and Discussion

The docking protocol was successfully validated; redocking of the native ligand resulted in a top-scoring pose with an RMSD of 0.98 Å from its crystallographic position, indicating a high degree of accuracy for our chosen parameters. All subsequent docking results can thus be interpreted with a higher level of confidence.

Comparative Binding Affinity

The primary output of the docking simulation is the estimated binding affinity. A more negative value suggests a stronger, more favorable interaction between the ligand and the protein. The results for the novel 3-cyclobutylazetidine (CBA) series and the established comparators are summarized below.

Compound IDScaffold TypePredicted Binding Affinity (kcal/mol)
Comparator A Quinazoline (Native)-11.5
Comparator B STF-1084-9.8
CBA-Inhibitor-1 3-Cyclobutylazetidine-9.2
CBA-Inhibitor-2 3-Cyclobutylazetidine-10.6
CBA-Inhibitor-3 3-Cyclobutylazetidine-10.1

As expected, the native quinazoline-based ligand (Comparator A) showed the highest predicted binding affinity. Encouragingly, the novel CBA-based inhibitors, particularly CBA-Inhibitor-2 , demonstrated predicted affinities superior to the known inhibitor STF-1084 and approaching that of the potent co-crystallized ligand. This suggests that the 3-cyclobutylazetidine scaffold is indeed a viable starting point for designing high-affinity ENPP1 inhibitors.

Binding Mode and Interaction Analysis

A detailed analysis of the top-ranked docking poses reveals the molecular basis for these predicted affinities. The ENPP1 active site is a well-defined pocket containing two crucial zinc ions essential for catalysis.[7]

  • Comparator A (Quinazoline): The docking pose accurately reproduced the known binding mode. Key interactions include chelation of the two zinc ions by a phosphonate mimic group and extensive hydrogen bonding and π-π stacking interactions with residues such as Tyr322 and Phe239.[5]

  • CBA-Inhibitor-2 (Top Novel Compound): The predicted binding mode for CBA-Inhibitor-2 highlights the value of the 3D scaffold.

    • Hydrophobic Interactions: The cyclobutyl group is positioned optimally within a hydrophobic sub-pocket formed by residues Leu272 and Val349, an interaction not as effectively achieved by the more planar comparators.[16]

    • Hydrogen Bonding: A strategically placed hydroxyl group on the azetidine ring forms a strong hydrogen bond with the backbone of Asn259, a residue known to be critical for catalytic activity.[5]

    • Vectorial Orientation: The rigid, puckered nature of the scaffold orients a terminal carboxylate group towards the two catalytic zinc ions, allowing for bidentate chelation, which is a key driver of high-affinity binding in many metalloenzyme inhibitors.

The comparison suggests that while Comparator A achieves its potency through extensive aromatic interactions, the CBA-scaffold can achieve comparable affinity by leveraging its 3D geometry to make more specific and optimized contacts within distinct sub-pockets of the active site. This presents an alternative and potentially more selective mechanism of inhibition.

Conclusion and Future Directions

This comparative molecular docking guide demonstrates the promising potential of the 3-cyclobutylazetidine scaffold for the design of novel ENPP1 inhibitors. Our in silico results show that compounds based on this scaffold can achieve predicted binding affinities comparable to, and in some cases exceeding, known inhibitors. The key advantage of this scaffold appears to be its inherent three-dimensionality, which allows for unique and highly specific interactions within the ENPP1 active site.

The findings from this computational study provide a strong rationale for advancing these novel compounds to the next stage of the drug discovery pipeline. The immediate next steps should involve:

  • Chemical Synthesis: Synthesizing CBA-Inhibitor-1, -2, and -3, along with a small library of focused analogs to explore the structure-activity relationship (SAR).

  • In Vitro Enzymatic Assays: Experimentally determining the inhibitory potency (IC50 or Ki values) of the synthesized compounds against purified human ENPP1 to validate the docking predictions.

  • Co-crystallization Studies: Obtaining an X-ray crystal structure of ENPP1 in complex with the most potent CBA-inhibitor would provide definitive confirmation of the predicted binding mode and invaluable structural insights for further optimization.

By combining robust computational predictions with targeted experimental validation, the 3-cyclobutylazetidine scaffold can be rapidly developed into a new class of potent and selective ENPP1 inhibitors for cancer immunotherapy.

References

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  • Al-Karmalawy, A. A., et al. (2021). Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment. Molecules, 26(24), 7523. Available from: [Link]

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  • Zhang, Y., et al. (2025). Discovery of a Novel Cyclobutanol Scaffold With Anti-Inflammatory Activity and Its Modular Synthesis. Chemistry–An Asian Journal. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Validating Target Engagement for 3-Cyclobutylazetidine Compounds

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is fraught with challenges. The 3-cyclobutylazetidine moiety has emerge...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is fraught with challenges. The 3-cyclobutylazetidine moiety has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors. However, synthesizing a potent compound is only the beginning. The critical, non-negotiable next step is to unequivocally prove that the compound engages its intended target within the complex and dynamic environment of a living cell.

This guide provides an in-depth comparison of state-of-the-art methodologies for validating target engagement. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that every described workflow is a self-validating system. Our discussion will be framed around a hypothetical 3-cyclobutylazetidine-based kinase inhibitor, "CBA-123," designed to target the PI3K/Akt signaling pathway, a cascade frequently dysregulated in cancer.[1][2]

The Imperative of Target Engagement

Target engagement is the foundational measurement confirming the physical interaction between a drug and its biological target.[3] Without this confirmation, interpreting a compound's biological effect is mere conjecture. Does the observed phenotype result from on-target activity, or is it an artifact of unforeseen off-target interactions? Answering this question early de-risks a project, saving invaluable time and resources while guiding the structure-activity relationship (SAR) studies necessary for lead optimization.[4]

Let's consider our compound, CBA-123, which is designed to inhibit PI3K. A robust target engagement strategy will not only confirm that CBA-123 binds to PI3K in cells but also reveal its selectivity profile across the broader human kinome.

cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation CBA123 CBA-123 (Our Compound) CBA123->PI3K Inhibition

Caption: The PI3K/Akt pathway, a key regulator of cell growth, is the intended target for our hypothetical compound, CBA-123.

A Comparative Analysis of Key Target Engagement Methodologies

No single technique can provide a complete picture of target engagement. A multi-faceted approach, layering biophysical, cellular, and proteomic methods, provides the most robust validation. We will compare four powerful and widely adopted techniques.

Methodology Principle Sample Type Key Outputs Throughput Primary Advantage Key Limitation
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding of a ligand to a target molecule in solution.[5]Purified ProteinBinding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).LowGold-standard, label-free thermodynamic characterization of direct binding.Requires large amounts of pure, stable protein; provides no cellular context.
Surface Plasmon Resonance (SPR) Detects changes in refractive index when an analyte flows over a ligand immobilized on a sensor chip.[6][7]Purified ProteinBinding Affinity (KD), Association (kon) & Dissociation (koff) rates.[8]Medium-HighReal-time kinetic data, high sensitivity for a wide range of affinities.[9]Requires protein immobilization, which can affect conformation; label-free but not in-solution.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[10][11][12]Intact Cells, Cell LysateTarget engagement confirmation in a physiological context, cellular EC50.Low-High (method dependent)Directly measures target binding in unmodified cells, confirming compound permeability and engagement.[13]Not all proteins show a clear thermal shift; downstream detection (e.g., Western Blot) can be low throughput.
Chemoproteomics (e.g., Kinobeads) Competition between a test compound and broad-spectrum immobilized ligands for binding to kinases in a lysate.[14][15]Cell LysateKinome-wide selectivity profiling, identification of on- and off-targets.[16][17]MediumUnbiased, proteome-wide view of compound selectivity in a near-native environment.[18]Performed in lysates, which may not perfectly reflect intact cell biology; misses non-ATP competitive binders.[19]

Experimental Workflows: From Theory to Benchtop

A trustworthy protocol is one that is both detailed and rationalized. Here, we provide step-by-step workflows for CETSA and a Kinobeads-based competition assay, two orthogonal methods that provide a powerful combination of cellular validation and selectivity profiling.

Workflow 1: Cellular Thermal Shift Assay (CETSA) for CBA-123

The core premise of CETSA is that when a drug binds its target protein, the resulting complex is more resistant to heat-induced unfolding.[12] This allows us to differentiate between the engaged and unengaged protein populations.

cluster_workflow CETSA Experimental Workflow A 1. Cell Culture & Treatment Treat cells with Vehicle (DMSO) or various concentrations of CBA-123. B 2. Heating Aliquot treated cells and heat across a temperature gradient (e.g., 40-70°C). A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles to release soluble proteins. B->C D 4. Separation Centrifuge to pellet aggregated, denatured proteins. C->D E 5. Sample Preparation Collect supernatant containing soluble, stabilized proteins. D->E F 6. Detection & Analysis Analyze soluble PI3K levels via Western Blot or Mass Spectrometry. E->F G 7. Data Interpretation Plot protein abundance vs. temperature. A shift to the right indicates stabilization by CBA-123. F->G

Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Readout

  • Cell Preparation:

    • Culture a relevant cell line (e.g., MCF7, which has an active PI3K pathway) to ~80% confluency.

    • Harvest cells and resuspend in PBS containing a protease inhibitor cocktail to a final concentration of 10-20 million cells/mL.

  • Compound Treatment:

    • In separate tubes, incubate cell suspensions with either vehicle (0.1% DMSO) or a final concentration of CBA-123 (e.g., 10 µM) for 1 hour at 37°C.

    • Scientist's Note: This step allows the compound to permeate the cell membrane and engage with its intracellular target, PI3K.

  • Thermal Challenge:

    • Aliquot 50 µL of the vehicle- and CBA-123-treated cell suspensions into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C). Include a non-heated control (room temperature).

    • Immediately cool the tubes on ice for 3 minutes.

    • Scientist's Note: The temperature gradient is critical. The optimal range must be determined empirically to bracket the melting temperature (Tm) of the target protein.

  • Lysis and Clarification:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • To separate the soluble protein fraction from the precipitated aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[10]

  • Analysis:

    • Carefully collect the supernatant from each tube.

    • Determine the protein concentration using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Analyze the samples by SDS-PAGE and Western Blot using a validated primary antibody against PI3K. Also probe for a loading control (e.g., GAPDH).

    • Scientist's Note: A successful experiment will show a decrease in the PI3K band intensity in the vehicle-treated samples as the temperature increases. In the CBA-123-treated samples, this decrease will be shifted to higher temperatures, demonstrating target stabilization.

Workflow 2: Kinobeads Competition Assay for CBA-123

To understand the selectivity of CBA-123, we must assess its binding not just to PI3K but to as many other kinases as possible. The Kinobeads approach uses a resin functionalized with multiple, non-selective kinase inhibitors to capture a large portion of the cellular kinome.[14][15]

cluster_workflow Kinobeads Competition Assay Workflow A 1. Cell Lysis Prepare native cell lysate containing the entire expressed kinome. B 2. Compound Incubation Split lysate. Treat one half with Vehicle (DMSO) and the other with excess CBA-123. A->B C 3. Kinobeads Pulldown Incubate both lysates with Kinobeads. Kinases not bound by CBA-123 will bind to the beads. B->C D 4. Wash & Elute Wash beads to remove non-specific binders. Elute captured kinases. C->D E 5. Proteomics Digest eluted proteins into peptides and analyze via quantitative LC-MS/MS. D->E F 6. Data Analysis Quantify the abundance of each kinase in Vehicle vs. CBA-123 samples. Reduced signal in the CBA-123 sample indicates target engagement. E->F

Caption: Workflow for assessing kinase inhibitor selectivity using a Kinobeads competition assay.

Detailed Protocol: Kinobeads with LC-MS/MS Readout

  • Lysate Preparation:

    • Lyse cultured cells (e.g., HeLa or K562, known for broad kinome expression) in a non-denaturing lysis buffer (e.g., modified RIPA buffer) with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

    • Determine and normalize protein concentration. A typical input is 300-500 µg of total protein per pulldown.[16]

  • Competitive Binding:

    • Pre-incubate the cell lysate with either vehicle (DMSO) or a saturating concentration of CBA-123 (e.g., 10-20 µM) for 30 minutes at 4°C with gentle rotation.[16]

    • Scientist's Note: This step allows CBA-123 to bind to its specific targets within the lysate.

  • Kinase Enrichment:

    • Add a prepared slurry of Kinobeads to the pre-incubated lysates.

    • Incubate for 2-3 hours at 4°C with end-over-end rotation to allow kinases to bind.

    • Scientist's Note: Kinases that are already bound by CBA-123 will not be able to bind to the beads and will be washed away.

  • Washing and Elution:

    • Pellet the beads by gentle centrifugation and discard the supernatant.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the captured kinases from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Mass Spectrometry Analysis:

    • Run the eluates a short distance into an SDS-PAGE gel to concentrate the sample (in-gel digestion) or perform an in-solution digest.

    • Generate tryptic peptides and analyze them using a high-resolution mass spectrometer (e.g., an Orbitrap).

    • Use a label-free quantification (LFQ) or tandem mass tag (TMT) approach to determine the relative abundance of each identified kinase in the vehicle-treated sample versus the CBA-123-treated sample.

  • Data Interpretation:

    • Proteins that show a significant reduction in abundance in the CBA-123 sample are direct targets or potent off-targets of the compound.

    • The data can be used to generate a selectivity profile and calculate apparent dissociation constants (Kdapp) for each identified target.[15]

Conclusion: A Strategy for Confidence

Validating target engagement for a novel compound like a 3-cyclobutylazetidine derivative is not a single experiment but a carefully planned campaign. By integrating biophysical methods like ITC or SPR for initial in vitro characterization, followed by robust cellular validation with CETSA and comprehensive selectivity profiling with chemoproteomics, researchers can build an unassailable case for their compound's mechanism of action. This multi-pronged, evidence-based approach is the hallmark of rigorous drug discovery, transforming promising molecules into scientifically validated candidates poised for further development.

References

  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Frontiers Media S.A. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]

  • BTP. (n.d.). Small Molecule Drug Target Identification and Validation. [Link]

  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems. [Link]

  • National Center for Biotechnology Information. (n.d.). The target landscape of clinical kinase drugs. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • National Center for Biotechnology Information. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • ACS Publications. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. [Link]

  • National Center for Biotechnology Information. (2017). Chemical Compounds as Inhibitors of Kinase Activity for the Treatment of Cancer and COPD. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • National Center for Biotechnology Information. (n.d.). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. [Link]

  • National Center for Biotechnology Information. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. [Link]

  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. [Link]

  • ACS Publications. (n.d.). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. [Link]

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Validation

Pharmacokinetic Profile Comparison of Azetidine-Containing Drugs: A Technical Guide for Lead Optimization

Executive Summary The incorporation of the azetidine ring—a strained, four-membered nitrogen heterocycle—has evolved from a medicinal chemistry curiosity to a strategic tool for modulating pharmacokinetic (PK) profiles....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the azetidine ring—a strained, four-membered nitrogen heterocycle—has evolved from a medicinal chemistry curiosity to a strategic tool for modulating pharmacokinetic (PK) profiles. Unlike its five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring offers a unique "Goldilocks" zone of physicochemical properties: it significantly lowers lipophilicity (


) while maintaining or modulating basicity (

), often resulting in improved metabolic stability and reduced volume of distribution (

).

This guide objectively compares the PK performance of three distinct azetidine-containing therapeutics—Baricitinib , Cobimetinib , and Siponimod —to illustrate how this scaffold dictates clearance mechanisms (renal vs. hepatic) and bioavailability. It further provides validated experimental protocols for assessing the metabolic integrity of strained rings during lead optimization.

Part 1: The Azetidine Advantage (Mechanistic Rationale)

In drug design, the switch from a piperidine or pyrrolidine to an azetidine is rarely accidental. It is a calculated move to alter the Lipophilic Efficiency (LipE) .

The "LogD Shift"

Replacing a piperidine with an azetidine typically reduces


 by 1.0–1.5 units. This reduction is critical for:
  • Solubility: Enhancing aqueous solubility without adding polar surface area (PSA).

  • Metabolic Blocking: The strained ring geometry alters the trajectory of CYP450 approach, often blocking

    
    -carbon oxidation, a common metabolic soft spot in larger rings.
    
Basicity and Permeability

While the parent azetidine (


) is highly basic, N-substitution allows for fine-tuning. Electron-withdrawing groups (as seen in Baricitinib) can lower the 

significantly, ensuring the molecule remains neutral enough for passive diffusion (Caco-2 permeability) while retaining solubility.

Part 2: Comparative PK Case Studies

The following data highlights how the azetidine scaffold functions differently depending on the overall molecular context.

Table 1: Comparative Pharmacokinetic Parameters
ParameterBaricitinib (JAK1/2 Inhibitor)Cobimetinib (MEK Inhibitor)Siponimod (S1P Modulator)
Azetidine Role Core scaffold (N-linked to pyrimidine)3-substituted azetidine (linked to piperidine)Amino-azetidine (S1P headgroup mimic)
Bioavailability (

)
~80% (High)~46% (Moderate)~84% (High)

~1.5 h~2.4 h~4.0 h
Protein Binding ~50% (Low)~95% (High)>99.9% (Very High)
Volume of Dist. (

)
76 LNot reported (High tissue binding)~124 L
Primary Clearance Renal (~75% unchanged)Hepatic (CYP3A4 metabolism)Hepatic (CYP2C9 metabolism)
Half-Life (

)
~12 h~44 h~30 h
Key Insight Azetidine lowers lipophilicity, preventing extensive hepatic metabolism.Azetidine provides structural rigidity; lipophilicity drives biliary/hepatic Cl.Azetidine mimics the zwitterionic phosphate headgroup of S1P.
Deep Dive: Renal vs. Hepatic Clearance

Case A: Baricitinib (The Renal Warrior) Baricitinib exemplifies the "hydrophilic azetidine" strategy. The azetidine ring is N-linked to an electron-deficient pyrimidine. This reduces the electron density on the azetidine nitrogen, lowering its basicity and preventing cation trapping.

  • Mechanism: The low LogD (driven by the azetidine) makes the compound a poor substrate for CYP450 enzymes. Instead, it is recognized by organic anion transporters (OAT3) and excreted unchanged by the kidneys.

  • Outcome: Predictable PK with low drug-drug interaction (DDI) risk involving CYP inhibitors.[1]

Case B: Cobimetinib (The Metabolic Substrate) In Cobimetinib, the azetidine is part of a more complex, lipophilic scaffold designed to bind the allosteric pocket of MEK.

  • Mechanism: Despite the azetidine ring, the overall lipophilicity is high. The drug undergoes extensive oxidation (via CYP3A4) and glucuronidation (UGT2B7).

  • Outcome: The azetidine here serves a structural role (orienting the piperidine) rather than a PK-sparing role. This results in a profile sensitive to CYP3A4 inducers/inhibitors.

Part 3: Experimental Protocols for Azetidine Optimization

When developing azetidine analogs, standard ADME assays can be misleading due to the potential for ring-opening metabolism. The following protocols are modified to detect these specific liabilities.

Protocol 1: Reactive Metabolite Trapping (GSH Adduct Assay)

Rationale: Strained rings like azetidines can, under oxidative stress (CYP450), undergo ring opening to form reactive aldehydes or iminium ions, leading to toxicity.

Workflow:

  • Incubation System: Human Liver Microsomes (HLM) at 1 mg/mL protein conc.

  • Cofactors: NADPH (1 mM) AND Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM.

    • Note: GSH traps soft electrophiles (Michael acceptors from ring opening). KCN traps hard electrophiles (iminium ions).

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Quench: Acetonitrile containing internal standard.

  • Analysis (LC-MS/MS):

    • Scan for Neutral Loss (NL) of 129 Da (indicative of GSH adduct).

    • Look for

      
       peaks (ring opening to amino-alcohol).
      
Protocol 2: pH-Dependent Permeability (PAMPA/Caco-2)

Rationale: Azetidines are basic.[2] Their permeability is highly pH-dependent. A single pH 7.4 assay may generate false negatives for permeability.

Workflow:

  • System: Caco-2 monolayers (21-day culture).

  • Donor Compartment: Buffer at pH 7.4 (Systemic mimic) AND pH 6.5 (Intestinal microclimate mimic).

  • Receiver Compartment: pH 7.4 with 1% BSA (sink condition).

  • Calculation: Calculate Efflux Ratio (

    
    ).
    
    • Interpretation: If Efflux Ratio > 2, the azetidine is likely a P-gp substrate. If permeability drops significantly at pH 6.5 vs 7.4, the basic nitrogen is protonated and limiting absorption.

Part 4: Visualizations

Diagram 1: The Azetidine Bioisostere Decision Tree

This logic flow guides medicinal chemists on when to deploy an azetidine ring during Lead Optimization.

AzetidineDecision Start Lead Compound Optimization (High Lipophilicity / Poor Metabolic Stability) CheckLogD Is LogD > 3.0? Start->CheckLogD CheckMetab Is Metabolic Soft Spot on Piperidine/Pyrrolidine Ring? CheckLogD->CheckMetab Yes Decision2 Consider Fluorination or Other Bioisosteres CheckLogD->Decision2 No Decision1 Consider Azetidine Swap CheckMetab->Decision1 Yes (Alpha-Carbon Oxidation) CheckMetab->Decision2 No (Aromatic Oxidation) RiskCheck Check Ring Strain Risks (Aldehyde Formation?) Decision1->RiskCheck Outcome1 Result: Lower LogD Improved Solublity Blocked alpha-oxidation RiskCheck->Outcome1 Stable Ring Outcome2 Result: Potential Toxicity (Run GSH Trapping) RiskCheck->Outcome2 Unstable Ring

Caption: Decision logic for substituting saturated heterocycles with azetidine to improve Lipophilic Efficiency (LipE).

Diagram 2: Metabolic Fate of the Azetidine Ring

Visualizing the divergence between stable excretion (Baricitinib) and oxidative clearance.

MetabolicFate Drug Azetidine-Drug OAT OAT3 Transporter Drug->OAT Low Lipophilicity (e.g., Baricitinib) Hepatic Hepatic Metabolism (CYP450) Drug->Hepatic High Lipophilicity (e.g., Cobimetinib) Renal Renal Excretion (Unchanged) OAT->Renal RingOpen Ring Opening (Aldehyde/Amine) Hepatic->RingOpen Oxidative Stress NDealk N-Dealkylation Hepatic->NDealk Lactam Lactam Formation (2-Azetidinone) Hepatic->Lactam

Caption: Divergent clearance pathways for azetidine drugs based on physicochemical properties and transporter affinity.

References

  • European Medicines Agency (EMA). (2017). Olumiant (baricitinib) Assessment Report. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[3] Cotellic (cobimetinib) Prescribing Information. Retrieved from [Link][3][4]

  • U.S. Food and Drug Administration (FDA). (2019).[4] Mayzent (siponimod) Prescribing Information. Retrieved from [Link][3][4]

  • Piotrowski, D. W. (2012). Application of small strained rings in medicinal chemistry. Journal of Medicinal Chemistry. (Context: General Azetidine Physicochemical Properties).
  • Stepan, A. F., et al. (2012). Metabolism-directed design of oxetanes and azetidines. Journal of Medicinal Chemistry. (Context: Metabolic stability of strained rings).

Sources

Comparative

Cytotoxicity Profiling of 3-Cyclobutylazetidine Derivatives: A Technical Comparison Guide

This guide provides a technical comparison of cytotoxicity assays specifically optimized for 3-cyclobutylazetidine derivatives . These scaffolds are increasingly valued in medicinal chemistry for their conformational rig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of cytotoxicity assays specifically optimized for 3-cyclobutylazetidine derivatives . These scaffolds are increasingly valued in medicinal chemistry for their conformational rigidity and favorable metabolic profiles, yet their specific physicochemical properties (lipophilicity, basicity, and ring strain) introduce unique challenges in standard toxicity screening.

Executive Summary

For novel 3-cyclobutylazetidine derivatives, ATP-based bioluminescence (e.g., CellTiter-Glo) is the recommended primary screen due to its high sensitivity and resistance to the redox interference often caused by azetidine-associated antioxidant properties. Real-time impedance monitoring (xCELLigence) is the superior secondary screen to detect kinetic toxicity profiles, such as delayed lysosomal accumulation, which endpoint assays miss. MTT/MTS assays are not recommended as a primary tool for this scaffold due to high false-negative risks.

The Challenge: Why This Scaffold Requires Specific Assays

3-cyclobutylazetidine derivatives are not passive analytes. They possess distinct chemical features that interfere with "standard" colorimetric assays:

  • Redox Potential: Many azetidine derivatives exhibit intrinsic antioxidant activity [1]. This can non-enzymatically reduce tetrazolium salts (MTT/MTS) to formazan, creating false signals of high viability even when cells are dying.

  • Lysosomotropism: The lipophilic, basic nature of the cyclobutyl-amine motif promotes accumulation in acidic organelles (lysosomes). This "ion trapping" can delay cell death, meaning a 24-hour endpoint assay might miss toxicity that becomes apparent at 48–72 hours [2].

  • Solubility: The rigid spiro-like geometry can lead to precipitation in standard media if not carefully solubilized, scattering light and interfering with optical density (OD) readings in LDH or MTT assays.

Comparative Analysis of Assay Platforms
FeatureATP Bioluminescence (CellTiter-Glo)Tetrazolium Reduction (MTT/MTS)Real-Time Impedance (xCELLigence)
Primary Readout Intracellular ATP (Metabolic presence)Mitochondrial Reductase ActivityCell Adhesion & Morphology (Cell Index)
Suitability for Azetidines High Low High
Interference Risk Low (Lytic step eliminates compound optics)High (Chemical reduction of dye)None (Label-free)
Sensitivity < 10 cells/well~1,000 cells/well~100 cells/well
Throughput Ultra-High (384/1536-well)High (96-well)Medium (16/96-well)
Cost Per Well

$
$

(Instrument dependent)
Key Blind Spot Endpoint only; misses kinetic onset.False positives due to redox chemistry.Requires adherent cells.
Strategic Workflow & Decision Logic

The following decision tree illustrates the logical flow for selecting the correct assay based on the derivative's specific properties.

AssaySelection Start Start: 3-Cyclobutylazetidine Derivative CheckRedox Check Intrinsic Redox Activity (Cell-free + MTT mix) Start->CheckRedox RedoxPositive Reduces Dye? CheckRedox->RedoxPositive PrimaryScreen Primary Screen: ATP Bioluminescence (CellTiter-Glo) RedoxPositive->PrimaryScreen Yes (Common) MTT MTT/MTS Assay RedoxPositive->MTT No (Rare) SecondaryScreen Secondary Profiling: Real-Time Impedance (xCELLigence) PrimaryScreen->SecondaryScreen Hit Confirmation Warning STOP: High Risk of False Negatives MTT->Warning If Compound is Antioxidant

Figure 1: Decision logic for selecting cytotoxicity assays for azetidine derivatives. Note the bypass of MTT for redox-active compounds.

Recommended Experimental Protocols
Protocol A: The Primary Screen (ATP Bioluminescence)

Rationale: This lytic assay bypasses optical interference and provides the most sensitive "live/dead" ratio for small molecule screening [3].

Reagents:

  • Promega CellTiter-Glo® 2.0 or equivalent.

  • White-walled, opaque-bottom 96-well or 384-well plates (essential to prevent signal crosstalk).

Workflow:

  • Seeding: Plate cells (e.g., HepG2 or CHO-K1) at 3,000–5,000 cells/well in 50 µL media. Incubate for 24h to allow attachment.

  • Treatment: Prepare 3-cyclobutylazetidine derivatives in DMSO (final concentration <0.5%). Add 50 µL of 2X compound solution to wells. Include a "No Cell" control (media + compound) to check for background luminescence (rare but possible).

  • Incubation: Incubate for 48 hours. Note: 48h is preferred over 24h for this scaffold to account for slower-acting lysosomal toxicity.

  • Lysis/Detection: Equilibrate plate to room temperature (RT) for 30 mins. Add 100 µL CellTiter-Glo reagent.

  • Orbit Shake: Shake for 2 minutes to induce complete cell lysis.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Read: Measure total luminescence (integration time: 0.5–1.0 sec).

Data Analysis: Calculate % Viability =



Protocol B: The Kinetic Validator (Real-Time Impedance)

Rationale: This label-free method detects "Cell Index" changes. It distinguishes between immediate necrosis (rapid drop) and antiproliferative/lysosomal stress (gradual slope change), which is critical for azetidine derivatives [4].

Equipment:

  • xCELLigence RTCA or similar impedance platform.[1]

  • E-Plate 16 or 96 (gold microelectrode-coated).

Workflow:

  • Background: Add 50 µL media to E-Plate wells. Measure background impedance.

  • Seeding: Add 100 µL cell suspension. Allow cells to settle and attach (monitor Cell Index until it plateaus, typically ~20–24h).

  • Compound Addition: Add 3-cyclobutylazetidine derivatives.

  • Monitoring: Set the instrument to record Cell Index every 15 minutes for the first 4 hours, then every hour for 72 hours.

  • Interpretation:

    • Rapid Drop (0–4h): Indicates membrane rupture/necrosis.

    • Plateau/Slow Decline (24–72h): Indicates cell cycle arrest or metabolic stress (common with rigid amine scaffolds).

Mechanism of Action Visualization

Understanding why the assay matters requires visualizing the cellular impact of the compound.

Mechanism Compound 3-Cyclobutylazetidine Lysosome Lysosomal Trapping (pH < 5.0) Compound->Lysosome Lipophilic Amine MTT_Result MTT Assay: False Positive Viability (Redox interference) Compound->MTT_Result Direct Chemical Reduction Mitochondria Mitochondrial Stress Lysosome->Mitochondria Secondary Dysfunction ATP_Result ATP Assay: Accurate Toxicity (Energy depletion) Mitochondria->ATP_Result Loss of ATP

Figure 2: Pathway showing how azetidine chemistry can bypass MTT detection while being correctly identified by ATP depletion.

References
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 2022.[2]

  • Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. Journal of Biomolecular Screening, 2009.[3]

  • Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. Toxicology in Vitro, 2018.

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI, 2023.

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 2019.

Sources

Validation

comparing the synthetic accessibility of different substituted azetidines

Executive Summary Azetidines (4-membered nitrogen heterocycles) are increasingly prioritized in medicinal chemistry as stable, conformationally rigid bioisosteres for amines, piperidines, and morpholines. Their high char...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines (4-membered nitrogen heterocycles) are increasingly prioritized in medicinal chemistry as stable, conformationally rigid bioisosteres for amines, piperidines, and morpholines. Their high


 character improves metabolic stability and solubility. However, their incorporation is often bottlenecked by synthetic accessibility.[1]

This guide objectively compares the three primary classes of substituted azetidines.

  • 3,3-Disubstituted: High accessibility. The "workhorse" scaffold, easily accessed via commercial building blocks or classical cyclization.

  • 2-Substituted: Low to Moderate accessibility. Historically difficult due to ring strain and stereocontrol, but revolutionized recently by

    
    -lactam reduction and photoredox catalysis.
    
  • Strain-Release Derived (1,3-functionalized): Emerging/High accessibility. Accessed via 1-azabicyclo[1.1.0]butanes (ABBs), offering unique vectors for late-stage functionalization.[2]

Structural Analysis & Stability Profile

The azetidine ring possesses significant ring strain (~26 kcal/mol), lying between aziridines (~27 kcal/mol) and pyrrolidines (~5 kcal/mol). This strain dictates the synthetic strategy: Class A methods build the ring around the substituent, while Class B and C methods often rely on preserving the ring during functionalization or releasing strain to drive reactivity.

Comparative Accessibility Matrix
FeatureClass A: 3,3-Disubstituted Class B: 2-Substituted Class C: Strain-Release (ABB)
Synthetic Difficulty LowHighModerate
Commercial Availability High (Ketones, Acids)Low (Chiral pool limited)Low (Reagents prepared in situ)
Stereocontrol Achiral / ProchiralChallenging (Requires chiral pool or asymmetric catalysis)High (Transfer of chirality)
Scalability >100g1-10g (Method dependent)1-10g
Primary Precursor 1-Boc-3-azetidinoneAmino acids /

-Lactams
1-Azabicyclo[1.1.0]butanes

Detailed Synthetic Pathways

Class A: 3,3-Disubstituted Azetidines (The "Easy" Path)

This substitution pattern is the most common because it avoids the creation of a stereocenter adjacent to the nitrogen.

  • Mechanism: Double nucleophilic substitution (

    
    ) of 1,3-dihalides or sulfonyl esters by primary amines.
    
  • Standard Workflow: Reductive amination of 3-azetidinone or alkylation of 3-aminoazetidines.

  • Limitation: Achieving quaternary centers at C3 often requires strong bases which can degrade the ring if not protected.

Class B: 2-Substituted Azetidines (The "Hard" Path)

Accessing the C2 position is difficult due to the proximity to the nitrogen lone pair (α-amino C-H activation is difficult without ring opening) and the lack of symmetry.

Method B1:

-Lactam Reduction (The "Gold Standard")

This is the most robust method for generating chiral 2-substituted azetidines. It relies on the vast chiral pool of


-amino acids to form 

-lactams, which are then reduced.
  • Pros: Enantiospecific; scalable.

  • Cons: Requires strong reducing agents (

    
    , alane); functional group incompatibility (esters/ketones will reduce).
    
Method B2: Photoredox Decarboxylation (The Modern Approach)

Recent advances (Mykhailiuk, 2025) utilize photoredox catalysis to decarboxylate azetidine-2-carboxylic acids, coupling them with alkenes or arenes.

  • Pros: Mild conditions; high functional group tolerance.[3][4]

  • Cons: Often requires expensive Ir/Ru catalysts; dilution required for photochemistry.

Class C: Strain-Release Functionalization (The "Emerging" Path)

Utilizes 1-azabicyclo[1.1.0]butanes (ABBs) as "spring-loaded" electrophiles.

  • Mechanism: Nucleophiles attack the C3 position, breaking the bridge bond and relieving strain to form a 3-substituted azetidine.

  • Utility: Excellent for installing nucleophiles (thiols, amines, arenes) at C3 while simultaneously functionalizing the Nitrogen.

Visualization of Synthetic Logic

The following diagram maps the decision process for selecting a synthetic route based on the desired substitution pattern.

Azetidine_Synthesis cluster_0 Precursors cluster_1 Key Transformation cluster_2 Target Scaffold P1 Primary Amines + 1,3-Electrophiles M1 Double Sn2 Cyclization P1->M1 Classic P2 Beta-Amino Acids M2 Lactamization -> Reduction P2->M2 Scalable P3 Azetidine-2-COOH M3 Photoredox Decarboxylation P3->M3 Minisci-type P4 1-Azabicyclo[1.1.0]butane M4 Strain-Release Opening P4->M4 Divergent Prod1 3,3-Disubstituted Azetidines M1->Prod1 Prod2 Chiral 2-Substituted Azetidines M2->Prod2 Prod3 2-Alkyl/Aryl Azetidines M3->Prod3 Prod4 1,3-Functionalized Azetidines M4->Prod4 Prod2->Prod3 Derivatization

Figure 1: Strategic map correlating starting materials to specific azetidine substitution patterns.

Experimental Protocols

Protocol A: Synthesis of 2-Substituted Azetidines via -Lactam Reduction

Best for: Creating chiral angular spirocyclic azetidines or defined stereocenters.

Reagents:

  • Substituted

    
    -lactam (1.0 equiv)
    
  • 
     (2.5 equiv) or Alane (
    
    
    
    ) complex
  • Solvent: Anhydrous THF or

    
    
    

Step-by-Step Workflow:

  • Preparation: In a flame-dried 3-neck flask under Argon, suspend

    
     pellets (2.5 equiv) in anhydrous THF (0.2 M relative to substrate). Cool to 0°C.
    
  • Addition: Dissolve the

    
    -lactam in THF. Add dropwise to the 
    
    
    
    suspension over 30 minutes. Caution: Exothermic gas evolution (
    
    
    ).
  • Reflux: Warm to room temperature, then heat to reflux (65°C) for 4–16 hours. Monitor by TLC (stain with Ninhydrin or

    
    ). The carbonyl stretch (~1740 cm⁻¹) in IR should disappear.
    
  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL per 
    
    
    
    g
    
    
    ), then 15% NaOH (
    
    
    mL), then water (
    
    
    mL).
  • Isolation: Stir the granular precipitate for 30 mins. Filter through a Celite pad. Concentrate the filtrate.

  • Purification: Azetidines are polar/basic. Purify via distillation (if volatile) or column chromatography using DCM/MeOH/NH4OH.

Self-Validation Check:

  • NMR: Look for the disappearance of the lactam C=O signal in

    
     NMR (~170 ppm) and the appearance of the new 
    
    
    
    alpha to nitrogen (~50-60 ppm).
Protocol B: Photoredox Decarboxylative Alkylation (C2-Functionalization)

Best for: Late-stage functionalization of azetidine-2-carboxylic acids.

Reagents:

  • N-Boc-Azetidine-2-carboxylic acid (1.0 equiv)

  • Alkene coupling partner (e.g., vinyl boronate or styrene) (1.5 equiv)

  • Photocatalyst: 4CzIPN (2 mol%) or

    
    
    
  • Base:

    
     (20 mol%)
    
  • Solvent: DMSO or DMF (degassed)

Step-by-Step Workflow:

  • Setup: Add acid, alkene, catalyst, and base to a vial equipped with a stir bar.

  • Solvation: Add degassed solvent (0.1 M). Seal with a septum.[5]

  • Irradiation: Irradiate with Blue LEDs (450 nm) with fan cooling to maintain ambient temperature (~25°C). Stir for 24 hours.

  • Workup: Dilute with water, extract with EtOAc (x3). Wash organics with brine.

  • Purification: Silica gel chromatography.

Decision Matrix: Which Route to Choose?

Use the following logic flow to determine the optimal synthetic path for your target molecule.

Decision_Tree Start Target Azetidine Structure Q1 Is the substitution at C2 or C3? Start->Q1 C3 C3 Substitution Q1->C3 C3 C2 C2 Substitution Q1->C2 C2 Q2 Is it 3,3-disubstituted? C3->Q2 Q3 Do you need defined Chirality? C2->Q3 MethodA Use Commercial 3-Azetidinone (Reductive Amination/Grignard) Q2->MethodA Yes (Gem-dimethyl like) MethodB Use 1-Azabicyclo[1.1.0]butane (Strain Release) Q2->MethodB No (1,3-trans substitution) MethodC Beta-Lactam Reduction (Start from Amino Acids) Q3->MethodC Yes (Enantiospecific) MethodD Photoredox Decarboxylation (Start from Proline analogs) Q3->MethodD No / Racemic OK

Figure 2: Decision tree for selecting synthetic methodology.

References

  • Mykhailiuk, P. K., et al. (2025).[6][7] An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Link

  • Aggarwal, V. K., et al. (2023). Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes. Arkivoc. Link

  • Domainex Synthesis Group. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines. Link

  • Bull, J. A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Link

  • Doyle, A. G., et al. (2022).[8][9] New Strategies for the Synthesis of 1- and 2-Azetines. NIH / PMC. Link

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclobutylazetidine hydrochloride
Reactant of Route 2
3-Cyclobutylazetidine hydrochloride
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